1-chloroethyl (4-nitrophenyl) Carbonate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-chloroethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-6(10)15-9(12)16-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVQFTPXVZUWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441476 | |
| Record name | 1-Chloroethyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101623-69-2 | |
| Record name | Carbonic acid, 1-chloroethyl 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101623-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloroethyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-chloroethyl (4-nitrophenyl) carbonate CAS number
An In-depth Technical Guide to 1-Chloroethyl (4-Nitrophenyl) Carbonate
Chemical Abstract Service (CAS) Number: 101623-69-2
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis and pharmaceutical sciences. Tailored for researchers, chemists, and drug development professionals, this guide moves beyond simple data presentation to offer field-proven insights into its synthesis, reactivity, and application, with a particular focus on its role as a sophisticated linker in prodrug design.
Executive Summary: A Molecule of Strategic Importance
This compound (CAS No. 101623-69-2) is a highly reactive carbonate ester that has garnered significant attention as a versatile chemical intermediate.[1][2][3] Its utility is primarily anchored in the strategic combination of two key functional groups: the 1-chloroethyl carbonate moiety, which serves as a cleavable linker, and the 4-nitrophenyl group, which acts as an excellent leaving group and a potential trigger for reductive cleavage.[4] This unique architecture makes it an invaluable tool for creating prodrugs, where controlled release of a parent therapeutic is paramount. This guide will elucidate the fundamental properties, synthesis, and mechanistic applications of this compound.
Physicochemical Properties and Specifications
A thorough understanding of a reagent's properties is the foundation of its effective application. The key physicochemical data for this compound are summarized below. The compound is typically a solid and is sensitive to moisture, necessitating careful handling and storage.[5][6]
| Property | Value | Source(s) |
| CAS Number | 101623-69-2 | [1][5][7] |
| Molecular Formula | C₉H₈ClNO₅ | [5] |
| Molecular Weight | 245.62 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | [1] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | 2-8°C, Sealed in dry, inert atmosphere | [5][6] |
| Synonyms | 1-CENPC, Carbonic acid 1-chloroethyl 4-nitrophenyl ester | [2] |
Synthesis and Purification: A Robust and High-Yield Protocol
Causality Behind the Method: The standard synthesis of this compound is an efficient acylation reaction. It leverages the high reactivity of 1-chloroethyl chloroformate with the nucleophilic hydroxyl group of p-nitrophenol. Pyridine is employed not as a catalyst, but as a stoichiometric base to quench the hydrochloric acid byproduct generated during the reaction. This prevents protonation of the pyridine and p-nitrophenoxide, driving the equilibrium towards the product and resulting in a high-yield process. Dichloromethane (DCM) is an ideal solvent due to its inertness and ability to dissolve the reactants while facilitating easy removal post-reaction.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add p-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 6 mL/mmol of p-nitrophenol). Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add pyridine (1.0 eq) to the cooled reaction mixture.
-
Acylation: Add 1-chloroethyl chloroformate (1.1 eq) dropwise to the stirring mixture, ensuring the temperature remains at 0°C.
-
Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.[1][2] Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Workup:
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, 10% citric acid solution (to remove pyridine), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Product Isolation: The resulting off-white solid is typically of high purity (often >97%).[1] Further purification, if necessary, can be achieved by recrystallization.
Core Application: A Tunable Prodrug Linker with Dual-Activation Potential
The molecular architecture of this compound is ingeniously suited for prodrug design. A prodrug is an inactive precursor that is converted in vivo to an active therapeutic. This linker enables drug release through two distinct and context-dependent mechanisms: hydrolytic and reductive cleavage.
Mechanism 1: Hydrolytic Cleavage (Enzyme or pH-Mediated)
This is the most common pathway for carbonate-based prodrugs. The linker is attached to a nucleophilic functional group (e.g., -OH, -NH₂, -COOH) on the parent drug.
-
Step A (Activation): Esterase enzymes in the plasma or specific tissues hydrolyze the carbonate ester bond.
-
Step B (Cascade Release): This initial cleavage is the rate-determining step. The resulting intermediate is unstable and rapidly decomposes, releasing the active drug, carbon dioxide, and an acetaldehyde byproduct. The 4-nitrophenoxide ion is an excellent leaving group (pKa of 4-nitrophenol is ~7.15), which facilitates this rapid decomposition under physiological pH.[4]
Mechanism 2: Reductive Cleavage (Hypoxia or Microbiome-Mediated)
The 4-nitrophenyl group provides a second, orthogonal release mechanism. This pathway is particularly valuable for targeted drug delivery.
-
Step A (Reduction): In environments with low oxygen (hypoxia), such as the core of solid tumors, or in the presence of specific microbial enzymes, nitroreductase enzymes reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH) or an amine (-NH₂).[8]
-
Step B (Electronic Cascade): This reduction dramatically alters the electronic properties of the phenyl ring, transforming the substituent from strongly electron-withdrawing to electron-donating. This change can trigger a cascade of electronic rearrangements that leads to the cleavage of the carbonate and release of the active drug. This strategy is a cornerstone of hypoxia-activated prodrugs (HAPs).
Caption: Dual-activation pathways for prodrugs using the 1-CENPC linker.
Experimental Protocol: General Procedure for Prodrug Synthesis
Rationale: This protocol describes the coupling of this compound with a parent drug molecule containing a nucleophilic group. The 4-nitrophenyl carbonate acts as an activated carbonyl, readily undergoing nucleophilic substitution. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the p-nitrophenol leaving group, driving the reaction to completion.
-
Preparation: Dissolve the parent drug (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq).
-
Reagent Addition: To the stirring solution, add a solution of this compound (1.1-1.2 eq) in the same anhydrous solvent, typically dropwise at room temperature or 0°C to control reactivity.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using silica gel flash column chromatography to isolate the desired prodrug.
Analytical Monitoring of Linker Cleavage
Trustworthiness through Validation: A key feature of the 4-nitrophenyl carbonate linker is that its cleavage can be quantitatively monitored in real-time. Under basic conditions or upon enzymatic cleavage, the release of the 4-nitrophenolate ion, which is a distinct yellow color, can be measured using UV-Vis spectrophotometry.[4]
Protocol: Spectrophotometric Hydrolysis Assay
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the purified prodrug in a solvent like DMSO.
-
Reaction Buffer: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 7.4 for physiological, pH 9 for accelerated hydrolysis).
-
Measurement:
-
In a cuvette, add the reaction buffer.
-
Initiate the reaction by adding a small aliquot of the prodrug stock solution to achieve the desired final concentration (e.g., 50-100 µM).
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the 4-nitrophenolate ion (approx. 400-413 nm) over time.[4]
-
-
Data Analysis: The rate of hydrolysis can be calculated from the initial linear portion of the absorbance vs. time plot, using the Beer-Lambert law (A = εbc) and the known molar extinction coefficient (ε) of the 4-nitrophenolate ion at the specific pH.
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential. The following table summarizes its known hazards and required precautions.[5][9][10]
| Hazard Information | Precautionary Measures |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat.[6][9] |
| Engineering Controls | Handle in a chemical fume hood to avoid inhalation of dust or vapors.[11] |
| Handling | Avoid contact with skin and eyes. Avoid ingestion and inhalation. Keep away from moisture as the compound is moisture-sensitive.[6][9][11] |
| Storage | Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere.[5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10] |
Conclusion
This compound is more than a simple reagent; it is a sophisticated tool for molecular design. Its high-yield synthesis, well-defined reactivity, and, most importantly, its capacity to act as a linker with dual-release mechanisms make it exceptionally valuable in the field of drug development. By enabling the creation of prodrugs that can be activated by hydrolysis or targeted reduction, it offers researchers a powerful strategy to enhance the therapeutic index of parent molecules, improve bioavailability, and achieve targeted drug delivery.
References
- 1-Chloroethyl (4-nitrophenyl)
- Material Safety Data Sheet - 1-Chloroethyl ethyl carbon
- Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Mechanism of action and prodrug delivery of the proposed concept.
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- 1-Chloroethyl-4-nitrophenyl carbonate | CAS No.101623-69-2.
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]
- Prodrug activation by 4,4'-bipyridine-mediated arom
- Prodrug activation by 4,4'-bipyridine-mediated arom
- Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. PMC - PubMed Central. [Link]
- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. NIH. [Link]
- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
- p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbam
Sources
- 1. This compound | 101623-69-2 [chemicalbook.com]
- 2. This compound | 101623-69-2 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. This compound | 101623-69-2 [sigmaaldrich.com]
- 6. fishersci.de [fishersci.de]
- 7. This compound-India Fine Chemicals [indiafinechemicals.com]
- 8. Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide to the Synthesis of 1-Chloroethyl (4-Nitrophenyl) Carbonate
This document provides an in-depth technical guide for the synthesis of 1-chloroethyl (4-nitrophenyl) carbonate, a key intermediate in pharmaceutical development, notably in the synthesis of Gabapentin.[1][2] The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis pathway, experimental protocols, and critical safety considerations grounded in established chemical principles.
Strategic Overview: The Chemistry of Carbonate Formation
The synthesis of this compound is achieved through a fundamental and robust organic reaction: nucleophilic acyl substitution. This pathway is efficient, high-yielding, and proceeds under mild conditions, making it well-suited for laboratory and potential scale-up operations.
The Core Reaction Involves:
-
A Nucleophile: The hydroxyl group of 4-nitrophenol.
-
An Electrophilic Acylating Agent: The highly reactive 1-chloroethyl chloroformate.
-
A Base Catalyst/Scavenger: Pyridine, which serves a dual role in facilitating the reaction.
The reaction hinges on the activation of the 4-nitrophenol nucleophile by the base, followed by its attack on the electron-deficient carbonyl carbon of the chloroformate. The presence of the electron-withdrawing nitro group on the phenol ring is significant; it increases the acidity of the phenolic proton and makes the resulting 4-nitrophenoxide a good leaving group in subsequent applications of the final product.[3]
Reaction Mechanism
The synthesis proceeds via a well-understood, base-mediated nucleophilic acyl substitution mechanism.
-
Deprotonation: Pyridine, acting as a base, abstracts the acidic proton from the hydroxyl group of 4-nitrophenol. This generates the highly nucleophilic 4-nitrophenoxide anion.
-
Nucleophilic Attack: The 4-nitrophenoxide anion attacks the electrophilic carbonyl carbon of 1-chloroethyl chloroformate, forming a transient tetrahedral intermediate.
-
Elimination & Product Formation: This intermediate rapidly collapses, expelling the most stable leaving group, the chloride ion. The chloride ion immediately combines with the pyridinium ion formed in the first step to produce pyridinium hydrochloride, a salt that precipitates out of less polar solvents like dichloromethane.
Caption: Figure 1: Reaction Mechanism for the synthesis of this compound.
Field-Proven Experimental Protocol
This section details a reliable, step-by-step methodology for the synthesis, work-up, and purification of the target compound, validated by published procedures.[1][2]
Reagent and Materials Data
A successful synthesis relies on precise stoichiometry. The following table outlines the necessary quantities for a standard 10 mmol scale reaction.
| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Role |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.39 g | 1.0 | Nucleophile |
| 1-Chloroethyl Chloroformate | C₃H₄Cl₂O₂ | 142.97 | 1.2 mL (~1.58 g) | 1.1 | Acylating Agent |
| Pyridine | C₅H₅N | 79.10 | 0.81 g (0.82 mL) | 1.0 | Base/Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 60 mL | - | Solvent |
Causality Note: A slight excess (1.1 eq) of the highly reactive 1-chloroethyl chloroformate is used to ensure the complete consumption of the 4-nitrophenol starting material, which simplifies subsequent purification.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.39 g, 10 mmol) and pyridine (0.81 g, 10 mmol) in dichloromethane (60 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0°C.
-
Expertise Insight: Initial cooling is critical to control the exothermicity of the reaction upon addition of the chloroformate. This prevents the formation of undesired side products and ensures reaction selectivity.
-
-
Reagent Addition: Add 1-chloroethyl chloroformate (1.2 mL, 11 mmol) dropwise to the cold, stirring mixture over 5-10 minutes. A precipitate of pyridinium hydrochloride may begin to form.
-
Reaction Progression: Stir the mixture vigorously at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to ambient room temperature. Continue stirring for an additional 1 hour to ensure the reaction proceeds to completion.[1]
-
Solvent Removal: After the reaction period, remove the dichloromethane solvent using a rotary evaporator under reduced pressure.
Work-up and Purification Protocol
-
Extraction Setup: Dissolve the resulting residue in diethyl ether (approx. 50-75 mL). Transfer the solution to a separatory funnel.
-
Aqueous Washes:
-
Wash the ether layer with water (2 x 30 mL) to remove the bulk of the pyridinium hydrochloride byproduct.
-
Wash with 10% aqueous citric acid (2 x 30 mL) to remove any residual pyridine.
-
Wash again with water (1 x 30 mL) and finally with brine (1 x 30 mL) to remove any remaining acid and inorganic salts.
-
Trustworthiness Check: The sequential washing steps are a self-validating system. The removal of the base and its salt is essential for obtaining a high-purity product upon final solvent evaporation.
-
-
Drying: Transfer the washed organic (ether) layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).[1] Swirl and let it stand for 10-15 minutes until the liquid is clear.
-
Final Isolation: Decant or filter the dried ether solution away from the drying agent. Evaporate the solvent under reduced pressure to yield the final product.
Expected Outcome: The procedure should yield this compound as an off-white solid with a high yield, typically around 97% (approx. 2.4 g).[1] The product should be stored in a dry environment at 2-8°C.
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow from reaction setup to product isolation.
Critical Safety & Handling Protocols
Authoritative execution of this synthesis demands strict adherence to safety protocols, particularly concerning the primary acylating agent.
-
1-Chloroethyl Chloroformate: This reagent is the primary hazard. It is a flammable liquid and vapor, highly toxic, and fatal if inhaled.[4] It causes severe skin burns and eye damage and reacts with water.[4][5]
-
Handling: Must be handled exclusively within a certified chemical fume hood.[5][6] All sources of ignition must be eliminated, and measures to prevent electrostatic charge buildup should be implemented.[4] Use only non-sparking tools.[6] The container should be kept tightly closed and preferably stored under an inert gas.[5]
-
Personal Protective Equipment (PPE): Tightly fitting safety goggles, a face shield, and chemical-resistant gloves are mandatory.[4] A lab coat and appropriate respiratory protection are also required.[4][5]
-
Emergency: Emergency eye wash stations and safety showers must be immediately accessible.[5][7] In case of skin contact, immediately remove contaminated clothing and rinse the skin with copious amounts of water.[4] For eye contact, flush continuously with running water for at least 15 minutes.[4][8] Seek immediate medical attention for any exposure.[4]
-
-
Other Reagents:
-
Pyridine: Flammable and harmful. Avoid inhalation and contact with skin.
-
Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Minimize exposure by handling in a fume hood.
-
4-Nitrophenol: Toxic and an irritant. Avoid creating dust and ensure no contact with skin or eyes.
-
By adhering to this comprehensive guide, researchers can safely and efficiently synthesize high-purity this compound, a valuable building block for further chemical and pharmaceutical development.
References
- Experimental Section for Supporting Information. Utrecht University Repository. [Link]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.
- Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry. [Link]
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- 1-Chloroethyl-4-nitrophenyl carbonate | CAS No.101623-69-2.
Sources
- 1. This compound | 101623-69-2 [chemicalbook.com]
- 2. This compound | 101623-69-2 [amp.chemicalbook.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
The Chemistry and Application of 1-Chloroethyl (4-Nitrophenyl) Carbonate: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 1-chloroethyl (4-nitrophenyl) carbonate, a versatile reagent in modern organic synthesis. While the seminal report of its discovery remains elusive in readily accessible scientific literature, its significance is underscored by its application as a crucial intermediate in the synthesis of pharmaceuticals, most notably the prodrug Gabapentin enacarbil. This guide will illuminate the synthetic pathways, mechanistic underpinnings of its reactivity, practical applications, and essential safety protocols. The strategic incorporation of a 4-nitrophenoxy group, an excellent leaving group, and a reactive 1-chloroethyl moiety bestows this molecule with a unique chemical profile, making it a valuable tool for researchers and professionals in drug development and chemical manufacturing.
Introduction: A Molecule Defined by its Reactivity
This compound, with the CAS Number 101623-69-2, is a carbonate ester characterized by two key functional groups: a 1-chloroethyl group and a 4-nitrophenyl group. The synergy of these components dictates its chemical behavior and utility. The 4-nitrophenyl group, with its electron-withdrawing nitro substituent, renders the phenoxide a highly effective leaving group. This inherent reactivity makes the carbonate carbonyl exceptionally susceptible to nucleophilic attack, a feature that is central to its application in organic synthesis.
While its primary documented use is as a key intermediate, the principles of its reactivity align with those of other 4-nitrophenyl carbonates, which are widely employed as activating agents and protecting groups for alcohols and amines.[1][2] The purpose of this guide is to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, enabling them to understand and effectively utilize the unique properties of this compound.
Synthesis of this compound: A Practical Approach
The most commonly cited method for the synthesis of this compound is the reaction of 4-nitrophenol with 1-chloroethyl chloroformate.[3] This reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct.
Causality in Experimental Design
The choice of reagents and reaction conditions is dictated by the need to efficiently form the carbonate linkage while minimizing side reactions.
-
4-Nitrophenol: The starting material provides the crucial 4-nitrophenoxy leaving group. Its phenolic proton is sufficiently acidic to be removed by a mild base.
-
1-Chloroethyl Chloroformate: This reagent provides the reactive acyl chloride and the 1-chloroethyl moiety. It is a highly reactive electrophile.
-
Base (Pyridine or Triethylamine): The base plays a critical role in deprotonating the 4-nitrophenol, forming the more nucleophilic phenoxide ion. It also serves to scavenge the HCl generated during the reaction, preventing potential acid-catalyzed side reactions.
-
Solvent (Dichloromethane): A non-protic solvent like dichloromethane is ideal as it is inert to the reactants and readily dissolves both the starting materials and the product.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive 1-chloroethyl chloroformate and the phenoxide. Allowing the reaction to proceed to room temperature ensures completion.
Experimental Protocol
The following is a representative laboratory-scale procedure for the synthesis of this compound[3]:
-
To a stirred solution of 4-nitrophenol (1.0 equivalent) and pyridine (1.0 equivalent) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, is added 1-chloroethyl chloroformate (1.1 equivalents) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with stirring continued for an additional 1-2 hours.
-
Upon completion, the reaction mixture is washed sequentially with water, 10% citric acid solution (to remove the base), and again with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization, typically affording an off-white solid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Reactivity: The Role of the 4-Nitrophenoxy Leaving Group
The utility of this compound as a synthetic intermediate is primarily due to the excellent leaving group ability of the 4-nitrophenoxide ion. The electron-withdrawing nitro group stabilizes the negative charge on the departing phenoxide through resonance, making it a very weak base and thus a good leaving group.
This property renders the carbonyl carbon of the carbonate highly electrophilic and susceptible to nucleophilic attack by a variety of nucleophiles, including alcohols and amines. The reaction typically proceeds through a stepwise mechanism involving a tetrahedral intermediate.[4]
Visualization of the Reaction Mechanism
Caption: Generalized mechanism of nucleophilic acyl substitution.
Applications in Drug Development and Organic Synthesis
The primary documented application of this compound is in the pharmaceutical industry as a key intermediate in the synthesis of Gabapentin enacarbil, a prodrug of the anticonvulsant medication Gabapentin.[5] In this context, it serves to introduce the 1-(isobutyryloxy)ethoxy)carbonyl moiety.
Beyond this specific application, its structural features suggest its utility as a protecting group for alcohols.[6] The 1-chloroethyl carbonate group can be introduced by reacting an alcohol with this compound. This protecting group is potentially cleavable under specific conditions that would leave other protecting groups intact, offering a degree of orthogonality in complex syntheses.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₈ClNO₅ |
| Molecular Weight | 245.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 10236-81-4 (for 1-chloroethyl chloroformate), 101623-69-2 (for the title compound) |
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons of the 4-nitrophenyl group (typically two doublets in the aromatic region), a quartet for the methine proton of the 1-chloroethyl group, and a doublet for the methyl protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with distinct shifts due to the nitro group and the carbonate linkage), and the carbons of the 1-chloroethyl group.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the carbonate group (typically around 1760-1780 cm⁻¹), as well as bands corresponding to the aromatic ring and the nitro group.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the 4-nitrophenoxy group and other fragments.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed. Causes skin and eye irritation.
-
Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily recognized for its role in the industrial production of the prodrug Gabapentin enacarbil. Its reactivity is governed by the excellent leaving group ability of the 4-nitrophenoxide ion, which makes it a useful tool for the introduction of the 1-chloroethyl carbonate moiety. While a detailed account of its initial discovery is not prominent in the scientific literature, its practical application is well-established. This guide has provided a technical overview of its synthesis, mechanism, applications, and safety, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences. Further exploration of its potential as a versatile protecting group in complex molecule synthesis could unveil new and valuable applications for this reactive intermediate.
References
- WO2010063002A2, Processes for the preparation and purification of gabapentin enacarbil, Google P
- US-2008103334-A1, Process For Synthesis Of Gabapentin, PubChem.
- US20050148792A1, Process for the preparation of gabapentin, Google P
- Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbon
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups, Journal of Emerging Investig
- US20100160666A1 - Preparation of gabapentin enacarbil intermediate - Google P
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups, Journal of Emerging Investig
- University of Groningen Towards the site-selective modification of aminoglycoside antibiotics and their biological evalu
- 1-Chloroethyl (4-nitrophenyl)
- Protecting Groups For Alcohols - Master Organic Chemistry.
- 1-Chloroethyl (4-nitrophenyl)
- CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google P
- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - NIH.
- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
- US5773625A - Process for the preparation of disubstituted carbonates - Google P
- Spectroscopic data (NMR, IR, Mass Spec) for Bis(4-nitrophenyl)
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. This compound | 101623-69-2 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2010063002A2 - Processes for the preparation and purification of gabapentin enacarbil - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
1-chloroethyl (4-nitrophenyl) carbonate role in organic chemistry
An In-Depth Technical Guide to 1-Chloroethyl (4-Nitrophenyl) Carbonate in Organic Synthesis
Executive Summary
This compound (CEE-PNP) is a highly versatile and reactive reagent in modern organic chemistry. Its unique structure, featuring a labile 1-chloroethyl group and an excellent 4-nitrophenyl leaving group, makes it an invaluable tool for chemists, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of CEE-PNP, detailing its synthesis, core reactivity, and primary applications. We will explore its crucial role in the protection of amines as the 1-chloroethyl carbamate (ACE) group, its application in designing bioreversible prodrug linkers, and its utility as an intermediate in the synthesis of complex molecules like Gabapentin. This document synthesizes field-proven insights with detailed mechanistic explanations and practical experimental protocols to serve as a definitive resource for researchers and scientists.
Introduction: A Molecule of Dichotomous Reactivity
At the heart of this compound's utility is its dual-functionality. The molecule is an activated carbonate, primed for nucleophilic attack due to the electron-withdrawing nature of the 4-nitrophenyl group, which makes it an excellent leaving group (pKa of 4-nitrophenol is ~7.15).[1] Simultaneously, the 1-chloroethyl moiety provides a latent site of reactivity, enabling a unique, two-stage cleavage mechanism under mild conditions. This combination allows for the strategic modification of functional groups, which can be reversed under specific, non-harsh conditions.
Chemical and Physical Properties
This compound is typically a white to light yellow solid at room temperature.[2] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 101623-69-2 | [3][4] |
| Molecular Formula | C₉H₈ClNO₅ | [2] |
| Molecular Weight | 245.62 g/mol | [2] |
| Melting Point | 71.0-71.7 °C | [2] |
| Boiling Point | 359.1±42.0 °C (Predicted) | [2] |
| Density | 1.415±0.06 g/cm³ (Predicted) | [2] |
| Appearance | White to light yellow solid | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][4] |
Synthesis of this compound
The synthesis of CEE-PNP is a straightforward and high-yielding procedure involving the acylation of 4-nitrophenol. The causality behind this reaction lies in the high electrophilicity of the carbonyl carbon in 1-chloroethyl chloroformate and the nucleophilicity of the phenoxide, which is generated in situ or whose formation is promoted by a mild base like pyridine.
Reaction Workflow
The process involves the reaction of 4-nitrophenol with 1-chloroethyl chloroformate in the presence of a base, typically pyridine, in an inert solvent like dichloromethane (DCM). The pyridine serves both to activate the 4-nitrophenol and to scavenge the HCl byproduct generated during the reaction.
Caption: Workflow for the synthesis of CEE-PNP.
Detailed Experimental Protocol
Adapted from ChemicalBook.[2][3]
-
To an ice-cold reaction mixture containing 4-nitrophenol (1.39 g, 10 mmol) and pyridine (0.81 g, 10 mmol) in dichloromethane (60 mL), add 1-chloroethyl chloroformate (1.2 mL, 11 mmol).
-
Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether.
-
Wash the ether solution sequentially with water, 10% citric acid, and finally with water again. The citric acid wash is critical for removing the last traces of pyridine.
-
Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield this compound as an off-white solid (Typical yield: ~2.4 g, 97%).
The "ACE" Group: A Versatile Amine Protecting Strategy
One of the most powerful applications of CEE-PNP is in the protection of primary and secondary amines. The resulting 1-chloroethyl carbamate is often referred to as an "ACE" or "CROC" protecting group. This strategy is prized for its mild deprotection conditions, which provides orthogonality to other common amine protecting groups like Boc (acid-labile) and Cbz (hydrogenolysis-labile).[1][5]
Mechanism of Protection
The protection reaction is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of CEE-PNP, leading to the displacement of the highly stable 4-nitrophenoxide anion. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the proton from the amine, thereby increasing its nucleophilicity.
Caption: Nucleophilic acyl substitution for amine protection.
The Unique Two-Stage Deprotection Mechanism
The true elegance of the ACE protecting group lies in its cleavage. Unlike simple carbamates, deprotection does not occur by direct attack at the carbonyl. Instead, it proceeds via a two-stage mechanism initiated by solvolysis of the 1-chloroethyl group.[6][7]
-
Stage 1: Carbamate Cleavage: Treatment with a protic solvent, typically methanol, promotes the removal of the chloride. This generates an unstable intermediate (an iminium ion equivalent) which is rapidly cleaved by the solvent. This step releases the free amine.
-
Stage 2: Spontaneous Decarboxylation: The other product of the cleavage is an unstable carbamic acid derivative which spontaneously decomposes to release carbon dioxide and other small molecules.
This mechanism avoids the harsh acidic or basic conditions required for many other carbamates, making it ideal for sensitive or complex molecules.[8][9]
Caption: Two-stage deprotection of an ACE-protected amine.
Detailed Experimental Protocol for Deprotection
Based on general procedures for 1-chloroethyl carbamate cleavage.[6]
-
Dissolve the ACE-protected amine in anhydrous methanol.
-
Heat the solution to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction times can vary from 1 to 5 hours depending on the substrate.
-
Upon completion, allow the solution to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue, often the hydrochloride salt of the deprotected amine, can be used directly or purified further by recrystallization or chromatography.
Application in Prodrug Design
The concept of a prodrug involves administering an inactive compound that is metabolized in vivo to release the active drug.[10][11] This strategy is used to overcome issues like poor solubility, instability, or low bioavailability.[12][13] The 1-chloroethyl carbonate linkage is an excellent candidate for a bioreversible prodrug linker because its cleavage does not rely on specific enzymes but rather on solvolysis, followed by a rapid, spontaneous decomposition that releases the parent drug.[11]
The CEE-PNP reagent allows for the attachment of a 1-chloroethyl carbonate promoiety to a hydroxyl or amine group on a drug molecule. After administration, this linker is designed to be cleaved in the aqueous environment of the body, releasing the active pharmaceutical ingredient (API). This approach is particularly valuable for improving the oral absorption of drugs.
Role as a Synthetic Intermediate
Beyond its use in protection and prodrug strategies, CEE-PNP is a valuable intermediate for synthesizing other important chemical entities. A notable application is in the synthesis of the anticonvulsant drug Gabapentin. In this context, it serves as a building block to construct the necessary carbamate functionality within the synthetic pathway. Its high reactivity and the good leaving group ability of the 4-nitrophenoxide ensure efficient and clean conversion in multi-step syntheses.[14]
Safety and Handling
As a reactive chemical agent, this compound must be handled with appropriate care.
-
Hazard Identification : The compound is classified as harmful if swallowed (H302).[2][4] It may cause skin and serious eye irritation.[15][16]
-
Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, nitrile gloves, and a lab coat.[15][18] Avoid breathing dust and prevent contact with skin and eyes.[17]
-
Storage : Store in a tightly closed container in a cool, dry place, typically between 2-8°C.[4] The material is moisture-sensitive.[16] Keep away from incompatible materials such as strong oxidizing agents and acids.[16][18]
-
First Aid Measures :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15][17]
-
Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[15][17]
-
Ingestion : If swallowed, rinse mouth with water and call a poison control center or doctor immediately. Do NOT induce vomiting.[15][18]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]
-
Conclusion
This compound is a powerful and enabling reagent in organic synthesis. Its carefully balanced reactivity allows for the efficient protection of amines under mild conditions, with the key advantage of an equally mild, two-stage deprotection pathway that offers orthogonality to many standard methods. This unique cleavage mechanism has found significant application in the complex world of total synthesis and has been cleverly co-opted for the rational design of bioreversible prodrugs. For the modern researcher in chemistry and drug development, a thorough understanding of CEE-PNP's properties and applications is not just beneficial—it is essential for unlocking novel and efficient synthetic strategies.
References
- Cole-Parmer.
- SynArchive.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 1-Chloroethyl Chloroformate for Efficient Amine Synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing. [Link]
- ChemistryViews. New Carbamate Deprotection Complements Existing Methods. [Link]
- Wikipedia.
- ResearchGate. Dextran Functionalized By 4-Nitrophenyl Carbonate Groups – Aminolysis Reactions. [Link]
- ChemistryViews. New Protecting Group for Amines. [Link]
- Fisher Scientific.
- Atul Bioscience Ltd.
- Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
- National Institutes of Health.
- University of Groningen.
- The Royal Society of Chemistry.
- ResearchGate.
- Journal of Sciences, Islamic Republic of Iran.
- Organic Chemistry Portal. Protective Groups. [Link]
- Slideshare. Rationale of prodrug design and practical considertions of prodrug design. [Link]
- PubMed.
- YouTube. 26.
- PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
- International Journal of Pharmaceutical and Chemical Biological Sciences. PRODRUG DESIGN: AN OVERVIEW. [Link]
- PubMed. Prodrug design to improve pharmacokinetic and drug delivery properties: challenges to the discovery scientists. [Link]
- ResearchGate. Prodrug Strategies for Critical Drug Developability Issues: Part I. [Link]
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. This compound | 101623-69-2 [amp.chemicalbook.com]
- 3. This compound | 101623-69-2 [chemicalbook.com]
- 4. This compound | 101623-69-2 [sigmaaldrich.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. nbinno.com [nbinno.com]
- 8. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rationale of prodrug design and practical considertions of prodrug design | PDF [slideshare.net]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug design to improve pharmacokinetic and drug delivery properties: challenges to the discovery scientists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.de [fishersci.de]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to 1-Chloroethyl (4-Nitrophenyl) Carbonate: A Pivotal Intermediate in Prodrug Design
Executive Summary
In the landscape of modern drug development, the strategic modification of pharmacologically active agents to overcome pharmacokinetic and pharmacodynamic barriers is paramount. Prodrug design represents a cornerstone of this effort, enabling chemists to enhance properties such as solubility, stability, and bioavailability. Within this field, the selection of an appropriate linker or "promoiety" is critical. 1-Chloroethyl (4-nitrophenyl) carbonate has emerged as a highly effective and versatile chemical intermediate for this purpose. Its utility lies in its ability to install the 1-chloroethyl carbonate group onto parent drug molecules, creating a labile linkage that undergoes a predictable, two-stage cleavage under physiological conditions to release the active drug. This guide provides an in-depth technical overview of its synthesis, mechanism, and application, tailored for researchers and professionals in medicinal chemistry and drug development.
Physicochemical Properties & Characterization
Understanding the fundamental properties of this compound is the first step in its effective application. The compound is typically a solid, ranging from off-white to pale yellow, and requires refrigerated storage under dry conditions to ensure its stability.[1]
| Property | Value | Source(s) |
| CAS Number | 101623-69-2 | [1][2] |
| Molecular Formula | C₉H₈ClNO₅ | |
| Molecular Weight | 245.62 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | [1] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Sealed, dry, 2-8°C |
Analytical Characterization: Verification of the identity and purity of this compound is crucial before its use in subsequent reactions. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to verify the molecular weight.[4]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[4]
Synthesis of this compound
The synthesis of this intermediate is a straightforward acylation reaction. The causality behind the chosen reagents is clear: 1-chloroethyl chloroformate serves as the electrophilic acylating agent, while 4-nitrophenol acts as the nucleophile. A weak base, typically pyridine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Diagram of Synthesis
Caption: Synthesis of the target intermediate.
Standard Laboratory Protocol for Synthesis
This protocol is a self-validating system; successful execution, confirmed by the analytical methods mentioned above, ensures the intermediate is suitable for subsequent prodrug conjugation.
Materials:
-
4-Nitrophenol (1.0 eq)
-
1-Chloroethyl chloroformate (~1.1 eq)
-
Pyridine (~1.0 eq)
-
Dichloromethane (DCM)
-
Diethyl ether
-
10% Citric Acid Solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 4-nitrophenol (1.0 eq) and pyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C using an ice bath.[1][2]
-
Addition of Acylating Agent: While stirring at 0°C, slowly add 1-chloroethyl chloroformate (1.1 eq) to the reaction mixture. The use of a slight excess ensures the complete consumption of the starting phenol.[1][2]
-
Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional hour.[1][2] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Workup & Extraction: Dissolve the resulting residue in diethyl ether. Wash the ether layer sequentially with water, 10% citric acid solution (to remove residual pyridine), and finally with water again.[1]
-
Drying and Isolation: Dry the separated ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield this compound as an off-white solid.[1]
Core Application: The Self-Immolative Prodrug Linker
The primary value of this compound is its role as a precursor to the 1-acyloxyalkyl carbamate/carbonate promoiety. It acts as an efficient electrophile, reacting with nucleophilic functional groups (e.g., amines, phenols, carboxylic acids) on a parent drug molecule. The 4-nitrophenyl group is an excellent leaving group, facilitating this conjugation reaction.
Once conjugated, the resulting 1-chloroethyl carbonate linker provides a mechanism for controlled drug release. This is particularly valuable for masking polar groups like amines, thereby increasing lipophilicity and enhancing oral bioavailability.[5]
Mechanism of Prodrug Cleavage
The release of the parent drug from its 1-chloroethyl carbonate prodrug form is a two-step cascade reaction. This "self-immolative" process is key to its effectiveness, as the second step proceeds rapidly and spontaneously after the first enzymatic trigger.
-
Step 1: Enzymatic Cleavage: In vivo, non-specific esterase enzymes hydrolyze the carbonate ester bond, cleaving the chloride and releasing a highly unstable 1-hydroxyethyl intermediate.
-
Step 2: Spontaneous Fragmentation: This hemiacetal intermediate immediately collapses, releasing the free parent drug along with acetaldehyde and carbon dioxide as benign byproducts.
Diagram of Cleavage Pathway
Caption: Two-step release of the active drug.
Experimental Workflow: Prodrug Synthesis
The following generalized protocol outlines the conjugation of this compound to a drug containing a primary or secondary amine.
Diagram of Experimental Workflow
Caption: General workflow for prodrug synthesis.
Protocol for Amine Conjugation
Materials:
-
Parent Drug (with -NH₂ or -NHR group) (1.0 eq)
-
This compound (~1.05 - 1.2 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (~1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolution: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the parent drug (1.0 eq) and the base (e.g., Et₃N, 1.5 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Cool the solution to 0°C. Add this compound (1.05 eq) portion-wise or as a solution in the same solvent. The 4-nitrophenoxide formed upon reaction is a chromophore, often turning the solution yellow, which can serve as a visual indicator of reaction progress.[6]
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes before warming to room temperature. Monitor the reaction until completion using TLC or LC-MS.
-
Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent, dry over Na₂SO₄, and concentrate. The crude product is typically purified by silica gel column chromatography to yield the pure prodrug.[7][8]
Applications in Drug Development
The 1-chloroethyl carbonate linker strategy is a proven method for enhancing the therapeutic profile of drugs. While it is one of several "acyloxyalkyl" linkers, its straightforward installation via the 4-nitrophenyl carbonate intermediate makes it an attractive choice.
-
Improving Oral Bioavailability: This is the most common application. By masking a polar amine or hydroxyl group with the lipophilic linker, the prodrug can more easily traverse the gastrointestinal membrane. This strategy has been successfully applied to create prodrugs like gabapentin enacarbil and arbaclofen placarbil.[5]
-
Intermediate for APIs: this compound is specifically noted as an intermediate in the synthesis of Gabapentin prodrugs.[1][2]
-
Targeted Delivery: While the primary cleavage mechanism is enzymatic hydrolysis, variations of carbonate linkers are used in more complex systems. For example, in antibody-drug conjugates (ADCs), acid-cleavable carbonate linkers are designed to remain stable in the bloodstream (pH ~7.4) but cleave in the more acidic environment of tumor cells or lysosomes, releasing a cytotoxic payload.[9][10]
Conclusion
This compound is more than a simple chemical; it is a key enabling tool in medicinal chemistry. It provides a reliable and efficient method for installing a clinically validated, self-immolative promoiety onto therapeutic agents. Its well-defined synthesis, predictable cleavage mechanism, and proven success in enhancing drug properties solidify its position as a vital intermediate for scientists and researchers dedicated to developing next-generation therapeutics. By understanding its properties and mastering its application, drug development professionals can effectively address common pharmacokinetic challenges, ultimately accelerating the journey from molecule to medicine.
References
- Experimental. Unpublished. [Link]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- 1-Chloroethyl-4-nitrophenyl carbonate | CAS No.101623-69-2.
- Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mut
- Activate hydroxyl groups using 4-Nitrophenyl chloroform
- Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
Sources
- 1. This compound | 101623-69-2 [chemicalbook.com]
- 2. This compound | 101623-69-2 [amp.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 101623-69-2|this compound|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Core Topic: The Strategic Application of p-Nitrophenyl Chloroformate in the Synthesis of 1-Chloroethyl (4-nitrophenyl) Carbonate
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthesis of 1-chloroethyl (4-nitrophenyl) carbonate, a key intermediate in pharmaceutical development. We focus on the pivotal role of p-nitrophenyl chloroformate (NPC) as a highly efficient activating agent. This document moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that ensure a robust and reproducible synthesis. Detailed, field-validated protocols, mechanistic diagrams, and process optimization insights are provided to equip researchers and drug development professionals with the expertise to master this synthesis.
Introduction: Strategic Importance in Synthesis
This compound is a bifunctional reagent of significant value in modern organic synthesis. It serves as a precursor for various prodrugs and as a versatile protecting group. The molecule's utility is derived from its distinct functionalities: the 1-chloroethyl group, which can be cleaved under specific physiological or chemical conditions, and the 4-nitrophenyl carbonate moiety. The 4-nitrophenoxy component is an excellent leaving group, rendering the carbonate carbonyl highly susceptible to nucleophilic attack.[1] This inherent reactivity is precisely why its precursor, p-nitrophenyl chloroformate, is the reagent of choice for its synthesis.[2][3][4]
p-Nitrophenyl chloroformate (NPC) is a stable, crystalline solid that has become a cornerstone reagent for activating alcohols, thiols, and amines.[2][4] It offers a safer and more manageable alternative to highly toxic reagents like phosgene, while providing a reliable pathway to create activated carbonates and carbamates that are stable enough for purification yet reactive enough for subsequent transformations.[2][4]
The Underlying Chemistry: Mechanism and Rationale
The synthesis of this compound is fundamentally an acylation reaction. The most chemically sound and widely practiced approach involves the reaction of a suitable alcohol precursor with p-nitrophenyl chloroformate. In this case, the precursor is 1-chloroethanol. The reaction proceeds via a base-catalyzed nucleophilic addition-elimination mechanism.
Mechanistic Steps:
-
Base-Catalyzed Deprotonation: A tertiary amine base, such as triethylamine or pyridine, deprotonates the hydroxyl group of 1-chloroethanol, generating a more potent nucleophile, the corresponding alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of p-nitrophenyl chloroformate. The strong electron-withdrawing effect of the p-nitrophenyl group makes this carbon exceptionally reactive.[5]
-
Formation of Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Elimination and Product Formation: The intermediate rapidly collapses, expelling the chloride ion as the leaving group to form the final product, this compound. The base catalyst is regenerated as its hydrochloride salt.
The choice of a non-nucleophilic base like triethylamine is critical; it is strong enough to facilitate the reaction without competing as a nucleophile, which would lead to unwanted carbamate byproducts.
A Note on the Acetaldehyde Route
While the prompt specified the use of acetaldehyde, a direct reaction between acetaldehyde and p-nitrophenyl chloroformate is not a standard or well-documented synthetic route. Such a reaction would be mechanistically challenging due to the lower nucleophilicity of the acetaldehyde carbonyl oxygen compared to an alcohol. A plausible, albeit complex, alternative would involve the in-situ formation of a hemiacetal or enolate from acetaldehyde, which would then act as the nucleophile. However, for a reproducible, high-yield synthesis, the use of a distinct alcohol precursor is the authoritative and validated method.
Visualizing the Synthesis Pathway
Chemical Reaction Mechanism
Caption: Base-catalyzed synthesis via a tetrahedral intermediate.
Experimental Synthesis Workflow
Caption: A validated, step-by-step laboratory workflow.
Field-Validated Experimental Protocol
This protocol describes a robust method for synthesizing this compound. All operations must be conducted in a fume hood using anhydrous solvents and reagents.
Materials & Reagents
| Reagent/Material | Grade | M.W. | Notes |
| p-Nitrophenyl chloroformate | ≥98% | 201.56 | Moisture sensitive. Store in a desiccator. |
| 1-Chloroethanol | ≥95% | 80.51 | Irritant. Handle with care. |
| Triethylamine (Et₃N) | ≥99.5% | 101.19 | Anhydrous, distilled from CaH₂. |
| Dichloromethane (DCM) | Anhydrous | 84.93 | Store over 4Å molecular sieves. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 142.04 | For drying organic layers. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup: Under a nitrogen atmosphere, add p-nitrophenyl chloroformate (10.0 g, 49.6 mmol, 1.0 eq) and 150 mL of anhydrous dichloromethane to a 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Addition of Nucleophile: In a separate flask, prepare a solution of 1-chloroethanol (4.4 g, 54.6 mmol, 1.1 eq) and triethylamine (7.6 mL, 54.6 mmol, 1.1 eq) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Controlled Reaction: Add the 1-chloroethanol/triethylamine solution dropwise to the main reaction flask over approximately 45 minutes. It is critical to maintain the internal temperature below 5°C during the addition to prevent side reactions.[6] A white precipitate (triethylammonium chloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting p-nitrophenyl chloroformate is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold water (2 x 100 mL), 1M HCl (1 x 50 mL, to remove excess triethylamine), and saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
Critical Process Parameters & Optimization
-
Moisture Control: p-Nitrophenyl chloroformate is highly susceptible to hydrolysis. The use of anhydrous solvents and an inert atmosphere is non-negotiable for achieving high yields.
-
Temperature Management: The reaction is exothermic. Maintaining a low temperature (0-5°C) during the addition of the nucleophile is the most critical parameter for minimizing byproduct formation and ensuring selectivity.[6]
-
Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of both the alcohol and the base ensures the complete consumption of the limiting p-nitrophenyl chloroformate, simplifying purification.
-
Order of Addition: Adding the alcohol/base mixture to the chloroformate solution (as described) is generally preferred as it maintains a low concentration of the nucleophile, further suppressing potential side reactions.
Safety & Handling Protocols
-
p-Nitrophenyl Chloroformate: Corrosive and a lachrymator. Reacts with water. Handle only in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).
-
1-Chloroethanol: Toxic and an irritant. Avoid inhalation and skin contact.
-
Triethylamine: Flammable and corrosive with a pungent odor. Work in a well-ventilated area.
-
Dichloromethane (DCM): Volatile solvent and a suspected carcinogen. All handling must occur within a certified chemical fume hood.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the reaction of 1-chloroethanol with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base. This method leverages the high reactivity and stability of NPC to produce the target molecule in high yield and purity. By adhering to the principles of strict moisture control, precise temperature management, and proper stoichiometry, researchers can confidently execute this protocol. This guide provides the necessary technical depth and practical insights to empower scientists in the pharmaceutical industry to utilize this important transformation effectively in their development pipelines.
References
- ResearchGate. (2025, August 7). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.
- Google Patents. (n.d.). JPS598256B2 - Method for producing p-nitrophenyl chloroformate.
- Thieme E-Books & E-Journals. (n.d.). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.
- MDPI. (n.d.). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Reagents: Why 4-Nitrophenyl Chloroformate Stands Out in Synthesis.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Google Patents. (n.d.). CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.
- Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
- Researcher.Life. (2009, October 23). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. nbinno.com [nbinno.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. This compound | 101623-69-2 [chemicalbook.com]
- 8. rsc.org [rsc.org]
1-chloroethyl (4-nitrophenyl) carbonate for gabapentin synthesis
An In-Depth Technical Guide to the Synthesis of Gabapentin Enacarbil Utilizing 1-Chloroethyl (4-Nitrophenyl) Carbonate
Introduction: The Rationale for Gabapentin Prodrugs
Gabapentin is a widely prescribed anticonvulsant and analgesic, primarily used for managing neuropathic pain and partial seizures.[1] Despite its therapeutic efficacy, the clinical use of gabapentin can be complicated by its pharmacokinetic profile. Its absorption from the gastrointestinal tract is mediated by a low-capacity transport system, leading to variable and dose-dependent bioavailability. To overcome these limitations, prodrugs of gabapentin have been developed. A prominent example is gabapentin enacarbil, which is designed for enhanced oral bioavailability.[2] This guide provides a detailed technical overview of a synthetic route to gabapentin enacarbil, with a particular focus on the pivotal role of this compound as a key intermediate.
The Strategic Importance of this compound in Gabapentin Enacarbil Synthesis
The synthesis of gabapentin enacarbil involves the formation of a carbamate linkage. This compound serves as a highly effective reagent for this purpose. The 4-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the amino group of gabapentin. The 1-chloroethyl group, on the other hand, is a precursor to the 1-(isobutanoyloxy)ethyl moiety that is characteristic of gabapentin enacarbil. This moiety is designed to be cleaved by esterases in the body, releasing gabapentin.
Synthesis of the Key Intermediate: this compound (CEC-NP)
The first stage of the synthesis involves the preparation of this compound (CEC-NP) from 4-nitrophenol and 1-chloroethyl chloroformate.[3][4]
Reaction Scheme:
Caption: Synthesis of this compound (CEC-NP)
Experimental Protocol:
| Step | Procedure | Rationale |
| 1 | Dissolve 4-nitrophenol in a suitable organic solvent, such as toluene, in a reaction vessel equipped with a stirrer and a cooling system. | Toluene is an effective solvent for the reactants and does not interfere with the reaction. |
| 2 | Add a tertiary amine base, such as triethylamine (TEA) or tributylamine (TBA), to the solution.[3] | The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product. |
| 3 | Cool the reaction mixture to 0-5 °C. | The reaction is exothermic, and cooling helps to control the reaction rate and prevent the formation of side products. |
| 4 | Slowly add 1-chloroethyl chloroformate to the cooled reaction mixture while stirring. | Slow addition prevents a rapid increase in temperature and ensures a controlled reaction. |
| 5 | Allow the reaction to proceed at 0-5 °C for a specified period, typically 1-2 hours, and then allow it to warm to room temperature. | This ensures the completion of the reaction. |
| 6 | Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | This allows for the determination of the reaction endpoint. |
| 7 | Upon completion, wash the reaction mixture with water and brine to remove the amine hydrochloride salt and any unreacted starting materials. | This is a standard workup procedure to purify the product. |
| 8 | Dry the organic layer over an anhydrous drying agent, such as sodium sulfate, and then evaporate the solvent under reduced pressure to obtain the crude product. | This removes any residual water and the solvent to yield the product. |
| 9 | Purify the crude product by recrystallization or column chromatography to obtain pure this compound. | This step ensures the high purity of the key intermediate, which is crucial for the subsequent steps. |
Synthesis of 1-(Isobutanoyloxy)ethyl 4-Nitrophenyl Carbonate (AEC-NP)
The next step in the synthesis is the conversion of CEC-NP to 1-(isobutanoyloxy)ethyl 4-nitrophenyl carbonate (AEC-NP) by reacting it with isobutyric acid.[5]
Reaction Scheme:
Caption: Synthesis of 1-(Isobutanoyloxy)ethyl 4-Nitrophenyl Carbonate (AEC-NP)
Experimental Protocol:
| Step | Procedure | Rationale |
| 1 | Combine CEC-NP and isobutyric acid in a suitable solvent, such as toluene. | Toluene is a good solvent for this reaction. |
| 2 | Add a coupling agent, such as zinc oxide (ZnO), to the reaction mixture.[5] | The coupling agent facilitates the reaction between the chloro group of CEC-NP and the carboxylic acid group of isobutyric acid. |
| 3 | Heat the reaction mixture to a specified temperature, typically around 60-80 °C, and stir for several hours. | Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| 4 | Monitor the reaction progress by TLC or HPLC. | This is to ensure the reaction goes to completion. |
| 5 | After the reaction is complete, cool the mixture and filter to remove the coupling agent. | The solid coupling agent needs to be removed from the reaction mixture. |
| 6 | Wash the filtrate with an aqueous solution of a weak base, such as sodium bicarbonate, to remove any unreacted isobutyric acid. | This neutralizes and removes the acidic starting material. |
| 7 | Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. | This is a standard workup procedure. |
| 8 | Evaporate the solvent to obtain the crude AEC-NP, which can be purified further if necessary. | This isolates the desired product. |
Final Step: Synthesis of Gabapentin Enacarbil
The final step is the reaction of AEC-NP with gabapentin to form the desired prodrug, gabapentin enacarbil.[4]
Reaction Scheme:
Caption: Synthesis of Gabapentin Enacarbil
Experimental Protocol:
| Step | Procedure | Rationale |
| 1 | Dissolve gabapentin in a suitable solvent system, such as a mixture of water and an organic solvent like acetonitrile or a ketone.[4] | The mixed solvent system helps to dissolve both the polar gabapentin and the less polar AEC-NP. |
| 2 | Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), to the gabapentin solution.[4] | The base deprotonates the amino group of gabapentin, making it a more potent nucleophile. |
| 3 | Add the AEC-NP to the gabapentin solution and stir the reaction mixture at room temperature. | The nucleophilic amino group of gabapentin attacks the carbonyl carbon of the carbonate in AEC-NP, displacing the 4-nitrophenoxide leaving group. |
| 4 | Monitor the reaction by TLC or HPLC until the starting materials are consumed. | This ensures the reaction is complete. |
| 5 | Once the reaction is complete, acidify the reaction mixture with a suitable acid, such as hydrochloric acid, to a pH of around 3-4. | This protonates any unreacted gabapentin and helps in the subsequent extraction process. |
| 6 | Extract the product into an organic solvent, such as ethyl acetate. | Gabapentin enacarbil is more soluble in the organic phase. |
| 7 | Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. | This is a standard purification procedure. |
| 8 | Evaporate the solvent to obtain crude gabapentin enacarbil. | This isolates the crude product. |
| 9 | Purify the crude product by recrystallization or column chromatography to obtain pure gabapentin enacarbil. | This final purification step is essential to obtain a product of high purity suitable for pharmaceutical applications. |
Overall Synthetic Workflow
Caption: Overall Synthetic Workflow for Gabapentin Enacarbil
Conclusion
The synthesis of gabapentin enacarbil via the use of this compound represents a robust and efficient method for producing this important prodrug. This guide has outlined the key steps, from the preparation of the critical carbonate intermediate to the final coupling with gabapentin. By understanding the rationale behind each step and adhering to the detailed protocols, researchers and drug development professionals can effectively synthesize gabapentin enacarbil for further investigation and potential therapeutic applications.
References
Sources
- 1. WO2010075520A1 - Preparation of gabapentin enacarbil intermediate - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. WO2010063002A2 - Processes for the preparation and purification of gabapentin enacarbil - Google Patents [patents.google.com]
- 4. US20100160665A1 - Processes for the preparation and purification of gabapentin enacarbil - Google Patents [patents.google.com]
- 5. US8283487B2 - Processes for the preparation and purification of gabapentin enacarbil - Google Patents [patents.google.com]
An In-Depth Technical Guide to Base-Labile Protecting Groups in Organic Synthesis
Introduction: The Strategic Imperative of Protecting Groups
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical development and complex molecule construction, the ability to selectively mask and unmask reactive functional groups is paramount.[1][2] Protecting groups serve as temporary shields, preventing specific functionalities from undergoing unwanted reactions while chemical transformations are carried out elsewhere in the molecule.[3][4] The judicious selection and deployment of these groups are critical for achieving high yields and stereoselectivity, and a poorly conceived protection strategy can often lead to the failure of a synthetic route.[2]
This guide focuses on a crucial class of these molecular tools: base-labile protecting groups . These are moieties that can be removed under basic conditions, offering a vital "off-switch" that is orthogonal to other classes of protecting groups, such as those that are acid-labile or removed by hydrogenolysis.[1][4][5] This orthogonality is the cornerstone of modern synthetic strategy, enabling chemists to deprotect one functional group selectively in the presence of others, a necessity in the synthesis of complex molecules like peptides and carbohydrates.[1][3][5]
This document will provide a comprehensive overview of the most common and effective base-labile protecting groups for alcohols, amines, and carboxylic acids. We will delve into the mechanistic underpinnings of their installation and cleavage, provide field-proven experimental protocols, and discuss their strategic applications in complex synthetic endeavors.
Core Principles of Base-Labile Protection
The efficacy of a base-labile protecting group hinges on its ability to be introduced efficiently and selectively, remain stable throughout various synthetic transformations, and be removed under mild basic conditions without affecting other sensitive functionalities. The cleavage mechanisms typically involve processes like hydrolysis of esters or β-elimination reactions.[6]
Visualization: The Concept of Orthogonal Protection
The power of base-labile protecting groups is best understood in the context of an orthogonal protection strategy. This allows for the sequential deprotection of different functional groups within the same molecule by employing non-interfering reaction conditions.
Caption: Orthogonal protection strategy enabling selective deprotection.
Base-Labile Protecting Groups for Alcohols
Alcohols are ubiquitous in organic molecules and their hydroxyl group can be both nucleophilic and weakly acidic, often interfering with reactions involving strong bases or organometallics.[7][8]
Acyl Protecting Groups: Acetates and Benzoates
Esters, such as acetates (Ac) and benzoates (Bz), are classic examples of base-labile protecting groups for alcohols.[5][9] They are introduced by reacting the alcohol with the corresponding acyl chloride or anhydride in the presence of a base.
Mechanism of Deprotection (Saponification): The cleavage of these ester protecting groups occurs via a base-mediated hydrolysis, commonly known as saponification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide and forming a carboxylate salt.[10][11]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experimental Protocol: Deprotection of an Acetate Group
Objective: To remove an acetyl protecting group from a primary alcohol.
Materials:
-
Acetylated substrate
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acetylated substrate in methanol (e.g., 0.1 M solution).
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Data Presentation: Relative Lability of Acyl Protecting Groups
| Protecting Group | Structure | Typical Deprotection Conditions | Relative Stability |
| Acetyl (Ac) | -C(O)CH₃ | K₂CO₃/MeOH; aq. NaOH | Less stable |
| Benzoyl (Bz) | -C(O)Ph | aq. NaOH, heat | More stable than Ac |
| Pivaloyl (Piv) | -C(O)C(CH₃)₃ | More forcing conditions (e.g., strong base, heat) | Substantially more stable |
Base-Labile Protecting Groups for Amines
The nucleophilicity and basicity of amines necessitate their protection in many synthetic sequences.[3][5] Carbamates are the most common class of protecting groups for amines.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its clean and mild removal by bases.[5][12][13] It is stable to acidic conditions, making it orthogonal to the acid-labile Boc group.[3][4][14]
Mechanism of Deprotection (β-Elimination): The deprotection of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism.[12] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[15][16] This generates a stabilized carbanion, which then undergoes elimination to release the free amine, carbon dioxide, and dibenzofulvene. The secondary amine base also acts as a scavenger for the liberated dibenzofulvene.[16]
Caption: Deprotection mechanism of the Fmoc group.
Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis
Objective: To remove the Nα-Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[12]
-
Agitate the slurry for 1-3 minutes at room temperature.[12]
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the subsequent amino acid coupling step.
Monitoring the Deprotection: The completion of the Fmoc deprotection can be monitored using the Kaiser test, which gives a colorimetric indication of the presence of free primary amines.[12] Alternatively, the cleavage can be quantified by UV spectroscopy by measuring the absorbance of the dibenzofulvene-piperidine adduct in the filtrate at approximately 301 nm.[12]
Base-Labile Protecting Groups for Carboxylic Acids
Carboxylic acids are protected to mask their acidic proton, which can interfere with base-catalyzed reactions, and to prevent nucleophilic attack at the carbonyl group.[17] Esters are the most common protecting groups for carboxylic acids.
Methyl and Ethyl Esters
Simple alkyl esters, such as methyl and ethyl esters, are readily prepared and can be cleaved by base-catalyzed hydrolysis (saponification).[9][17]
Deprotection: The deprotection is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.[11] The reaction is irreversible as the resulting carboxylate is deprotonated under the basic conditions. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.[11]
Experimental Protocol: Hydrolysis of a Methyl Ester
Objective: To hydrolyze a methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl ester substrate
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M aqueous Sodium Hydroxide (NaOH)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the methyl ester in a suitable solvent like methanol or THF.
-
Add an excess of 1 M aqueous NaOH (e.g., 2-5 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH ~2 with 1 M aqueous HCl.
-
Extract the carboxylic acid with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the carboxylic acid.
2-Cyanoethyl (CNE) Esters
The 2-cyanoethyl group is a base-labile protecting group that is particularly useful in oligonucleotide synthesis.[9] Its cleavage occurs via a β-elimination mechanism under mild basic conditions.
Strategic Applications and Orthogonality
The true power of base-labile protecting groups is realized when they are used in concert with other classes of protecting groups in an orthogonal strategy.[1][3] A classic example is the use of the base-labile Fmoc group for Nα-amino protection and acid-labile groups (e.g., tert-butyl) for side-chain protection in peptide synthesis.[5] This allows for the iterative deprotection of the N-terminus for chain elongation without prematurely cleaving the side-chain protecting groups.
Visualization: A Typical SPPS Cycle
Caption: Workflow for one cycle of solid-phase peptide synthesis.[12]
Conclusion
Base-labile protecting groups are indispensable tools in the arsenal of the modern synthetic chemist. Their unique cleavage conditions provide a critical level of orthogonality that is essential for the efficient and successful synthesis of complex organic molecules. A thorough understanding of their mechanisms, stability, and proper experimental handling, as detailed in this guide, is crucial for researchers, scientists, and drug development professionals. The continued development of new base-labile protecting groups with enhanced properties will undoubtedly pave the way for the synthesis of even more intricate and impactful molecules in the future.
References
- Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
- Protecting group - Wikipedia. (n.d.). Wikipedia.
- Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Neliti.
- Base-Labile Protecting Groups Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis.
- Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.). Springer Nature.
- Protecting Groups For Alcohols - Chemistry Steps. (n.d.). Chemistry Steps.
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (n.d.). BenchChem.
- Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Master Organic Chemistry.
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts.
- Nucleophile/base-labile protecting groups | Science Trove. (n.d.). Science Trove.
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Amino Acid-Protecting Groups - SciSpace. (n.d.). SciSpace.
- 12BL Experiment 5: Ester Hydrolysis Safety: Proper lab goggles/glasses must b. (n.d.).
- Protecting Groups for Carboxylic acid - YouTube. (2020, July 5). YouTube.
- hydrolysis of esters - Chemguide. (n.d.). Chemguide.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protective Groups [organic-chemistry.org]
- 4. media.neliti.com [media.neliti.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 17. youtube.com [youtube.com]
An In-Depth Technical Guide to Chemoselectivity in Multi-Step Organic Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the ability to selectively modify one functional group in the presence of others is not merely an advantage—it is a cornerstone of synthetic efficiency and innovation. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of chemoselectivity, the principle that governs the preferential reaction of a reagent with one of two or more different functional groups.[1][2][3] Moving beyond theoretical concepts, this document delves into the causal mechanisms behind experimental choices, offering field-proven insights into controlling reaction outcomes. We will examine the strategic implementation of chemoselective reagents, the indispensable role of protecting groups and orthogonality, and the rise of biocatalysis. Through detailed protocols, comparative data, and a classic case study in natural product synthesis, this guide serves as a practical and authoritative resource for mastering chemoselectivity in the design and execution of complex molecular architectures.
Part 1: The Fundamental Pillars of Chemoselectivity
Chemoselectivity is the differential reactivity of a reagent with one of two or more non-identical functional groups within a molecule.[1][4] Achieving such selectivity is a primary challenge in organic synthesis, as the promiscuous reactivity of many reagents can derail a synthetic route, leading to a mixture of products, reduced yields, and complex purification challenges.[2][3] Control over chemoselectivity is therefore paramount and can be achieved by judiciously manipulating several factors.[4][5]
The primary determinants of chemoselectivity include:
-
Inherent Reactivity of Functional Groups: Different functional groups possess intrinsically different levels of reactivity. For instance, aldehydes are generally more electrophilic and thus more reactive towards nucleophiles like hydride reagents than ketones.[2][6]
-
The Nature of the Reagent: The choice of reagent is the most powerful tool for controlling chemoselectivity. Reagents can be designed or selected based on their steric bulk, electronic properties, and "hardness" or "softness" according to Hard and Soft Acids and Bases (HSAB) theory.[7]
-
Reaction Conditions: Parameters such as temperature, solvent, and the presence of catalysts can dramatically alter the reactivity of both the substrate and the reagent, thereby influencing the selective outcome of a reaction.[2][5]
-
Catalysis: Catalysts can provide an alternative, lower-energy reaction pathway for a specific functional group, leaving others untouched.[8] This includes metal-based catalysts, organocatalysts, and enzymes, which offer exceptionally high levels of selectivity.[9]
A foundational strategy for managing reactivity involves the use of protecting groups . These are molecular "masks" that are temporarily installed on a reactive functional group to render it inert while transformations are carried out elsewhere in the molecule.[10] The ideal protecting group is easy to install, stable to a wide range of reaction conditions, and can be removed selectively and efficiently under specific, mild conditions.[11]
Part 2: Strategic Chemoselective Transformations in Practice
Mastery of chemoselectivity is demonstrated through the successful application of specific reagents and protocols to solve common synthetic challenges. This section provides detailed methodologies for key transformations, explaining the mechanistic basis for their selectivity.
2.1. Chemoselective Reduction of Carbonyl Compounds
One of the most frequent challenges in synthesis is the selective reduction of one carbonyl group in the presence of another (e.g., aldehyde vs. ketone, or ketone vs. ester).
Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones.[12][13] Due to the greater electrophilicity of aldehydes, they react significantly faster than ketones. By carefully controlling the reaction conditions, specifically by using a less reactive alcohol solvent and low temperatures, this inherent reactivity difference can be exploited to achieve high chemoselectivity.[2]
The reduction of α,β-unsaturated ketones (enones) often yields a mixture of the 1,2-reduction product (allylic alcohol) and the 1,4-reduction (conjugate addition) product. The Luche reduction is a classic method that achieves highly selective 1,2-reduction.[7][14][15] This is accomplished by using sodium borohydride in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[7][14]
Mechanistic Insight: The effectiveness of the Luche reduction stems from two key roles of the cerium(III) ion. First, CeCl₃ acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity for 1,2-attack.[7] Second, and more critically, the cerium ion catalyzes the methanolysis of sodium borohydride to form sodium methoxyborohydrides, NaBHₓ(OCH₃)₄₋ₓ. These species are "harder" reducing agents according to HSAB theory. The hard carbonyl carbon is preferentially attacked by the hard borohydride reagent, while the softer β-carbon of the enone is left unreacted, thus suppressing the 1,4-conjugate addition.[5][7]
Experimental Protocol: Luche Reduction of an α,β-Unsaturated Ketone [5][15]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 equiv) and dissolve it in methanol (approx. 0.1 M solution).
-
Addition of Cerium Salt: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0–1.5 equiv) to the solution. Stir the mixture at room temperature for 10-15 minutes until the salt is fully dissolved and complexation with the ketone is established.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.0–1.5 equiv) portion-wise over 5-10 minutes. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Adjust the pH to ~7 with dilute aqueous HCl.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude allylic alcohol can then be purified by flash column chromatography.
2.2. Chemoselective Oxidation of Alcohols
The selective oxidation of one hydroxyl group among many, or in the presence of other oxidizable groups like amines, is a common synthetic hurdle.
Amines are readily oxidized, which complicates the oxidation of alcohols in the same molecule. Reagents like 2-Iodoxybenzoic acid (IBX) have emerged as powerful tools for this transformation due to their high selectivity.[16] IBX is a hypervalent iodine(V) reagent that can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without affecting amine functionalities, especially when the amine is protonated in situ.[16]
Experimental Protocol: IBX Oxidation of a Secondary Alcohol in the Presence of an Amine [17][18]
-
Setup: In a round-bottom flask, suspend the amino alcohol substrate (1.0 equiv) in a suitable solvent (e.g., ethyl acetate or a mixture of DMSO/THF).
-
Addition of Oxidant: Add 2-Iodoxybenzoic acid (IBX, 1.5–3.0 equiv) to the suspension.
-
Reaction: Heat the reaction mixture (typically 50-80 °C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is heterogeneous and vigorous stirring is crucial.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Dilute the mixture with additional solvent and filter through a pad of celite to remove the insoluble IBX and its reduction product, 2-iodosobenzoic acid (IBA).
-
Purification: Wash the filter cake with the solvent. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
The choice of oxidant is critical for achieving selectivity between different types of alcohols (e.g., primary vs. secondary). The table below summarizes representative data for this common challenge.
| Oxidizing System | Substrate | Product(s) | Selectivity (Primary:Secondary Oxidation) | Yield (%) | Reference |
| PCC | 1,5-Pentanediol | 5-Hydroxypentanal | High for primary alcohol | ~85% | [17] |
| IBX / n-Bu₄NBr | 1,4-Pentanediol | 4-Hydroxypentan-2-one | High for secondary alcohol | ~90% | [19] |
| [Fe(III)(Br)₂(Pc-L)]Br / H₂O₂ | 1-Phenylethane-1,2-diol | 2-Hydroxy-1-phenylethanone | High for benzylic secondary alcohol | ~98% | |
| TEMPO / Cu Catalyst / O₂ | Geraniol (Allylic Primary) | Geranial | High for allylic primary alcohol | >95% | [20] |
This table compiles representative results to illustrate trends; direct comparison requires identical substrates and conditions.
Part 3: The Strategy of Orthogonal Protection
In complex multi-step syntheses, it is often necessary to protect multiple functional groups. Orthogonal protection is a powerful strategy that employs protecting groups from different "classes," where each class can be removed by a specific set of reagents that do not affect the other classes.[21][22] This allows for the sequential and selective deprotection and modification of specific sites within a complex molecule.[21]
The most prominent application of this strategy is in Solid-Phase Peptide Synthesis (SPPS).[21][22]
Core Orthogonal Strategies in Peptide Synthesis: Fmoc vs. Boc
Two main orthogonal strategies dominate modern peptide synthesis: the Boc/Bzl and the Fmoc/tBu methods.[21][23] They are named for the temporary protecting group used on the α-amino group of the incoming amino acid and the "permanent" protecting groups used on the amino acid side chains.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| α-Amino Protection | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| α-Amino Deprotection | Strong Acid (e.g., neat Trifluoroacetic Acid, TFA) | Mild Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups |
| Final Cleavage/Deprotection | Very Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., neat TFA) |
| Orthogonality Principle | Based on graduated acid lability | Based on acid vs. base lability |
The Fmoc/tBu strategy has become more prevalent due to its use of milder overall conditions, avoiding the repeated use of strong acid for α-amino deprotection, which can be detrimental to sensitive peptide sequences.[23][24]
Experimental Protocol: General Fmoc-Deprotection in Solid-Phase Peptide Synthesis (SPPS) [23]
-
Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Deprotection: The DMF is drained, and the deprotection solution (e.g., 20% piperidine in DMF) is added to the resin.
-
Reaction: The mixture is agitated at room temperature for a specified time (typically 5-20 minutes). The reaction can be monitored by UV spectroscopy by observing the release of the dibenzofulvene-piperidine adduct.
-
Washing: The deprotection solution is drained, and the resin is washed thoroughly with DMF to remove all traces of piperidine and the cleavage byproducts.
-
Next Step: The resin, now bearing a free N-terminal amine, is ready for the coupling of the next Fmoc-protected amino acid.
// Nodes start [label="Start: Multi-functional Molecule", fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Identify all reactive\nfunctional groups (FGs)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Define target transformation.\nWhich FG must react?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a1 [label="Select protecting groups (PGs)\nfor all other reactive FGs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Are multiple, independent\ndeprotection steps needed later?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a2 [label="Choose PGs from ORTHOGONAL sets\n(e.g., Acid-labile, Base-labile, H₂-labile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; a3 [label="Choose PGs from the SAME set\n(for global deprotection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p1 [label="Protect FGs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p2 [label="Perform desired\nchemoselective reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q4 [label="Further transformations needed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; p3 [label="Selectively deprotect\nthe next target FG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p4 [label="Perform global deprotection\nof all PGs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Final Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q1; q1 -> q2; q2 -> a1; a1 -> q3; q3 -> a2 [label="Yes"]; q3 -> a3 [label="No"]; a2 -> p1; a3 -> p1; p1 -> p2; p2 -> q4; q4 -> p3 [label="Yes"]; q4 -> p4 [label="No"]; p3 -> p2; p4 -> end; } dot Caption: A workflow for selecting an orthogonal protection strategy.
Part 4: The Ultimate Chemoselectivity: Biocatalysis
Nature has mastered chemoselectivity over billions of years of evolution. Enzymes, as biological catalysts, exhibit unparalleled levels of chemo-, regio-, and stereoselectivity, often under mild, aqueous conditions.[9] This makes biocatalysis an increasingly powerful and "green" tool in organic synthesis.[3]
Lipases are a class of enzymes that catalyze the hydrolysis of esters. In organic solvents, this equilibrium can be reversed, and they are exceptionally effective at catalyzing regioselective acylations of polyols and amines.[2] The enzyme's active site creates a specific three-dimensional environment that binds the substrate in a precise orientation, exposing only one specific functional group to the acyl donor.[9]
Experimental Protocol: Lipase-Catalyzed Regioselective Acylation of a Diol [2][25]
-
Setup: To a flask, add the diol substrate (1.0 equiv), an acyl donor (e.g., vinyl acetate, 1.5-3.0 equiv), and a suitable organic solvent (e.g., tetrahydrofuran or toluene).
-
Enzyme Addition: Add the lipase catalyst (e.g., Candida antarctica lipase B (CALB), often immobilized on a solid support) to the mixture.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C). Monitor the reaction by TLC or GC/MS to observe the formation of the mono-acylated product and minimize the formation of the di-acylated byproduct.
-
Workup: When the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography to isolate the regioselectively mono-acylated product.
Part 5: Case Study - The Total Synthesis of (–)-Strychnine
The total synthesis of complex natural products provides the ultimate test for synthetic strategy, where chemoselectivity is often the greatest obstacle.[3] The first total synthesis of strychnine, a molecule of formidable complexity with seven rings and six stereocenters, by R.B. Woodward in 1954 is a landmark achievement that showcases masterful control of reactivity.[14]
// Nodes start [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Pictet-Spengler Reaction\n(vs. N-alkylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Tetracyclic Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Ozonolysis of Veratryl Ring\n(Chemoselective aromatic cleavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Muconic Ester Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Reduction of Pyridone & Amide\n(Selective NaBH₄ reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate3 [label="Advanced Pentacyclic Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="Reduction of Diketone\n(Selective Acetylide Addition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate4 [label="Allylic Alcohol", fillcolor="#FFFFFF", fontcolor="#202124"]; step5 [label="Final Ring Closure\n(Base-mediated conjugate addition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="(–)-Strychnine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> intermediate4; intermediate4 -> step5; step5 -> end; } dot Caption: A simplified workflow of key chemoselective challenges in the Woodward strychnine synthesis.
Key Chemoselectivity Challenges Overcome:
-
Ring III Formation - Oxidative Cleavage and Cyclization: An early intermediate containing both an indoline system and a veratryl (dimethoxybenzene) group was subjected to ozonolysis. The electron-rich veratryl ring was chemoselectively cleaved in the presence of the less reactive indoline system, a bio-inspired step that set the stage for forming the pyridone ring.
-
Ring VI Synthesis - Selective Reduction: A crucial intermediate, diketone 23 , contained two ketone carbonyls and a lactam (cyclic amide) carbonyl. To install the final two carbons, a reaction with sodium acetylide was required. This nucleophile selectively attacked one of the ketone groups , leaving the other ketone and the significantly less reactive lactam untouched. This was followed by a selective reduction of the resulting alkyne to an alkene using Lindlar's catalyst, a reaction that would not affect the remaining carbonyls.
-
Final Ring Closure: The final step to form the seventh ring (the ether linkage) involved an intramolecular conjugate addition of a hydroxyl group. This reaction was initiated by potassium hydroxide, which was basic enough to deprotonate the alcohol but not to induce unwanted side reactions on the complex scaffold, leading to the target molecule, isostrychnine, which was then converted to strychnine.
Woodward's synthesis, accomplished before the advent of many modern selective reagents, stands as a testament to the power of understanding and exploiting the subtle, inherent reactivity differences between functional groups.
Conclusion
Chemoselectivity is an indispensable principle that elevates multi-step organic synthesis from a mere sequence of reactions to an elegant and efficient scientific discipline. As demonstrated, control is achieved not by a single method, but through a deep, causal understanding of the interplay between substrate reactivity, reagent properties, reaction conditions, and strategic masking with protecting groups. From the rational application of classic reagents like sodium borohydride to the exquisite precision of enzymatic catalysts, the modern chemist has an expansive toolkit to address selectivity challenges. The continued development of new catalytic systems and protecting-group-free strategies will further refine this control, enabling the synthesis of increasingly complex and impactful molecules for the advancement of medicine and science.
References
- Overman, L. E., & Knight, S. D. (1993). Enantioselective Total Synthesis of (-)-Strychnine. Journal of the American Chemical Society, 115(20), 9293–9294.
- Wikipedia contributors. (2023). Strychnine total synthesis. Wikipedia, The Free Encyclopedia.
- Bonjoch, J., & Solé, D. (2000). Synthesis of Strychnine. Chemical Reviews, 100(9), 3455–3482.
- Grokipedia. Luche reduction.
- Stahl, S. S., & Hoover, J. M. (2012).
- Wikipedia contributors. (2023). Luche reduction. Wikipedia, The Free Encyclopedia.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- BOC Sciences. (n.d.).
- Fiorito, S., et al. (2020). Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)]. European Journal of Organic Chemistry.
- Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. A new reagent for the selective, 1,2-reduction of α-enones. Journal of the American Chemical Society, 103(18), 5454-5459.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- Young, I. S., & Baran, P. S. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Accounts of Chemical Research.
- Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(7), 1206-1213.
- TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?.
- Arborpharmchem. (2024).
- More, J. D., & Finney, N. S. (2002). A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX). Organic letters, 4(17), 3001-3003.
- NPTEL-NOC IITM. (2022, August 29). Lecture 27: Total synthesis of Strychnine (Woodward) [Video]. YouTube.
- Wikipedia contributors. (2023).
- BenchChem. (n.d.). A Comparative Guide to the Oxidation of Primary, Secondary, and Tertiary Alcohols.
- Nair, V. A. (2020). 2-Iodoxybenzoic acid: An oxidant for functional group transformations. Oriental Journal of Chemistry, 36(5), 792-803.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Sigma-Aldrich. (n.d.).
- More, J. D., & Finney, N. S. (n.d.). A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX). Audrey Yun Li.
- Chemistry LibreTexts. (2014). 20.3: Chemoselective Reactions.
- Chemistry LibreTexts. (2021). 7.3: Chemoselective Reactions.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Shenvi, R. A., O'Malley, D. P., & Baran, P. S. (2009). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research, 42(4), 530-541.
- Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Semantic Scholar.
- AAPPTEC. (n.d.).
- ResearchGate. (2025). (PDF)
- Organic Chemistry Portal. (n.d.). IBX, 2-Iodoxybenzoic acid.
- ResearchGate. (2025).
- Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Albericio, F., & Isidro-Llobet, A. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(8), 1532.
- TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.
- Bornscheuer, U. T. (2021). Power of Biocatalysis for Organic Synthesis. ACS Central Science, 7(1), 33-43.
- An Elegant Example of Chemoselective Reaction. (2008). Resonance, 929-937.
- Frontiers. (n.d.).
- Semantic Scholar. (n.d.).
- Reachem. (2023). Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices.
- Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid).
- OUCI. (n.d.).
- Pasquadibisceglie, C., et al. (2024). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. International Journal of Molecular Sciences, 25(7), 3727.
- ResearchGate. (2025). Counterintuitive chemoselectivity in the reduction of carbonyl compounds.
- Setamdideh, D., & Rahmatollahzadeh, M. (2012). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Journal of the Mexican Chemical Society, 56(2), 143-149.
- Books. (2022).
- ResearchGate. (2025). Regioselective and Chemoselective Reduction of ,-Unsaturated Carbonyl Compounds by /Ba as a Reducing System.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- University of Louisville. (n.d.).
Sources
- 1. sparkl.me [sparkl.me]
- 2. Lipase-catalyzed regioselective monoacetylation of unsymmetrical 1,5-primary diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Six Steps to Strychnine - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices - Reachem [reachemchemicals.com]
- 9. tutorchase.com [tutorchase.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinatorial evolution of site- and enantioselective catalysts for polyene epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design | Semantic Scholar [semanticscholar.org]
- 18. air.unimi.it [air.unimi.it]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. synarchive.com [synarchive.com]
- 21. Total Synthesis of Strychnine by Vanderwal [organic-chemistry.org]
- 22. 11.1. Writing out a synthesis | Organic Chemistry II [courses.lumenlearning.com]
- 23. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-chloroethyl (4-nitrophenyl) carbonate
Abstract
Introduction and Molecular Structure
1-chloroethyl (4-nitrophenyl) carbonate is a key organic intermediate, notable for its combination of a reactive 1-chloroethyl carbonate moiety and a 4-nitrophenyl group, a well-known leaving group in organic synthesis.[3] The 1-chloroethyl carbonate functional group, in particular, is a well-established motif in the design of prodrugs, which can release an active pharmaceutical ingredient upon enzymatic or chemical cleavage. Accurate and unambiguous structural confirmation is therefore paramount for its use in synthesis and drug development.
This guide details the expected spectroscopic signature of the molecule, providing a benchmark for its identification.
Molecular Structure and Atom Numbering
The structure combines an aromatic nitro compound with a chloro-substituted carbonate ester. For clarity in the subsequent spectroscopic analysis, the atoms are numbered as follows:
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the primary tool for verifying the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.
Predicted ¹H NMR Spectrum
The spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the 1-chloroethyl group.
-
Aromatic Region (δ 7.4-8.4 ppm): The 4-nitrophenyl group will exhibit a classic AA'BB' system, appearing as two distinct doublets. The strong electron-withdrawing effect of the nitro group deshields the ortho protons (H2, H3), shifting them downfield compared to the meta protons (H1, H4).[4][5]
-
Aliphatic Region (δ 1.8-6.8 ppm): The 1-chloroethyl group will produce a quartet and a doublet. The methine proton (H5), being attached to both an oxygen and a chlorine atom, will be significantly deshielded and appear as a quartet due to coupling with the three methyl protons (H6, H7, H8). The methyl protons will appear as a doublet, coupled to the single methine proton.[6]
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Atom No. | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| H2, H3 | ~ 8.35 | Doublet (d) | ~ 9.0 | Aromatic Protons (ortho to NO₂) |
| H1, H4 | ~ 7.45 | Doublet (d) | ~ 9.0 | Aromatic Protons (meta to NO₂) |
| H5 | ~ 6.70 | Quartet (q) | ~ 5.8 | -O-CH(Cl)- |
| H6, H7, H8 | ~ 1.90 | Doublet (d) | ~ 5.8 | -CH(Cl)-CH₃ |
Experimental Protocol: ¹H NMR Acquisition
A robust protocol is essential for acquiring high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.[7]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.[7]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[7]
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the spectrometer's autosampler or manual loader.[8]
-
Lock the spectrometer on the deuterium signal of the solvent.[7]
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks. This can be performed manually or using an automated shimming routine.[7]
-
Acquire a standard one-dimensional proton spectrum using appropriate parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to δ 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of protons.
-
Caption: Standard workflow for NMR sample analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides complementary information to ¹H NMR, detailing the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Spectrum
Due to the molecule's symmetry, six distinct carbon signals are expected: four for the aromatic ring and two for the aliphatic chain, plus the carbonyl carbon.
-
Carbonyl Carbon (δ 150-155 ppm): The carbonate carbonyl (C7) is expected in this region, influenced by the two adjacent oxygen atoms.[9]
-
Aromatic Carbons (δ 120-155 ppm): The chemical shifts are heavily influenced by the substituents. C4, directly attached to the electron-withdrawing nitro group, will be significantly deshielded. C1, attached to the carbonate oxygen, will also be deshielded. The protonated carbons (C2, C3, C5, C6) will appear in the typical aromatic region.[10][11]
-
Aliphatic Carbons (δ 20-85 ppm): The methine carbon (C8), bonded to both oxygen and the highly electronegative chlorine, will be the most deshielded of the aliphatic carbons. The methyl carbon (C9) will be the most shielded carbon in the molecule.[10]
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Atom No. | Predicted δ (ppm) | Assignment |
|---|---|---|
| C7 | ~ 152.0 | Carbonyl Carbon (O=C-O) |
| C1 | ~ 155.5 | Aromatic C-O |
| C4 | ~ 145.8 | Aromatic C-NO₂ |
| C2, C6 | ~ 125.4 | Aromatic CH (ortho to NO₂) |
| C3, C5 | ~ 121.9 | Aromatic CH (meta to NO₂) |
| C8 | ~ 84.0 | -O-CH(Cl)- |
| C9 | ~ 25.0 | -CH(Cl)-CH₃ |
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to that for ¹H NMR, but requires adjustments to account for the lower sensitivity of the ¹³C nucleus.[7]
-
Sample Preparation: A more concentrated sample is preferred. Use 20-50 mg of the compound in 0.6 mL of deuterated solvent.[7]
-
Instrument Setup & Acquisition:
-
Tune the NMR probe to the ¹³C frequency.
-
Employ a standard proton-decoupled pulse sequence. This simplifies the spectrum by collapsing all C-H coupling, resulting in single lines for each unique carbon.
-
Increase the number of scans significantly (e.g., 1024 or more) and use a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy, especially for quaternary carbons.
-
-
Data Processing: Follow the same steps as for ¹H NMR (Fourier transform, phasing, and referencing).
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Predicted IR Absorptions
The spectrum will be dominated by strong absorptions from the nitro and carbonate groups.[12]
-
C=O Stretch: A very strong and sharp absorption is expected for the carbonate carbonyl group.[13]
-
N-O Stretches: The nitro group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch and a symmetric stretch.[14][15]
-
C-O Stretches: The C-O single bonds of the carbonate ester will produce strong absorptions in the fingerprint region.
-
Aromatic C-H and C=C: Bending and stretching vibrations for the aromatic ring will also be present but are typically less intense.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 1775 | Strong, Sharp | C=O Stretch (Carbonate) |
| ~ 1525 | Strong | N-O Asymmetric Stretch (NO₂) |
| ~ 1350 | Strong | N-O Symmetric Stretch (NO₂) |
| ~ 1210 | Strong | C-O Stretch (Ester linkage) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Medium-Weak | Aromatic C=C Bending |
Experimental Protocol: FTIR-ATR or KBr Pellet
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum (typically 16-32 scans are sufficient).
-
-
Potassium Bromide (KBr) Pellet:
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle.[16] The mixture should be a fine, homogenous powder.
-
Place the die under a hydraulic press and apply pressure (e.g., 8-10 metric tons) for 1-2 minutes to form a thin, transparent pellet.[18][19]
-
Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern offers valuable structural clues.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, which is useful for structural elucidation.[20][21]
-
Molecular Ion (M⁺•): The molecular formula is C₉H₈ClNO₅, with a monoisotopic mass of 245.01. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), the molecular ion will appear as a characteristic cluster of peaks at m/z 245 and m/z 247, with an intensity ratio of approximately 3:1.[22][23]
-
Key Fragmentation Pathways: Fragmentation is a powerful tool for confirming the connectivity of the molecule.[24][25] Expected fragmentation includes:
-
Loss of a chlorine radical (•Cl) to give an ion at m/z 210.
-
Cleavage of the chloroethyl group to form the stable 4-nitrophenoxy radical, leaving a chloroethyl cation at m/z 63/65.
-
Formation of the 4-nitrophenoxide ion at m/z 138.
-
Table 4: Predicted Key Fragments in EI-MS
| m/z (mass/charge) | Proposed Fragment Ion | Description of Fragmentation Pathway |
|---|---|---|
| 245 / 247 | [C₉H₈ClNO₅]⁺• | Molecular Ion (M⁺•) with characteristic 3:1 chlorine isotope pattern. |
| 210 | [C₉H₈NO₅]⁺ | Loss of •Cl from the molecular ion. |
| 138 | [C₆H₄NO₃]⁻ | 4-nitrophenoxide anion (often seen in negative mode, but radical can be formed). |
| 122 | [C₆H₄NO₂]⁺• | 4-nitrophenyl radical cation. |
| 63 / 65 | [C₂H₄Cl]⁺ | Chloroethyl cation with 3:1 chlorine isotope pattern. |
Experimental Protocol: GC-MS with EI Source
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire mass spectra across the entire chromatographic peak.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the GC peak.
-
Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.
-
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in combining the data from all techniques to build a self-validating and unambiguous structural proof.
Caption: Integrated approach for structural confirmation.
-
¹H and ¹³C NMR together map out the complete carbon-hydrogen framework.
-
IR Spectroscopy confirms the presence of critical functional groups (carbonate, nitro group).
-
Mass Spectrometry provides the definitive molecular weight and elemental composition (via high-resolution MS), with the fragmentation pattern corroborating the connectivity established by NMR.
Conclusion
This guide provides a detailed predictive and methodological framework for the comprehensive spectroscopic analysis of this compound. By following the outlined protocols and comparing experimental data to the predicted spectral characteristics, researchers can confidently verify the structure and purity of this compound. This rigorous analytical approach is fundamental to ensuring the quality and reliability of chemical intermediates used in research, development, and manufacturing.
References
- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- LCGC International. (n.d.). Electron Ionization for GC–MS.
- Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Royal Society of Chemistry.
- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences.
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Environmental Forensics.
- Shimadzu. (n.d.). KBr Pellet Method.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
- Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination.
- Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR.
- Wikipedia. (n.d.). Electron ionization.
- ALWSCI. (n.d.). How To Prepare And Run An NMR Sample.
- Kedare, P. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- METLIN. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
- ResearchGate. (2009). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- PubMed. (n.d.). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Doc Brown's Chemistry. (n.d.). mass spectrum of chloroethane.
- SpectraBase. (n.d.). 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts.
- Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
Sources
- 1. This compound | 101623-69-2 [sigmaaldrich.com]
- 2. This compound | 101623-69-2 [chemicalbook.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. hmdb.ca [hmdb.ca]
- 5. 4-Nitrophenol(100-02-7) 1H NMR spectrum [chemicalbook.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. commons.ggc.edu [commons.ggc.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. shimadzu.com [shimadzu.com]
- 17. pelletpressdiesets.com [pelletpressdiesets.com]
- 18. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 19. youtube.com [youtube.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Electron ionization - Wikipedia [en.wikipedia.org]
- 27. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 28. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
Physical properties of 1-chloroethyl (4-nitrophenyl) carbonate
An In-Depth Technical Guide to the Physical Properties of 1-Chloroethyl (4-Nitrophenyl) Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate in Modern Chemistry
This compound is a specialized organic compound that serves as a critical intermediate in advanced organic synthesis and pharmaceutical development.[1] Its structure uniquely combines a reactive 1-chloroethyl carbonate group with a 4-nitrophenyl moiety, which functions as an excellent leaving group.[2] This configuration makes the molecule a potent electrophilic agent, highly valuable for creating prodrugs. Prodrugs are inactive drug forms that, upon administration, metabolize into the active therapeutic agent. The 1-chloroethyl carbonate linker is designed for controlled cleavage in vivo, releasing the parent drug molecule in a predictable manner.[3][4] This guide offers a detailed examination of the core physical, chemical, and spectroscopic properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.
Core Chemical & Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for handling, storage, and reaction planning.
| Property | Value | Source(s) |
| CAS Number | 101623-69-2 | [5][6] |
| Molecular Formula | C₉H₈ClNO₅ | [7] |
| Molecular Weight | 245.62 g/mol | [7] |
| Physical Form | Solid; often described as off-white. | [5][8] |
| Purity | Typically ≥97% | [5] |
| Solubility | While specific data is limited, related compounds like bis(4-nitrophenyl) carbonate are soluble in organic solvents such as chloroform, tetrahydrofuran (THF), and dichloromethane, with limited solubility in water.[9][10] | |
| Storage Conditions | Sealed in a dry environment at 2-8°C. The compound is moisture-sensitive.[5][10] | |
| InChI Key | DXVQFTPXVZUWIF-UHFFFAOYSA-N | [5][7] |
Reactivity, Stability, and Application Insights
The utility of this compound stems from its specific reactivity profile. The carbonate's carbonyl carbon is highly electrophilic, a characteristic enhanced by the electron-withdrawing nature of both the adjacent oxygen atoms and the 4-nitrophenyl group.[2] The 4-nitrophenolate anion is a stable, effective leaving group (pKa of 4-nitrophenol is ~7.15), facilitating nucleophilic substitution reactions.[2]
This reactivity is the cornerstone of its use in prodrug design. The carbonate can be attached to a hydroxyl or amino group on a parent drug molecule. In vivo, esterase enzymes can cleave the ester bond, initiating a cascade reaction that releases the active drug, carbon dioxide, acetaldehyde, and 4-nitrophenol. This "self-immolative" mechanism ensures an irreversible release of the therapeutic agent.[11][12]
However, this reactivity also dictates its handling requirements. The compound is sensitive to moisture and strong bases, which can cause rapid hydrolysis.[2][13] Therefore, reactions should be conducted under anhydrous conditions.
Safety & Handling
According to its classification, this compound is harmful if swallowed (H302) and requires standard laboratory precautions.[5]
-
Pictogram: GHS07 (Warning)[5]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Spectroscopic Profile and Structural Verification
Confirming the identity and purity of this compound relies on standard spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, its expected spectral characteristics can be inferred from its structure and data from analogous compounds like bis(4-nitrophenyl) carbonate.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the nitrophenyl ring (typically two doublets in the 7.5-8.5 ppm region), a quartet for the methine proton (CH) adjacent to the chlorine and oxygen, and a doublet for the methyl (CH₃) protons.
-
¹³C NMR: The carbon spectrum would feature a signal for the carbonyl carbon (~150-155 ppm), along with distinct signals for the aromatic carbons and the two carbons of the chloroethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (245.62 g/mol ).[7] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₉H₈ClNO₅.
Experimental Methodologies
Synthesis Protocol
A common and effective method for synthesizing this compound involves the reaction of p-nitrophenol with 1-chloroethyl chloroformate.[8]
Step-by-Step Procedure:
-
Dissolve p-nitrophenol (1.0 eq) and pyridine (1.0 eq) in dichloromethane (DCM) in a reaction vessel.
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-chloroethyl chloroformate (1.1 eq) dropwise to the cooled reaction mixture while stirring.
-
Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the resulting residue in diethyl ether and wash sequentially with water, 10% citric acid solution, and finally water again to remove pyridine hydrochloride and any unreacted starting materials.
-
Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Evaporate the ether under reduced pressure to yield this compound, typically as an off-white solid.[8]
Causality Behind Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Dichloromethane: A common, relatively non-polar solvent that effectively dissolves the reactants.
-
Aqueous Workup: The washing steps are crucial for purifying the product by removing water-soluble byproducts and reagents.
Caption: Synthesis workflow for this compound.
Proposed Prodrug Activation Mechanism
The diagram below illustrates the hypothetical two-step enzymatic and chemical decomposition of a prodrug containing the this compound linker, leading to the release of the active drug.
Caption: Proposed mechanism for prodrug activation and drug release.
References
- 1-Chloroethyl (4-nitrophenyl)
- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. National Institutes of Health (NIH). [Link]
- 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119): A Cytotoxic Prodrug with Two Stable Conformations Differing in Biological and Physical Properties.
- Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Mechanism of action and prodrug delivery of the proposed concept.
- Experimental. Radboud University. [Link]
- 1-chloroethyl 4-chlorophenyl carbon
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Bis(4-nitrophenyl) carbonate | C13H8N2O7 | CID 78756. PubChem. [Link]
- Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. National Institutes of Health (NIH). [Link]
- Stuck on carbon
- Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. PMC - PubMed Central. [Link]
- Prodrug activation by 4,4'-bipyridine-mediated arom
- 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ).
- Bis(4-nitrophenyl) carbonate - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
- Bis(4-nitrophenyl)
- bis(4-nitrophenyl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. researchgate.net [researchgate.net]
- 4. Prodrug activation by 4,4’-bipyridine-mediated aromatic nitro reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 101623-69-2 [sigmaaldrich.com]
- 6. This compound-India Fine Chemicals [indiafinechemicals.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 101623-69-2 [chemicalbook.com]
- 9. CAS 5070-13-3: Bis(4-nitrophenyl) carbonate | CymitQuimica [cymitquimica.com]
- 10. Bis(4-nitrophenyl) carbonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Ascendant Protector: A Technical Guide to 1-Chloroethyl (4-nitrophenyl) carbonate
In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups stand as a cornerstone of success. For researchers, scientists, and professionals in drug development, the ability to selectively mask and unmask reactive functionalities is paramount to achieving desired molecular architectures. This guide introduces a versatile and powerful tool in the synthetic chemist's arsenal: the 1-chloroethyloxycarbonyl (Cee) group, installed via the reagent 1-chloroethyl (4-nitrophenyl) carbonate.
This document provides a comprehensive overview of the Cee protecting group, from the synthesis of its activating agent to detailed protocols for the protection and deprotection of alcohols, phenols, and amines. We will delve into the mechanistic underpinnings of these transformations, explore the orthogonality of the Cee group against other common protective moieties, and offer field-proven insights to navigate potential challenges.
The 1-Chloroethyloxycarbonyl (Cee) Group: An Introduction
The 1-chloroethyloxycarbonyl (Cee) group offers a unique combination of stability and selective cleavage, making it an attractive alternative to more conventional protecting groups. Its introduction is facilitated by the highly reactive this compound, a reagent that can be synthesized in the laboratory or procured from commercial suppliers. The 4-nitrophenyl leaving group ensures efficient reaction with a variety of nucleophiles, while the 1-chloroethyl moiety of the resulting carbonate or carbamate allows for specific deprotection under reductive conditions.
A notable advantage of the Cee group is its orthogonality with many widely used protecting groups, such as tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and various silyl ethers. This orthogonality is crucial in complex synthetic sequences where multiple protecting groups must be selectively removed without affecting others.[1]
Synthesis of the Activating Agent: this compound
The successful application of the Cee protecting group begins with access to the high-quality activating agent. This compound can be readily prepared from commercially available starting materials.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar carbonates.
Materials:
-
p-Nitrophenol
-
1-Chloroethyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
10% Citric acid solution
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To an ice-cold solution of p-nitrophenol (1.0 eq.) and pyridine (1.0 eq.) in anhydrous dichloromethane, add 1-chloroethyl chloroformate (1.1 eq.) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 1 hour.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 10% citric acid solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield this compound as an off-white solid. The product can be used without further purification if the purity is deemed sufficient by NMR or other analytical techniques.
Diagram 1: Synthesis of this compound
Caption: Synthesis of the Cee-group activating reagent.
Protection of Functional Groups with the Cee Group
The following sections provide detailed protocols for the protection of alcohols, phenols, and amines using this compound.
Protection of Alcohols
The protection of primary and secondary alcohols proceeds efficiently to form 1-chloroethyloxycarbonyl ethers.
Protocol 2: General Procedure for the Protection of Alcohols
Materials:
-
Alcohol substrate
-
This compound
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM or THF.
-
Add pyridine or Et₃N (1.2 eq.).
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-chloroethyloxycarbonyl protected alcohol.
Protection of Phenols
Phenols, being more acidic than alcohols, react readily with this compound under basic conditions.
Protocol 3: General Procedure for the Protection of Phenols
Materials:
-
Phenolic substrate
-
This compound
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 eq.) and pyridine or Et₃N (1.2 eq.) in anhydrous DCM or MeCN, add a solution of this compound (1.1 eq.) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the 1-chloroethyloxycarbonyl protected phenol.
Protection of Amines
Primary and secondary amines are readily converted to their corresponding 1-chloroethyloxycarbonyl carbamates. Due to the high nucleophilicity of amines, the reaction conditions may need to be adjusted to avoid side reactions.[2]
Protocol 4: General Procedure for the Protection of Primary and Secondary Amines
Materials:
-
Amine substrate (primary or secondary)
-
This compound
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq.) in anhydrous DCM or THF.
-
Add NaHCO₃ (2.0 eq.) or DIPEA (1.5 eq.).
-
Cool the mixture to 0 °C and add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture if a solid base was used.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 1-chloroethyloxycarbonyl protected amine.
Diagram 2: General Protection Workflow
Caption: Reductive cleavage of the Cee protecting group.
Protocol 5: General Procedure for the Deprotection of Cee-Protected Alcohols, Phenols, and Amines
Materials:
-
Cee-protected substrate
-
Zinc dust (activated)
-
Acetic acid (AcOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Celite®
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the Cee-protected compound in a mixture of methanol or THF and acetic acid (e.g., 9:1 v/v).
-
Add activated zinc dust (5-10 eq.) in portions with vigorous stirring.
-
Stir the suspension at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Carefully neutralize the filtrate with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected product, which can be further purified if necessary.
Orthogonality and Stability of the Cee Group
The utility of a protecting group is largely defined by its stability under various reaction conditions and its selective removal in the presence of other protecting groups. The Cee group exhibits excellent stability towards a range of reagents, making it a valuable component of an orthogonal protection strategy.
Table 1: Stability of the Cee Group and Orthogonality with Common Protecting Groups
| Reagent/Condition | Cee Group Stability | Boc Group Stability | Fmoc Group Stability | Benzyl (Bn) Ether Stability | Silyl (TBDMS, TIPS) Ether Stability |
| Strong Acid (e.g., TFA, HCl) | Stable | Labile | Stable | Stable | Labile |
| Strong Base (e.g., NaOH, piperidine) | Labile (for carbonates) | Stable | Labile | Stable | Stable |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Stable | Labile | Stable |
| Reductive Cleavage (Zn/AcOH) | Labile | Stable | Stable | Stable | Stable |
| Fluoride Ion (e.g., TBAF) | Stable | Stable | Stable | Stable | Labile |
This table provides a general overview. Stability can be substrate-dependent.
The Cee group is generally stable to the acidic conditions used to remove Boc groups and silyl ethers, as well as the hydrogenolysis conditions used to cleave benzyl ethers. While the carbonate linkage in Cee-protected alcohols and phenols can be susceptible to strong bases, the carbamate in Cee-protected amines is more robust. The selective cleavage of the Cee group is achieved under reductive conditions that do not affect many other common protecting groups.
Troubleshooting and Field-Proven Insights
-
Incomplete Protection: If the protection reaction is sluggish, ensure that all reagents and solvents are anhydrous. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly for sterically hindered alcohols.
-
Side Reactions with Amines: The high nucleophilicity of amines can sometimes lead to double protection or other side reactions. Using a milder base like NaHCO₃ or DIPEA and maintaining a low reaction temperature can mitigate these issues.
-
Sluggish Deprotection: The activity of the zinc dust is crucial for efficient deprotection. If the reaction is slow, activate the zinc by washing it with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum.
-
Alternative Deprotection: While Zn/AcOH is the most common method, other reductive systems may also be effective. The choice of solvent can also influence the reaction rate.
Conclusion
The 1-chloroethyloxycarbonyl (Cee) protecting group, introduced via this compound, represents a valuable and versatile tool for the modern synthetic chemist. Its ease of introduction, stability to a range of common synthetic reagents, and, most importantly, its selective cleavage under mild reductive conditions, make it an excellent choice for the protection of alcohols, phenols, and amines. By understanding the principles and protocols outlined in this guide, researchers can confidently incorporate the Cee group into their synthetic strategies to navigate the challenges of complex molecule synthesis and accelerate the pace of discovery in drug development and beyond.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing.
- Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Tetrahedron Letters, 37(37), 6729-6732.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- Protection of OH group of alcohol. (n.d.). SlideShare.
- Chem-Station. (2019, February 11). Troc Protecting Group.
- Fiveable. (n.d.). Protection of Alcohols | Organic Chemistry Class Notes.
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- Mandal, T., et al. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. ChemRxiv.
- Wikipedia. (n.d.). Protecting group.
- LibreTexts Chemistry. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]/17%3A_Alcohols_and_Phenols/17.08%3A_Protection_of_Alcohols)
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(18), 3736–3740.
- Hossain, M. A., & Roy, R. (2021). Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group. Methods in enzymology, 655, 137–143.
- Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Yeom, C. E., Shin, Y. J., & Kim, B. M. (2007). Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanol. Tetrahedron letters, 48(27), 4881-4885.
- Nagashima, H., et al. (2013). ZINC-ACETIC ACID PROMOTED REDUCTIVE CARBON-NITROGEN BOND CLEAVAGE REACTION OF α-AMINOKETONES. HETEROCYCLES, 88(2), 1333-1344.
- MySkinRecipes. (n.d.). 1-Chloroethyl methyl carbonate.
- Total Synthesis. (n.d.). Protecting Groups Archives.
- MasterOrganicChemistry. (2023, April 26). Amine Protection and Deprotection.
- Chemical Synthesis Database. (n.d.). bis(1-chloroethyl) carbonate.
- RSC Publishing. (2023). Amine protection by in situ formation of choline chloride-based deep eutectic solvents. Green Chemistry.
- Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5.
- Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion.
- Atul Bioscience Ltd. (n.d.). 1-Chloroethyl-4-nitrophenyl carbonate | CAS No.101623-69-2.
- India Fine Chemicals. (n.d.). This compound.
- Moloney, M. G., & Yaqoob, M. (2008). Product Class 11: Alcohols and Diols by Deprotection. In Science of Synthesis (Vol. 36, pp. 735-784). Thieme.
- SynArchive. (n.d.). Protecting Groups List.
- Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
- University College Cork. (n.d.). Organic synthesis with α-chloro sulphides. Preparation of aromatic γ-lactones from phenols and α-chloro sulphide carboxylates.
- ResearchGate. (n.d.). Synthesis of the chlorosilane 1a and alcohol protection.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
- MasterOrganicChemistry. (2015, June 17). Protecting Groups For Alcohols.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- ResearchGate. (n.d.). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]/13%3A_Alkenes_and_Alkynes_II_-_Adsorption_and_Elimination_Reactions/13.10%3A_Protecting_Groups_in_Organic_Synthesis)
- National Institutes of Health. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
- National Institutes of Health. (n.d.). Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- Google Patents. (n.d.). CN102557910A - Deprotection method for phenolic hydroxyl group.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ResearchGate. (n.d.). Electrochemical C−O bond cleavage in phenolic ethers.
- National Institutes of Health. (n.d.). Cu-Catalyzed Dual C–O Bonds Cleavage of Cyclic Ethers with Carboxylic Acids, NaI, and TMSCF3 to Give Iodoalkyl Ester.
- National Institutes of Health. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
- National Institutes of Health. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
- YouTube. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33.
- ResearchGate. (n.d.). Selective deprotection of phenolic polysulfonates.
- Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines.
- ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution.
- Organic Chemistry Portal. (n.d.). A Facile Deprotection of Secondary Acetamides.
- ResearchGate. (n.d.). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis.
- National Institutes of Health. (n.d.). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2.
- ResearchGate. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
- Springer. (n.d.). Synthesis of 4-O-Methylcedrusin. Selective Protection of Catechols with Diphenyl Carbonate.
- ChemistryViews. (2018, October 20). New Protecting Group for Amines.
- University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation.
- ResearchGate. (n.d.). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols.
- National Institutes of Health. (n.d.). PubMed.
- National Institutes of Health. (n.d.). PubMed Central.
- National Institutes of Health. (n.d.). National Center for Biotechnology Information.
- LookChem. (n.d.). What is Reductive Cleavage.
- CHIMIA. (n.d.). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis.
- National Institutes of Health. (n.d.). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion.
- National Institutes of Health. (n.d.). I2-Catalyzed Oxidative Acylation of Tertiary Amines via C-N Bond Cleavage.
- National Institutes of Health. (n.d.). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- National Institutes of Health. (n.d.). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives.
- National Institutes of Health. (n.d.). Effect of Chemical Structure on the Electrochemical Cleavage of Alkoxyamines.
- National Institutes of Health. (n.d.). Amine synthesis by C-N bond cleavage.
- National Institutes of Health. (n.d.). Amine synthesis by amide cleavage.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Wikipedia. (n.d.). Benzyl chloroformate.
- YouTube. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry.
- YouTube. (2020, June 4). Protecting Groups for Peptide Synthesis.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- CEM Corporation. (n.d.). Protection and Deprotection.
- YouTube. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry.
Sources
Application Note: 1-Chloroethyl (4-Nitrophenyl) Carbonate for the Synthesis of Esterase-Sensitive Acyloxyalkoxy Prodrugs
Introduction
The strategic design of prodrugs—bioreversible derivatives of active pharmaceutical ingredients (APIs)—represents a cornerstone of modern medicinal chemistry, aimed at overcoming pharmacokinetic and pharmacodynamic barriers.[1][2] A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical transformation.[3] This approach is pivotal for enhancing drug solubility, increasing permeability across biological membranes, improving bioavailability, minimizing side effects, and achieving targeted drug delivery.[2][4][5]
Among the most successful prodrug strategies is the use of esterase-sensitive promoieties. Esterases are ubiquitous enzymes in the body, with particularly high concentrations in the plasma, liver, and some tumor tissues, making them excellent triggers for predictable drug release.[4][6][7] The (acyloxy)alkoxy carbamate linker is a sophisticated promoiety that leverages a two-stage, enzyme-activated release mechanism. This system offers tunable control over the drug release rate by modifying the steric and electronic properties of the acyloxy group.[8][9]
This guide provides a comprehensive overview and detailed experimental protocols for the use of 1-chloroethyl (4-nitrophenyl) carbonate , a key bifunctional reagent for constructing these advanced, self-immolative prodrug systems. We will delve into the mechanistic rationale, the synthesis of the core reagent, and its subsequent application in conjugating a promoiety to a parent drug molecule, providing researchers with the foundational knowledge to implement this strategy.
The Acyloxyalkoxy Carbamate Release Mechanism: A Two-Stage Cascade
The efficacy of the (acyloxy)alkoxy carbamate linker lies in its elegant, controlled release mechanism, which proceeds in two distinct steps: an enzymatic trigger followed by a rapid, spontaneous chemical decomposition.[8] This "self-immolative" process ensures that once initiated, the release of the parent drug is irreversible and efficient.
-
Enzymatic Trigger (Rate-Limiting Step): The process begins with the hydrolysis of the terminal ester bond of the acyloxy group, a reaction catalyzed by endogenous esterases.[9] This initial cleavage is the rate-determining step, and its kinetics can be modulated by altering the structure of the R-group. For instance, bulkier R-groups can sterically hinder enzyme access, slowing the release rate.[7]
-
Spontaneous Self-Immolation: The enzymatic cleavage unmasks a hemiacetal intermediate, which is inherently unstable. This intermediate rapidly decomposes via a cascade mechanism, eliminating a benign aldehyde (e.g., acetaldehyde) and carbon dioxide, to liberate the free, active parent drug.[6][8]
This cascade ensures a clean release of the API without generating reactive or toxic byproducts from the linker itself.
The Key Reagent: this compound
This compound is a heterobifunctional chemical tool designed specifically for the synthesis of (acyloxy)alkoxy prodrugs. Its structure contains two key reactive sites:
-
1-Chloroethyl Group: The chlorine atom serves as a leaving group, allowing for nucleophilic substitution by the carboxylate of a chosen acid (R-COOH). This reaction installs the esterase-sensitive "acyloxy" trigger onto the linker. The ethyl backbone ultimately yields acetaldehyde upon linker decomposition.
-
4-Nitrophenyl Carbonate: This is a highly activated carbonate. The 4-nitrophenoxide is an excellent leaving group, facilitating a clean and efficient reaction with nucleophilic groups on the parent drug, such as primary or secondary amines (forming a carbamate linkage) or hydroxyls (forming a carbonate linkage).[10]
The stability of the reagent allows for a stepwise, controlled synthesis, first attaching the desired "acyloxy" group and then conjugating the complete promoiety to the API.
Experimental Protocols
The following protocols provide a generalized, step-by-step methodology for the synthesis and application of this compound. Researchers should adapt concentrations, solvents, and reaction times based on the specific properties of their substrates.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core reagent from commercially available starting materials, based on established methods for creating similar carbonates.[8][11]
Reaction Scheme: 1-Chloroethyl Chloroformate + 4-Nitrophenol → this compound
Materials and Reagents:
-
4-Nitrophenol
-
1-Chloroethyl chloroformate
-
Pyridine or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 4-nitrophenol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or NMM (1.1 eq) to the solution and stir for 10 minutes.
-
Add 1-chloroethyl chloroformate (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound as a solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of the Promoietylating Agent: 1-((Acyloxy)ethyl) (4-Nitrophenyl) Carbonate
This protocol details the attachment of the esterase-sensitive trigger group to the core reagent.
Reaction Scheme: this compound + R-COOH → 1-((Acyloxy)ethyl) (4-Nitrophenyl) Carbonate
Materials and Reagents:
-
This compound (from Protocol 1)
-
Carboxylic acid of choice (R-COOH)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Sodium iodide (NaI, catalytic)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
In a flame-dried flask, dissolve the carboxylic acid (R-COOH, 1.2 eq) in anhydrous DMF.
-
Add K₂CO₃ or Cs₂CO₃ (1.5 eq) and a catalytic amount of NaI (0.1 eq). Stir the suspension at room temperature for 30 minutes to form the carboxylate salt. The use of NaI in situ converts the chloride to a more reactive iodide, accelerating the reaction.[8]
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the suspension.
-
Heat the reaction mixture to 40-50 °C and stir for 4-8 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product via flash column chromatography to yield the pure promoietylating agent.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm successful substitution.
Protocol 3: Conjugation to an Amine-Containing Parent Drug
This final step involves coupling the activated promoiety to the parent drug.
Reaction Scheme: 1-((Acyloxy)ethyl) (4-Nitrophenyl) Carbonate + Drug-NHR' → Final Prodrug
Materials and Reagents:
-
Promoietylating agent (from Protocol 2)
-
Parent drug containing a primary or secondary amine (Drug-NHR')
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous DCM, THF, or DMF
Procedure:
-
Dissolve the parent drug (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add TEA or DIPEA (2.0-3.0 eq) to the solution.
-
Add the promoietylating agent (1.1 eq), dissolved in the same solvent, to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the parent drug is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue using an appropriate method, such as flash column chromatography or preparative HPLC, to isolate the final prodrug.
-
Validation: Thoroughly characterize the final prodrug using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm identity and purity (>95%).
Workflow and Data Summary
The synthesis of an acyloxyalkoxy prodrug using this compound is a linear, three-stage process. Each stage yields a stable, isolable intermediate, providing robust control over the final product's quality.
The table below summarizes typical reaction conditions reported in the literature for analogous transformations, providing a useful starting point for optimization.
| Protocol Step | Typical Solvents | Typical Bases | Temperature (°C) | Typical Yield (%) | Reference |
| 1. Reagent Synthesis | Dichloromethane (DCM) | Pyridine, NMM | 0 to RT | 80-90 | [8] |
| 2. Acyloxy Attachment | DMF, Acetonitrile | K₂CO₃, Cs₂CO₃ | RT to 50 | 70-95 | [8] |
| 3. Drug Conjugation | DCM, THF, DMF | TEA, DIPEA | RT | 60-85 | [11] |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of esterase-sensitive acyloxyalkoxy carbamate prodrugs. The described multi-step synthetic route provides a robust and controllable platform for installing this sophisticated promoiety onto amine- or hydroxyl-containing drug candidates. This prodrug strategy offers a powerful method to improve the therapeutic profile of APIs by enhancing their pharmacokinetic properties and enabling targeted release, ultimately paving the way for the development of safer and more effective medicines.
References
- G. S. Alexander, et al. (1996). Synthesis of a Novel Esterase-Sensitive Cyclic Prodrug of a Hexapeptide Using an (Acyloxy)alkoxy Promoiety. The Journal of Organic Chemistry.
- Alexander, J. (1985). A new process for preparing novel n-(acyloxy-alkoxy) carbonyl derivatives useful as bioreversible prodrug moieties for primary and secondary amine functions in drugs. SciSpace.
- T. Xu, et al. (2022). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. ACS Infectious Diseases.
- B. Jana, et al. (2024). Esterase-Responsive Self-Immolative Prodrugs for the Sustained Delivery of the Anticancer Drug 5-Fluorouracil with Turn-On Fluorescence. Chemistry – A European Journal.
- NINGBO INNO PHARMCHEM CO.,LTD. Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing.
- Gallop, M. A., et al. (2006). Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. Google Patents (US7109239B2).
- Gallop, M. A., et al. (2009). Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. Google Patents (EP1660440B1).
- A. D. T. Wright, et al. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. Biochemical Pharmacology.
- Y. Zheng, et al. (2016). Esterase-Sensitive Prodrugs with Tunable Release Rates and Direct Generation of Hydrogen Sulfide. Angewandte Chemie International Edition.
- A. Al-Trawneh, et al. (2024). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. An-Najah University Journal for Research - B (Humanities).
- B. V. Dhokchawle, et al. (2014). Promoieties Used In Prodrug Design: A Review. Indian Journal of Pharmaceutical Education and Research.
- Y. Zheng, et al. (2016). Esterase-Sensitive Prodrugs with Tunable Release Rates and Direct Generation of Hydrogen Sulfide. PubMed.
- B. V. Dhokchawle, et al. (2014). Promoieties Used In Prodrug Design: A Review. ResearchGate.
- Penketh, P. A., et al. (2006). Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. Molecular Cancer Therapeutics.
- A. K. Halder, et al. (2020). Highly Efficient Prodrugs: Design and Therapeutic Applications. Oriental Journal of Chemistry.
- Supporting Information for related syntheses. The Royal Society of Chemistry.
- Penketh, P. A., et al. (2006). Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. ResearchGate.
- Method for producing 4-nitrophenyl chloroformate. Google Patents (JP2011001330A).
- Atul Bioscience Ltd. 1-Chloroethyl-4-nitrophenyl carbonate.
- Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents (US7531684B2).
- A. Müller, et al. (2020). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. ACS Infectious Diseases.
- G. V. M. Sharma, et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry.
- 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Researcher.Life.
Sources
- 1. US7109239B2 - Acyloxyalkyl carbamate prodrugs, methods of synthesis and use - Google Patents [patents.google.com]
- 2. ijper.org [ijper.org]
- 3. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Esterase-Responsive Self-Immolative Prodrugs for the Sustained Delivery of the Anticancer Drug 5-Fluorouracil with Turn-On Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esterase-Sensitive Prodrugs with Tunable Release Rates and Direct Generation of Hydrogen Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for 1-chloroethyl (4-nitrophenyl) carbonate
Introduction: A Versatile Reagent in Modern Organic Synthesis
1-chloroethyl (4-nitrophenyl) carbonate is a key chemical intermediate that has found significant utility in pharmaceutical and organic synthesis. Its structure, featuring a reactive 1-chloroethyl carbonate moiety and a 4-nitrophenyl leaving group, makes it a valuable reagent for the introduction of the 1-chloroethoxycarbonyl protecting group, particularly for amines. This protecting group is of special interest in the development of prodrugs, where it can be cleaved in vivo to release the active pharmaceutical ingredient (API). A notable application of this reagent is in the synthesis of Gabapentin enacarbil, a prodrug of the anticonvulsant medication Gabapentin.[1] This guide provides a comprehensive overview of the synthesis, reaction conditions, and applications of this compound, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Data
| Property | Value | Reference |
| CAS Number | 101623-69-2 | |
| Molecular Formula | C₉H₈ClNO₅ | |
| Molecular Weight | 245.62 g/mol | |
| Appearance | Off-white solid | [1] |
| Storage | Sealed in dry, 2-8°C |
Safety Information:
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[2]
-
Precautionary Statements: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Wear protective gloves/protective clothing/eye protection/face protection. If inhaled, remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[2]
The primary reagents used in its synthesis, 1-chloroethyl chloroformate and 4-nitrophenol, are also toxic and corrosive and require careful handling.[3][4][5][6]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the reaction of 4-nitrophenol with 1-chloroethyl chloroformate in the presence of a base, such as pyridine.
Reaction Mechanism and the Role of Pyridine
The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine plays a dual role in this reaction. Firstly, it acts as a base to deprotonate the weakly acidic 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion. Secondly, and more importantly, pyridine acts as a nucleophilic catalyst.[7] It attacks the highly electrophilic carbonyl carbon of 1-chloroethyl chloroformate to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the 4-nitrophenoxide ion to yield the desired product and regenerate the pyridine catalyst.[8][9][10] The initial cooling to 0°C helps to control the exothermic reaction between pyridine and the chloroformate.
Potential Side Reactions
A potential side reaction is the formation of bis(4-nitrophenyl) carbonate.[11][12][13] This can occur if the 4-nitrophenoxide ion attacks another molecule of the product or if there is an excess of 4-nitrophenol and base relative to the chloroformate. Careful control of stoichiometry and reaction temperature helps to minimize the formation of this byproduct.
Experimental Protocol
This protocol is adapted from a reported synthesis.[1]
Materials:
-
4-Nitrophenol (1.39 g, 10 mmol)
-
Pyridine (0.81 g, 0.82 mL, 10 mmol)
-
1-Chloroethyl chloroformate (1.58 g, 1.2 mL, 11 mmol)
-
Dichloromethane (DCM), anhydrous (60 mL)
-
Diethyl ether
-
10% Citric acid solution
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous dichloromethane (60 mL).
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add pyridine (0.81 g, 10 mmol) to the cold mixture.
-
Add 1-chloroethyl chloroformate (1.2 mL, 11 mmol) dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1 hour.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash sequentially with water, 10% citric acid solution, and finally with water again.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the ether solution under reduced pressure to yield this compound as an off-white solid. The reported yield for this procedure is approximately 97% (2.4 g).[1]
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (anhydrous) | Aprotic solvent that dissolves reactants and does not interfere with the reaction. |
| Base | Pyridine | Acts as a base and a nucleophilic catalyst to activate the chloroformate. |
| Temperature | 0°C initially, then room temp. | Controls the initial exothermic reaction and then allows the reaction to proceed to completion. |
| Workup | Acid wash (citric acid) | Removes residual pyridine. |
Characterization of this compound
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the range of 7.4-8.3 ppm. The methine proton of the 1-chloroethyl group will appear as a quartet, and the methyl protons as a doublet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the carbonate group (around 152-155 ppm), the carbons of the 4-nitrophenyl ring (in the aromatic region of 120-156 ppm), and the two carbons of the 1-chloroethyl group.
Application in Organic Synthesis: A Protecting Group for Amines
This compound is an effective reagent for the introduction of the 1-chloroethoxycarbonyl (Cec) protecting group for primary and secondary amines. The Cec group is valuable due to its unique deprotection conditions.
Protocol for Amine Protection
Materials:
-
Amine substrate (1.0 mmol)
-
This compound (1.1 mmol)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous (10 mL)
-
A non-nucleophilic base (e.g., Proton-Sponge® or triethylamine, 1.2 mmol)
Procedure:
-
Dissolve the amine substrate (1.0 mmol) and the non-nucleophilic base (1.2 mmol) in anhydrous DCM or THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound (1.1 mmol) in the same anhydrous solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of the 1-Chloroethyl Carbamate (Cec) Group
The Cec group can be cleaved under mild, non-aqueous conditions, often by treatment with an alcohol like methanol.[14] This method is advantageous as it avoids the harsh acidic or basic conditions required for the removal of other common amine protecting groups like Boc or Fmoc.[15]
Deprotection Protocol:
-
Dissolve the Cec-protected amine in methanol.
-
Stir the solution at room temperature. The deprotection is often complete within a few hours.[14]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the deprotected amine. Further purification may be required depending on the substrate.
Application in Prodrug Synthesis: The Case of Gabapentin Enacarbil
A significant industrial application of this compound is in the synthesis of Gabapentin enacarbil, a prodrug of Gabapentin.[16][17] In this synthesis, this compound is used to create a 1-(acyloxy)alkyl carbamate promoiety on the Gabapentin molecule. This modification enhances the oral bioavailability of Gabapentin.[18][19][20]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its efficient preparation and its utility in the introduction of a readily cleavable amine protecting group make it particularly useful in the fields of medicinal chemistry and drug development. The protocols and technical information provided in this guide are intended to enable researchers and scientists to effectively and safely utilize this important synthetic intermediate in their work.
References
- SynArchive. (2024). Protection of Amine by Carbamate.
- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic, 795.
- Royal Society of Chemistry. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic.
- ChemTube3D. (n.d.). Pyridine - Nucleophilic Catalyst.
- Google Patents. (n.d.). US8283487B2 - Processes for the preparation and purification of gabapentin enacarbil.
- ResearchGate. (n.d.). The reaction of acid chloride and chloroformate with pyridine.
- ACS Omega. (2018).
- Reddit. (n.d.). Why is pyridine a nucleophilic catalyst?.
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
- Google Patents. (n.d.). WO2010063002A2 - Processes for the preparation and purification of gabapentin enacarbil.
- ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. ChemistryViews.
- ResearchGate. (n.d.). A Mild Deprotection of Trichloroethyl Carbamates Using Indium Metal.
- ResearchGate. (n.d.). Efficient Chemoselective Deprotection of Silyl Ethers Using Catalytic 1-Chloroethyl Chloroformate in Methanol.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Google Patents. (n.d.). US20100160666A1 - Preparation of gabapentin enacarbil intermediate.
- University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation.
- Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
- Wikipedia. (n.d.). Gabapentin enacarbil.
- Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS.
Sources
- 1. This compound | 101623-69-2 [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 12. BIS(4-NITROPHENYL) CARBONATE synthesis - chemicalbook [chemicalbook.com]
- 13. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 14. synarchive.com [synarchive.com]
- 15. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 16. medkoo.com [medkoo.com]
- 17. Gabapentin enacarbil - Wikipedia [en.wikipedia.org]
- 18. US8283487B2 - Processes for the preparation and purification of gabapentin enacarbil - Google Patents [patents.google.com]
- 19. WO2010063002A2 - Processes for the preparation and purification of gabapentin enacarbil - Google Patents [patents.google.com]
- 20. US20100160666A1 - Preparation of gabapentin enacarbil intermediate - Google Patents [patents.google.com]
Deprotection of 1-chloroethyl (4-nitrophenyl) carbonate esters
Application Note & Protocol
Deprotection of Phenols via Cleavage of 1-Chloroethyl (4-Nitrophenyl) Carbonate Esters
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the deprotection of phenolic hydroxyl groups protected as this compound esters (Cee-PNP carbonates). This protecting group strategy offers a unique, two-stage cleavage mechanism under mild conditions, affording researchers enhanced control and orthogonality in complex multi-step syntheses. The release of the chromogenic 4-nitrophenolate anion provides a convenient method for real-time spectrophotometric monitoring of the deprotection reaction. This document outlines the underlying chemical principles, step-by-step experimental procedures, and data analysis techniques for researchers in organic synthesis and drug development.
Principle and Mechanism of Deprotection
The this compound protecting group combines the lability of a 1-chloroethyl (Cee) ether with the excellent leaving group properties of 4-nitrophenoxide.[1][2] The deprotection is not a single event but a sequential cascade initiated by the cleavage of the Cee group, followed by the collapse of the resulting unstable intermediate.
Causality of the Mechanism: The entire process is engineered for mildness and selectivity. The 1-chloroethyl ether moiety is known to be susceptible to solvolysis under neutral or mildly acidic conditions. This initial cleavage is the rate-determining step and triggers the irreversible decomposition of the carbonate. The 4-nitrophenyl group serves two roles: it activates the carbonate carbonyl for the initial protection step and acts as an excellent leaving group during the final deprotection step.[1][2] Its release as the bright yellow 4-nitrophenolate ion under basic conditions provides a clear visual and quantitative spectroscopic handle on the reaction's progress.[1][2]
The proposed two-stage deprotection mechanism is as follows:
-
Stage 1: Solvolytic Cleavage of the 1-Chloroethyl Group: The process is initiated by a nucleophilic attack on the 1-chloroethyl group by a protic solvent, typically methanol. This step is analogous to the cleavage of carbamates formed from 1-chloroethyl chloroformate.[3][4] This solvolysis releases acetaldehyde and HCl, generating an unstable 4-nitrophenyl hydrogen carbonate intermediate.
-
Stage 2: Base-Mediated Decarboxylation: The resulting carbonic acid monoester is highly unstable and, particularly under mild basic conditions, rapidly eliminates carbon dioxide to liberate the free phenol. The 4-nitrophenol byproduct is deprotonated to the intensely colored 4-nitrophenolate anion, confirming the completion of the reaction.[1][2]
Caption: Proposed two-stage deprotection mechanism of Cee-PNP carbonates.
Advantages of the Cee-PNP Protecting Group
-
Mild Deprotection Conditions: Cleavage occurs under mild solvolytic and basic conditions, preserving other sensitive functional groups.
-
Orthogonality: This group is stable to conditions used for removing many other protecting groups, such as acid-labile (e.g., Boc, Trityl) or hydrogenation-labile (e.g., Cbz) groups.
-
Self-Validating Protocol: The release of the 4-nitrophenolate anion allows for simple visual or quantitative UV-Vis spectrophotometric monitoring, ensuring reaction completion.[1][2]
-
Irreversible Reaction: The loss of CO₂ in the final step drives the reaction to completion.
Experimental Protocols
General Protocol for Deprotection of Cee-PNP Protected Phenols
This protocol describes a general method for the cleavage of the Cee-PNP group using a methanolic solution with a mild base.
Materials:
-
Cee-PNP protected phenol (1.0 equiv)
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
Procedure:
-
Reaction Setup: Dissolve the Cee-PNP protected phenol (1.0 equiv) in methanol (0.1 M to 0.5 M concentration).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 equiv) to the solution. The use of a mild, solid base prevents significant hydrolysis of other sensitive groups like esters.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The solution will typically develop a yellow color as the 4-nitrophenolate is released.[1] Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup - Quenching: Upon completion, filter the reaction mixture to remove the solid K₂CO₃. Reduce the methanol volume in vacuo.
-
Workup - Extraction: Dilute the residue with DCM or EtOAc and wash with a saturated aqueous solution of NH₄Cl (to neutralize any remaining base) followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected phenol.
-
Purification: Purify the crude product by flash column chromatography on silica gel as required.
Protocol for Spectrophotometric Monitoring of Deprotection
This protocol allows for the quantitative, real-time tracking of the deprotection reaction by monitoring the absorbance of the released 4-nitrophenolate anion.
Equipment & Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Reaction buffer (e.g., pH 9-10 carbonate buffer)
-
Cee-PNP protected phenol stock solution (e.g., 10 mM in acetonitrile or THF)
-
4-Nitrophenol standard for calibration curve
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of 4-nitrophenol in the reaction buffer. Measure the absorbance of each standard at the λ_max of the 4-nitrophenolate anion (~400-413 nm).[1] Plot absorbance vs. concentration to generate a Beer's Law calibration curve.
-
Reaction Initiation: Add an appropriate volume of the reaction buffer to a quartz cuvette and place it in the spectrophotometer to obtain a blank reading. To initiate the reaction, inject a small aliquot of the Cee-PNP protected phenol stock solution into the cuvette and mix quickly.
-
Data Acquisition: Immediately begin recording the absorbance at ~413 nm over time. The absorbance will increase as the 4-nitrophenolate is formed, eventually reaching a plateau upon reaction completion.
-
Data Analysis: Using the absorbance value at the plateau (A_final) and the molar extinction coefficient (ε) derived from the calibration curve, calculate the final concentration of the released 4-nitrophenolate, which corresponds to the yield of the deprotection. The initial rate of the reaction can also be determined from the initial slope of the absorbance vs. time plot.
Data Presentation and Interpretation
The rate of deprotection is highly dependent on the pH of the medium. As demonstrated with similar 4-nitrophenyl carbonate systems, hydrolysis is significantly accelerated in basic conditions.[2]
Table 1: Representative Data for Deprotection Kinetics
| Entry | Condition | pH | Relative Initial Rate | Time to Completion (t_95%) |
| 1 | Methanol / K₂CO₃ | ~9-10 | High | < 1 hour |
| 2 | Aqueous Buffer | 9.0 | Moderate | 2-4 hours |
| 3 | Aqueous Buffer | 7.4 | Very Low | > 24 hours |
| 4 | Aqueous Buffer | 5.0 | Negligible | > 48 hours |
This table presents expected trends based on the known base-lability of 4-nitrophenyl carbonates. Actual times will vary with substrate.
Experimental Workflow
The overall workflow for performing and validating the deprotection is summarized below.
Caption: General experimental workflow for Cee-PNP deprotection.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient base; Low temperature; Steric hindrance around the phenol. | Add more K₂CO₃ (up to 5 equiv); Gently warm the reaction (30-40°C); Increase reaction time. |
| Side Product Formation | Base is too strong, causing hydrolysis of other functional groups (e.g., esters). | Use a milder base (e.g., NaHCO₃) or buffer system; Ensure anhydrous conditions if water-sensitive groups are present. |
| Low Yield after Workup | Product is water-soluble; Emulsion during extraction. | Saturate the aqueous layer with NaCl before extraction; Use a different extraction solvent (e.g., butanol); Break emulsion with brine. |
| No Yellow Color | Reaction has not started; pH is too low to deprotonate 4-nitrophenol. | Check reagents; Ensure sufficient base has been added to achieve a basic pH (>8). |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing.
- Wikipedia. (n.d.). 1-Chloroethyl chloroformate.
- Isidro-Llobet, A., et al. (2009).
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbonate cleavage.
- ResearchGate. (n.d.). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols.
- Mandal, T., et al. (2024). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv.
- CEM Corporation. (n.d.). Protection and Deprotection.
- ResearchGate. (n.d.). Deprotection of different phenols, aliphatic primary and secondary alcohols.
- Google Patents. (n.d.). CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.
Sources
Introduction: The 1-Chloroethoxycarbonyl (Ceoc) Group - A Specialized Tool for Amine Protection
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-chloroethyl (4-nitrophenyl) carbonate for the protection of primary and secondary amines.
In the intricate landscape of multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry, the strategic use of protecting groups is paramount.[1] These groups act as temporary masks, reversibly converting a reactive functional group into a stable derivative, thereby preventing unwanted side reactions.[1][2] While carbamate-based protecting groups like Boc, Cbz, and Fmoc are foundational to the field, specialized applications demand a more nuanced toolkit.[3][4]
This compound emerges as a highly specialized reagent for this purpose. It introduces the 1-chloroethoxycarbonyl (Ceoc) protecting group, a unique carbamate that combines the features of an activated carbonate for efficient installation and a specialized chloroethyl moiety for mild, non-standard deprotection conditions. The reagent leverages a 4-nitrophenyl leaving group, which is highly activated and facilitates the acylation of the amine under gentle conditions.[5] The resulting Ceoc-protected amine is stable under various conditions but can be cleaved via a distinctive mechanism not reliant on strong acid, base, or hydrogenolysis, offering a valuable orthogonal strategy in complex syntheses.
This guide provides a comprehensive overview of the Ceoc protecting group, detailing the underlying chemical principles, step-by-step experimental protocols for its installation and cleavage, and the causality behind the methodological choices.
Mechanism of Action: The Chemistry of the Ceoc Group
The utility of the Ceoc group is rooted in its distinct formation and cleavage pathways. Understanding these mechanisms is critical for its successful application and for troubleshooting potential synthetic challenges.
Protection of Amines
The introduction of the Ceoc group is a nucleophilic acyl substitution reaction. The amine nitrogen attacks the electrophilic carbonyl carbon of this compound. The reaction is driven by the expulsion of the highly stabilized 4-nitrophenoxide anion, a superior leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is typically required to neutralize the protonated amine intermediate and the liberated 4-nitrophenol, driving the reaction to completion.
Caption: Mechanism for Ceoc protection of an amine.
Deprotection of Ceoc-Amines
The cleavage of the Ceoc group is the defining feature of this methodology. It proceeds under mild, non-hydrolytic conditions, typically by heating in a protic solvent like methanol. The mechanism is a two-stage process:
-
Carbamate Fragmentation: The crucial step is the fragmentation of the 1-chloroethyl carbamate. This is believed to occur via an elimination mechanism, possibly E1, where the chloride ion is lost to form a transient oxonium-like cation, which rapidly fragments.
-
Decarboxylation: This fragmentation yields an unstable carbamic acid derivative which spontaneously loses carbon dioxide (decarboxylates) to liberate the free amine. Acetaldehyde is formed as a volatile byproduct.
This pathway avoids the harsh reagents required for many other carbamates, thereby preserving sensitive functionalities elsewhere in the molecule.
Caption: Deprotection mechanism of a Ceoc-protected amine.
Experimental Protocols
The following protocols provide a framework for the synthesis of the reagent and its application in amine protection and deprotection. As with any chemical procedure, these should be performed with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of the reagent.[6][7]
Materials:
-
p-Nitrophenol
-
Pyridine
-
1-Chloroethyl chloroformate
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
10% Citric acid solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add p-nitrophenol (1.0 eq) and anhydrous dichloromethane (approx. 0.15 M solution).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add pyridine (1.0 eq) dropwise.
-
Reagent Addition: Slowly add 1-chloroethyl chloroformate (1.1 eq) to the cold, stirring mixture.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 1 hour.
-
Work-up:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash sequentially with water, 10% citric acid solution, and finally with water again.
-
Dry the ether layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an off-white solid. The product is often of sufficient purity for direct use.
Protocol 2: General Procedure for Amine Protection with Ceoc Group
This is a general protocol and may require optimization based on the specific amine substrate.
Materials:
-
Amine substrate (primary or secondary)
-
This compound (Reagent from Protocol 1)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: Dissolve the amine substrate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 eq).
-
Protection: Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to remove 4-nitrophenol), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude Ceoc-protected amine can be purified by flash column chromatography on silica gel if necessary.
Protocol 3: General Procedure for Ceoc Deprotection
This protocol leverages the unique cleavage mechanism of the 1-chloroethyl carbamate.
Materials:
-
Ceoc-protected amine
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: Dissolve the Ceoc-protected amine (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Deprotection: Heat the solution to reflux.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product amine. Reaction times can vary (typically 1-5 hours).
-
Isolation:
-
Upon completion, allow the solution to cool to room temperature.
-
Remove the solvent (and volatile byproducts acetaldehyde and HCl) under reduced pressure.
-
The resulting product is the amine hydrochloride salt. If the free amine is desired, the residue can be dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., NaHCO₃ solution), followed by drying and solvent evaporation.
-
Data Summary and Workflow
The successful application of this methodology relies on understanding the conditions for each step.
Table 1: Summary of Reaction Conditions
| Step | Reagents & Solvents | Temperature | Typical Time | Key Considerations |
| Protection | Amine, Ceoc-reagent, Et₃N or Pyridine, DCM or THF | Room Temp. | 2-6 h | Anhydrous conditions are preferred. Base is crucial to neutralize acid byproducts. |
| Deprotection | Ceoc-Amine, Methanol | Reflux (~65 °C) | 1-5 h | The reaction produces HCl in situ; the product is isolated as the hydrochloride salt. |
Experimental Workflow Diagram
Caption: General workflow for Ceoc protection and deprotection.
Conclusion and Field Insights
The use of this compound to install the Ceoc protecting group represents a valuable, albeit specialized, strategy in organic synthesis. Its primary advantage lies in the orthogonality of its deprotection conditions. While standard groups are removed with strong acid (Boc), base (Fmoc), or catalytic hydrogenation (Cbz), the Ceoc group is cleaved under neutral, solvolytic conditions by simply refluxing in methanol. This makes it an excellent choice for substrates containing functional groups sensitive to these more common reagents.
Researchers should consider the potential for side reactions during the deprotection step. For instance, base-sensitive groups may be affected by the liberated amine product, and methyl esters could undergo transesterification in refluxing methanol over extended reaction times. Nevertheless, for complex molecules requiring multiple, orthogonal protecting groups, the Ceoc group offers a powerful and elegant solution to challenging synthetic problems.
References
- ChemicalBook. (n.d.). This compound | 101623-69-2.
- ChemicalBook. (n.d.). This compound | 101623-69-2.
- Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?.
- BenchChem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Journal of Sciences, Islamic Republic of Iran. (n.d.). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
- Journal of Emerging Investigators. (2022, December). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. This compound | 101623-69-2 [chemicalbook.com]
- 7. This compound | 101623-69-2 [amp.chemicalbook.com]
Application Notes and Protocols for Acylation with 1-Chloroethyl (4-Nitrophenyl) Carbonate
Introduction: A Strategic Tool for Prodrug Synthesis
In the landscape of modern drug development, the modification of active pharmaceutical ingredients (APIs) to enhance their pharmacokinetic profiles is a cornerstone of medicinal chemistry. The 1-chloroethyl (4-nitrophenyl) carbonate (1-CE-pNPC) reagent is a sophisticated acylating agent designed specifically for this purpose. Its primary application lies in the synthesis of 1-chloroethyl carbamates and carbonates, which serve as transient promoieties for hydroxyl-, amino-, and thiol-containing drugs.
This guide provides an in-depth exploration of 1-CE-pNPC, moving beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific experimental choices, and robust protocols for its successful application. The ultimate goal of using this reagent is to create a prodrug that, after administration, can chemically decompose under physiological conditions to release the parent drug, acetaldehyde, carbon dioxide, and chloride. This strategy is particularly valuable for improving the oral bioavailability of drugs with poor aqueous solubility.[1][2]
Reagent Profile: Properties and Safe Handling
Before utilization, a thorough understanding of the reagent's properties and safety requirements is essential. 1-CE-pNPC is a moisture-sensitive solid that requires careful handling to maintain its reactivity.
| Property | Value | Source(s) |
| CAS Number | 101623-69-2 | [3][4][5] |
| Chemical Formula | C₉H₈ClNO₅ | [5] |
| Molecular Weight | 245.62 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | [3][5] |
| Storage Conditions | Store at 2-8°C under an inert, dry atmosphere. | [5] |
| Primary Hazard | GHS07: Warning. H302 - Harmful if swallowed. | [5] |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. As a chloroformate derivative, it is sensitive to moisture and can hydrolyze, releasing corrosive byproducts.[6]
-
Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7][8]
The Chemistry of 1-CE-pNPC: Synthesis, Acylation, and Activation
The utility of 1-CE-pNPC is best understood by examining its lifecycle: its own synthesis, its reaction with a drug molecule, and the subsequent cleavage of the prodrug it forms.
Part A: Synthesis of the Acylating Agent
1-CE-pNPC is not typically synthesized in the end-user's lab but is procured from commercial suppliers.[3] It is prepared via a straightforward reaction between 1-chloroethyl chloroformate and 4-nitrophenol in the presence of a non-nucleophilic base like pyridine. The base serves to activate the phenol and neutralize the HCl byproduct.[3][4]
Caption: Workflow for the synthesis of 1-CE-pNPC.
Part B: The Acylation Mechanism: Creating the Prodrug Linkage
The core function of 1-CE-pNPC is to acylate a nucleophilic functional group (e.g., -OH, -NH₂, -SH) on a drug molecule. This reaction is a classic nucleophilic acyl substitution. The key to its effectiveness is the 4-nitrophenyl group, which makes the phenoxide a superb leaving group due to the electron-withdrawing nature of the nitro group that stabilizes the resultant negative charge.[9][10] This allows the acylation to proceed under mild conditions, which is critical when working with complex, sensitive drug molecules.
Caption: Mechanism of acylation using 1-CE-pNPC.
This two-step approach (synthesis of 1-CE-pNPC, then acylation) is superior to the direct use of the highly reactive and less selective 1-chloroethyl chloroformate, minimizing potential side reactions with other functional groups on the API.[11][12]
Part C: The Prodrug Activation Cascade
Once the 1-chloroethyl carbamate/carbonate prodrug is formed and administered, it undergoes a spontaneous, non-enzymatic decomposition. This is the critical design feature of the promoiety. The process is initiated by the departure of the chloride ion, forming a stabilized oxocarbenium (from a carbonate) or iminium (from a carbamate) ion. This highly electrophilic intermediate is rapidly attacked by water, leading to its collapse and the release of the parent drug alongside benign byproducts.[13]
Caption: The activation cascade of a 1-chloroethyl prodrug.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and adaptable. The key to success is the rigorous exclusion of moisture until the workup stage.
Protocol 1: Acylation of a Phenolic or Alcoholic Hydroxyl Group
This protocol details the formation of a 1-chloroethyl carbonate linkage.
Objective: To acylate a model alcohol, benzyl alcohol, to form 1-chloroethyl benzyl carbonate.
Materials:
-
Benzyl alcohol
-
This compound (1-CE-pNPC)
-
Pyridine (anhydrous) or Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve benzyl alcohol (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0°C using an ice-water bath. Add anhydrous pyridine (1.1 eq.) dropwise. Rationale: The base acts as a catalyst by deprotonating the alcohol to the more nucleophilic alkoxide and also serves as an acid scavenger for any trace HCl.[6]
-
Reagent Addition: In a separate flask, dissolve 1-CE-pNPC (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0°C over 10-15 minutes. Rationale: Slow, cold addition minimizes side reactions and controls any potential exotherm.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol and the formation of a new, less polar spot. A gradual yellowing of the solution indicates the formation of the 4-nitrophenolate leaving group, a visual confirmation that the reaction is proceeding.[9][14]
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ (to remove unreacted 4-nitrophenol), water, and finally brine. Rationale: Each wash removes specific impurities. The bicarbonate wash is crucial for removing the yellow 4-nitrophenol, which can otherwise complicate purification.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-chloroethyl carbonate product.
Protocol 2: Acylation of a Primary or Secondary Amine
This protocol details the formation of a 1-chloroethyl carbamate linkage, which is a common motif in prodrugs.[15][16]
Objective: To acylate a model amine, benzylamine, to form 1-chloroethyl benzylcarbamate.
Procedure:
-
Reaction Setup: Follow the same setup as Protocol 1, dissolving benzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM at 0°C. Rationale: Amines are generally more nucleophilic than alcohols, but a base is still required to scavenge the acid formed from the 4-nitrophenol leaving group, which could otherwise protonate the starting amine, rendering it non-nucleophilic.[14]
-
Reagent Addition: Add a solution of 1-CE-pNPC (1.05 eq.) in anhydrous DCM dropwise at 0°C. Causality Note: Temperature control is even more critical with amines. Their higher nucleophilicity can lead to faster, more exothermic reactions. Maintaining a low temperature ensures selectivity and prevents potential side reactions, such as double acylation of primary amines.[14]
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC for 1-3 hours. The reaction is typically faster than with alcohols.
-
Workup and Purification: The workup and purification steps are identical to those described in Protocol 1. The acid wash effectively removes the triethylamine base.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Start/Proceed | 1. Inactive (hydrolyzed) 1-CE-pNPC reagent.2. Insufficiently nucleophilic substrate.3. Protonated substrate (e.g., amine salt). | 1. Use a fresh bottle of reagent stored under inert gas.2. Use a stronger, non-nucleophilic base (e.g., DBU) or add a catalyst like DMAP (4-dimethylaminopyridine).3. Ensure the starting material is the free base form. |
| Low Yield | 1. Premature hydrolysis of 1-CE-pNPC by wet solvent/glassware.2. Competitive hydrolysis during workup. | 1. Rigorously dry all solvents and glassware. Run the reaction under a strict inert atmosphere.2. Perform the workup efficiently and without delays, especially the basic wash steps. |
| Multiple Products on TLC | 1. Substrate instability.2. Side reactions due to excessive heat or strong base. | 1. Confirm substrate stability under basic conditions.2. Maintain low reaction temperatures. Use a milder base if possible (e.g., DIPEA). |
| Difficulty Removing 4-Nitrophenol | Insufficient basic washes during workup. | Repeat the saturated NaHCO₃ or use a dilute (e.g., 1 M) NaOH wash. Be aware that a strong base wash could potentially hydrolyze the desired product if it is labile. |
Conclusion
This compound is a highly effective and strategic reagent for the synthesis of cleavable prodrugs. Its design leverages the excellent leaving group ability of 4-nitrophenoxide to enable mild acylation of sensitive drug molecules. The resulting 1-chloroethyl promoiety provides a reliable mechanism for systemic drug release through a non-enzymatic cascade. By understanding the chemical principles behind its use and adhering to meticulous, anhydrous techniques, researchers can confidently employ this tool to overcome challenges in drug delivery and enhance the therapeutic potential of promising APIs.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Wikipedia.
- ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing. [Link]
- PubMed. Synthesis and analysis of urea and carbamate prodrugs as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT). [Link]
- Google Patents.
- Atul Bioscience Ltd.
- Journal of Sciences, Islamic Republic of Iran.
- PubMed. Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. [Link]
- Google Patents.
- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
- The Royal Society of Chemistry.
- MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
- Rev. Roum. Chim.
- SciSpace. Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. [Link]
- Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
- ResearchGate. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. [Link]
- Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
- National Institutes of Health. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. [Link]
- Reddit. Stuck on carbonate ester synthesis : r/chemistry. [Link]
- Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 101623-69-2 [chemicalbook.com]
- 4. This compound | 101623-69-2 [amp.chemicalbook.com]
- 5. This compound | 101623-69-2 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. nbinno.com [nbinno.com]
- 12. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. emerginginvestigators.org [emerginginvestigators.org]
- 15. Synthesis and analysis of urea and carbamate prodrugs as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Strategies for the Synthesis and Application of 1-Chloroethyl (4-Nitrophenyl) Carbonate
Abstract
1-Chloroethyl (4-nitrophenyl) carbonate is a pivotal reagent in modern medicinal chemistry, primarily utilized as a linker for creating 'acyloxyalkoxy' type prodrugs. Its unique structure allows for the temporary masking of hydroxyl or amino functionalities on a parent drug molecule. Upon enzymatic or chemical cleavage in vivo, the linker decomposes into benign byproducts—acetaldehyde, carbon dioxide, and hydrochloric acid—releasing the active pharmaceutical ingredient. The efficiency of both the synthesis of this linker and its subsequent conjugation to drug molecules is critically dependent on the appropriate selection and application of catalysts. This guide provides an in-depth exploration of the catalytic systems governing these reactions, offering mechanistic insights, comparative data, and detailed experimental protocols for researchers in drug development and organic synthesis.
Introduction: The Role and Significance of this compound
The design of effective prodrugs is a cornerstone of pharmaceutical development, aiming to overcome challenges such as poor solubility, limited bioavailability, and off-target toxicity. The 1-chloroethyl carbonate moiety is a highly effective promoiety that, when attached to a drug, can enhance its pharmacokinetic profile. The 4-nitrophenyl group serves as an excellent leaving group, facilitating the reaction of the carbonate with nucleophilic sites on drug molecules[1][2].
The overall utility of this linker hinges on two key chemical transformations:
-
Synthesis: The efficient and high-yield formation of this compound from its precursors.
-
Conjugation: The subsequent reaction of the linker with a drug molecule to form the desired prodrug.
In both stages, catalysts, particularly tertiary amine bases, play a non-negotiable role. They function not merely as acid scavengers but as active participants that modulate reaction pathways and enhance rates. Understanding the causality behind catalyst selection is therefore paramount for achieving optimal results.
Catalysis in the Synthesis of this compound
The synthesis of the target linker is typically achieved via the reaction of an alcohol with a chloroformate. The most common and industrially relevant pathway involves the reaction of 1-chloroethanol with 4-nitrophenyl chloroformate. The choice of catalyst is critical to drive this reaction to completion while minimizing side products.
The Dual Role of Amine Catalysts
In this synthesis, tertiary amine bases (e.g., Pyridine, Triethylamine) serve two primary functions:
-
Nucleophilicity Enhancement: The base deprotonates the hydroxyl group of 1-chloroethanol. This conversion from a neutral alcohol to a more potent nucleophile, the corresponding alkoxide, dramatically accelerates its attack on the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate.
-
Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the amine catalyst or the starting alcohol, effectively quenching the reaction. The stoichiometric presence of a base neutralizes this HCl, forming a stable ammonium salt and driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Sources
Application Note & Protocol: Robust Scale-Up Synthesis of 1-Chloroethyl (4-nitrophenyl) carbonate
Abstract
1-Chloroethyl (4-nitrophenyl) carbonate is a critical reagent and intermediate in pharmaceutical development, primarily utilized in the synthesis of 1-chloroethyl carbamate prodrugs. This application note provides a comprehensive, technically detailed guide for the robust and safe scale-up synthesis of this compound. The protocol is designed for researchers, chemists, and process development professionals, emphasizing causal explanations for procedural steps, rigorous safety management, and in-depth quality control. By focusing on the challenges inherent in scaling up exothermic reactions involving hazardous materials, this guide aims to ensure a reproducible, high-yield, and safe manufacturing process.
Introduction and Scientific Principles
This compound serves as a key acylating agent. Its utility stems from the presence of two key functionalities: the highly reactive 1-chloroethyl carbonate moiety and the 4-nitrophenyl group, which acts as an excellent leaving group.[1][2] This combination allows for efficient reaction with nucleophiles, such as the amine groups found in active pharmaceutical ingredients (APIs), to form carbamate linkages.
The synthesis detailed herein involves the reaction of 4-nitrophenol with 1-chloroethyl chloroformate in the presence of a tertiary amine base, such as triethylamine.
Reaction Scheme:
Figure 1. Synthesis of this compound from 4-nitrophenol and 1-chloroethyl chloroformate.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated 4-nitrophenoxide, formed in situ by the action of triethylamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 1-chloroethyl chloroformate.[3] The subsequent loss of a chloride ion yields the desired product. The 4-nitrophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.[3]
Critical Considerations for Scale-Up
Transitioning a synthesis from the laboratory bench to a pilot or production scale introduces significant challenges that must be proactively managed.[4][5] Simply multiplying reagent quantities is insufficient and hazardous.[5]
-
Thermal Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases dramatically, impeding heat dissipation.[5][6] This can lead to a rapid temperature increase, known as a thermal runaway, which can cause solvent to boil violently, increase pressure, and generate hazardous side products.[4][7] Therefore, controlled, slow addition of the chloroformate reagent and efficient reactor cooling are paramount.
-
Reagent Addition and Mixing: Uniform mixing is harder to achieve in large vessels. Poor mixing can create localized "hot spots" of high reactant concentration, accelerating the reaction rate uncontrollably in those areas. A subsurface addition of 1-chloroethyl chloroformate via a dip tube combined with vigorous, baffled mechanical stirring is recommended to ensure rapid and homogeneous dispersion.
-
Safety and Hazard Containment: The primary reactants are hazardous. 1-Chloroethyl chloroformate is highly toxic, corrosive, flammable, and a lachrymator that reacts violently with water.[8][9][10] 4-Nitrophenol is also toxic.[11] Scale-up operations must be conducted in a well-ventilated area, such as a walk-in fume hood, with appropriate engineering controls and personnel equipped with extensive personal protective equipment (PPE).
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a ~1.5 kg scale. It is imperative to first conduct a risk assessment and test the reaction at a smaller scale (e.g., 3-fold smaller) before proceeding.[4][7]
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Nitrophenol | 100-02-7 | 139.11 | 1.00 kg | 7.19 | >99% |
| 1-Chloroethyl chloroformate | 50893-53-3 | 142.98 | 1.13 kg (850 mL) | 7.91 | >97% |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 800 g (1.10 L) | 7.91 | >99.5% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10.0 L | - | Anhydrous |
| Saturated NaHCO₃ (aq) | - | - | 5.0 L | - | - |
| Brine (Saturated NaCl) | - | - | 5.0 L | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | 500 g | - | Granular |
Equipment:
-
20 L glass-jacketed reactor with a bottom outlet valve.
-
Overhead mechanical stirrer with a high-torque motor and PTFE-coated impeller.
-
Thermocouple probe for monitoring internal reaction temperature.
-
5 L pressure-equalizing dropping funnel with a dip tube extending below the solvent surface.
-
Chiller/circulator connected to the reactor jacket.
-
Inert gas (Nitrogen or Argon) inlet and bubbler outlet.
-
Large separatory funnel (20 L).
-
Rotary evaporator with a large-volume flask (20 L).
-
Appropriate personal protective equipment (PPE): chemical resistant suit, Viton gloves, full-face respirator with acid gas/organic vapor cartridges, safety boots.[12]
Experimental Workflow Diagram
Caption: Scalable synthesis workflow for this compound.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 20 L reactor system in a walk-in fume hood. Ensure all glassware is dry. Purge the entire system with dry nitrogen for 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: Charge the reactor with dichloromethane (10.0 L), followed by 4-nitrophenol (1.00 kg, 7.19 mol). Begin stirring to dissolve the solid.
-
Cooling & Base Addition: Start the chiller and cool the reactor contents to 0-5 °C. Once the temperature is stable, add triethylamine (1.10 L, 7.91 mol) slowly, ensuring the internal temperature does not exceed 10 °C. A yellow slurry of triethylammonium 4-nitrophenoxide will form.
-
Controlled Chloroformate Addition: Charge the dropping funnel with 1-chloroethyl chloroformate (850 mL, 7.91 mol). Add the chloroformate dropwise to the stirred slurry via the subsurface dip tube over a period of 2-3 hours. This is a critical step. The addition rate must be carefully controlled to maintain the internal reaction temperature below 10 °C.[13] A runaway reaction is a significant risk if the addition is too fast.[7]
-
Reaction: After the addition is complete, turn off the chiller and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the 4-nitrophenol is consumed. (TLC System: 4:1 Hexanes:Ethyl Acetate).
-
Aqueous Work-up: Transfer the reaction mixture to a 20 L separatory funnel. Wash the organic phase sequentially with:
-
Saturated sodium bicarbonate solution (2 x 2.5 L) to remove excess acid and unreacted 4-nitrophenol.
-
Brine (1 x 5 L) to break any emulsions and remove bulk water.
-
-
Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (500 g). Stir for 20 minutes, then filter the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. The product will begin to crystallize as the solvent is removed.
-
Product Isolation: The resulting solid is the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if higher purity is required. Dry the final product under vacuum.
Characterization and Quality Control
The final product should be a white to pale yellow solid. Rigorous analytical testing is necessary to confirm identity and purity.
| Analysis | Specification |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 53-56 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.29 (d, 2H), 7.42 (d, 2H), 6.55 (q, 1H), 1.95 (d, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.0, 151.7, 145.8, 125.4, 121.9, 81.5, 25.8 |
| Purity (HPLC) | >98% |
Safety and Hazard Management
-
Chemical Hazards:
-
1-Chloroethyl chloroformate: Flammable, highly toxic by inhalation, corrosive, causes severe skin and eye burns, and is a lachrymator.[8][10][12][14] Reacts violently with water.[8][9][10] Delayed pulmonary edema is possible after inhalation.[14]
-
4-Nitrophenol: Toxic if swallowed, inhaled, or absorbed through the skin.
-
Triethylamine: Flammable liquid and vapor, corrosive, causes severe skin and eye damage.
-
Dichloromethane: Suspected carcinogen.
-
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes a chemical-resistant suit, Viton or butyl rubber gloves over nitrile gloves, chemical splash goggles, a full-face shield, and a full-face respirator with appropriate cartridges.[12] Work must be performed in a properly functioning walk-in fume hood.
-
Spill & Emergency Procedures: Have spill kits containing neutralizers (e.g., sodium bicarbonate for acids) and absorbent materials readily available.[14] An emergency safety shower and eyewash station must be immediately accessible.[12] Never use water to clean up a chloroformate spill, as it will react to generate corrosive HCl gas.[8]
-
Waste Disposal: All liquid and solid waste must be collected in designated, labeled hazardous waste containers for disposal by certified professionals, following all local and federal regulations.
Conclusion
This application note provides a validated and robust protocol for the scale-up synthesis of this compound. By paying strict attention to thermal management, controlled reagent addition, and comprehensive safety protocols, researchers and drug development professionals can safely and efficiently produce this valuable intermediate in kilogram quantities. The key to success in any scale-up operation is a thorough understanding of the reaction's potential hazards and the implementation of appropriate engineering and administrative controls to mitigate them.[15]
References
- Santa Cruz Biotechnology.
- Haz-Map.
- Andres, J., et al. (2007). "Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution". PubMed. [Link]
- Google Patents.
- Young, S. E., & Hudson, A. R. (2018). "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups".
- Butcher, J. W. (2002).
- Google Patents.
- The Royal Society of Chemistry.
- Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. [Link]
- Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
- Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction. [Link]
- MDPI. (2022). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. [Link]
- Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. [Link]
- University of Leeds. Chemistry: Idea to Market - Scale Up and Manufacture. [Link]
- Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]
- National Institutes of Health (NIH). (2016).
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 1-Chloroethyl chloroformate - Hazardous Agents | Haz-Map [haz-map.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. mdpi.com [mdpi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. orgsyn.org [orgsyn.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
Application Notes & Protocols: A Strategic Guide to Protecting Groups in Complex Molecule Synthesis
Abstract
In the intricate art of synthesizing complex molecules, such as pharmaceuticals and natural products, chemists often face the challenge of selectively modifying one functional group in the presence of others with similar reactivity.[1][2] Protecting groups serve as a temporary shield, reversibly masking a reactive site to prevent unwanted side reactions and direct the course of a synthesis.[1][3][4] This guide provides an in-depth exploration of the core principles governing protecting group strategy, a practical overview of common protecting groups for key functional groups, detailed experimental protocols, and a look into the strategic application of these concepts in multistep synthesis.
Core Principles of Protecting Group Strategy
The successful execution of a complex synthesis hinges on a well-designed protecting group strategy. This strategy is not merely about choosing a group that can be attached and removed; it is a holistic plan guided by several key principles.[1]
The Ideal Protecting Group
An ideal protecting group should be:[1][5][6]
-
Easily and selectively introduced in high yield under mild conditions.[1][5]
-
Stable and robust to the conditions of subsequent reaction steps.[1][5]
-
Selectively removed in high yield under specific, mild conditions that do not affect other functional groups or protecting groups.[1][5]
-
Minimally complex , avoiding the introduction of new stereocenters.[1][6]
-
Cost-effective with by-products that are easily separated.[1][5]
Orthogonality: The Cornerstone of Selectivity
In a molecule adorned with multiple protecting groups, orthogonality is the crucial concept that allows for the selective removal of one group without affecting the others.[7][8][9] Each orthogonal group is cleaved under a unique set of conditions (e.g., acid, base, fluoride, hydrogenolysis), enabling chemists to unmask specific functional groups in a planned sequence.[7][8][10]
For instance, a molecule might feature a tert-butyldimethylsilyl (TBS) ether (fluoride-labile), a tert-butoxycarbonyl (Boc) amine (acid-labile), and a benzyl (Bn) ether (removed by hydrogenolysis).[10] This orthogonal set allows for the deprotection of any one of these groups with high selectivity.[8][10]
Caption: Orthogonal deprotection strategy.
Chemoselectivity
Chemoselectivity is the ability to react with one functional group in the presence of others.[2] Protecting groups are a primary tool for achieving this.[3][7] By masking a more reactive group, a reagent can be directed to a less reactive site. For example, to reduce an ester in the presence of a ketone, the more reactive ketone is first protected as an acetal, which is inert to hydride reducing agents like LiAlH₄.[7] After the ester is reduced, the ketone is regenerated by acid-catalyzed hydrolysis of the acetal.[7][11]
Green Chemistry and Atom Economy
While indispensable, protecting groups inherently lower the efficiency of a synthesis by adding steps for their introduction and removal.[12][13] This runs counter to the principles of green chemistry, which advocate for minimizing derivatization and maximizing atom economy.[12][14][15] A key goal in modern synthesis is to design routes that minimize or even eliminate the need for protecting groups, a strategy known as protecting-group-free synthesis.[13][16] When their use is unavoidable, the choice of protecting groups should consider the generation of waste and the use of hazardous reagents.[12]
A Practical Guide to Common Protecting Groups
The choice of a protecting group is dictated by the functional group to be protected and the reaction conditions it must endure. The authoritative text in this field is Greene's Protective Groups in Organic Synthesis, which provides a comprehensive catalog of options.[17][18][19] Below is a summary of commonly used groups.
Protection of Alcohols
Alcohols are frequently protected due to their acidic proton and nucleophilicity.[20] Silyl ethers and benzyl ethers are among the most common choices.
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability Notes |
| Silyl Ethers | ||||
| Trimethylsilyl | TMS | TMSCl, Et₃N or Imidazole | Very mild acid (e.g., cat. HCl in MeOH)[21] | Very labile, often used for temporary protection. |
| tert-Butyldimethylsilyl | TBS or TBDMS | TBSCl, Imidazole, DMF; or TBSOTf, 2,6-lutidine[22] | Fluoride sources (TBAF, HF•Py)[22][23]; Strong acid (TFA) | ~10,000x more stable than TMS[21]. Robust to many conditions. |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | Fluoride sources (TBAF); Acid | Sterically hindered, offers greater stability than TBS. |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | Fluoride sources (TBAF); Acid | Very robust, stable to many acidic conditions that cleave other silyl ethers. |
| Ethers | ||||
| Benzyl | Bn | BnBr, NaH[24] | Catalytic Hydrogenolysis (H₂, Pd/C)[10][24] | Stable to acid and base. Sensitive to strong reducing agents. |
| p-Methoxybenzyl | PMB | PMBCl, NaH | Oxidative cleavage (DDQ, CAN)[24]; Strong acid | Can be removed orthogonally to Bn ethers. |
| Esters | ||||
| Acetyl | Ac | Ac₂O, Pyridine | Base (K₂CO₃, MeOH); Acid (HCl, H₂O) | Base-labile. |
Protection of Amines
The nucleophilicity and basicity of amines often necessitate their protection.[11][25] Carbamates are the most prevalent class of amine protecting groups.
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., Et₃N, DMAP)[26][27] | Strong acid (TFA, HCl)[25][28] | Stable to base, hydrogenolysis, and nucleophiles.[28] |
| Carbobenzyloxy | Cbz or Z | CbzCl, Base (e.g., NaHCO₃) | Catalytic Hydrogenolysis (H₂, Pd/C)[25][29] | Stable to acidic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine in DMF)[7] | Base-labile. Orthogonal to Boc and Cbz. Widely used in peptide synthesis.[7][10] |
Protection of Carbonyls (Aldehydes & Ketones)
Carbonyls are protected to prevent nucleophilic attack. Acetals and ketals are the most common protecting groups.[7][10]
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Notes |
| Dimethyl Acetal/Ketal | MeOH, Acid catalyst | Aqueous Acid (e.g., HCl, H₂O)[7] | Stable to bases, nucleophiles, and reducing agents.[11] |
| 1,3-Dioxolane (Ethylene Glycol) | Ethylene glycol, Acid catalyst (e.g., p-TsOH)[7] | Aqueous Acid[7] | Cyclic acetals are generally more stable than acyclic ones. |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid | Metal salts (e.g., HgCl₂) or oxidizing agents[30] | Very robust. Also used for Umpolung reactivity. |
Protection of Carboxylic Acids
Carboxylic acids are protected to mask their acidic proton and prevent reaction with nucleophiles or bases.[11] Esters are the most common protecting groups.
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Notes |
| Methyl Ester | MeOH, Acid catalyst (Fischer Esterification) | Saponification (NaOH, LiOH)[10]; Strong acid | Base-labile. |
| tert-Butyl Ester | Isobutylene, cat. H₂SO₄ | Acid (TFA, HCl)[10] | Stable to base and nucleophiles. |
| Benzyl Ester | BnBr, Base or BnOH, DCC | Catalytic Hydrogenolysis (H₂, Pd/C)[10][29] | Stable to acid and base. Orthogonal to methyl and t-butyl esters. |
Designing a Protecting Group Strategy: A Workflow
The process of designing a protecting group strategy is integral to retrosynthetic analysis. It involves a logical sequence of questions and decisions to navigate the complexities of a target molecule.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. dokumen.pub [dokumen.pub]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. jocpr.com [jocpr.com]
- 10. fiveable.me [fiveable.me]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. Principles of Green Chemistry | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. acs.org [acs.org]
- 15. How Green Chemistry Principles Are Transforming the Chemical Industry [elchemy.com]
- 16. researchgate.net [researchgate.net]
- 17. Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts [organic-chemistry.org]
- 18. wiley.com [wiley.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. total-synthesis.com [total-synthesis.com]
- 23. Silyl ether - Wikipedia [en.wikipedia.org]
- 24. Benzyl Ethers [organic-chemistry.org]
- 25. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chemistry.mdma.ch [chemistry.mdma.ch]
- 30. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1-Chloroethyl (4-Nitrophenyl) Carbonate for Amine Protection in Peptide Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Reagent for Orthogonal Protection Strategies
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The success of complex syntheses, particularly in Solid-Phase Peptide Synthesis (SPPS), hinges on the orthogonality of these groups—the ability to selectively remove one type of protecting group without affecting others.[1] While standard protecting groups like Fmoc and Boc are workhorses of the field, the demand for novel strategies to overcome challenges such as aggregation, difficult sequences, and the synthesis of modified peptides is ever-present.
This guide introduces 1-chloroethyl (4-nitrophenyl) carbonate , a highly reactive reagent poised to play a specialized role in advanced peptide synthesis. While structurally related to the well-known dealkylation reagent 1-chloroethyl chloroformate, its primary utility in this context is as a potent acylating agent for the introduction of the 1-chloroethoxycarbonyl (Clog) protecting group onto the N-terminus of amino acids. The presence of the 4-nitrophenoxy moiety, an excellent leaving group, facilitates a clean and efficient protection reaction under mild conditions.[2][3]
The resulting N-Clog group offers a unique deprotection pathway that is orthogonal to both acid-labile (Boc, Trt) and base-labile (Fmoc) groups, providing a valuable tool for chemists to expand their synthetic repertoire.
Reagent Profile and Safety
Chemical Structure & Properties
This compound is a solid reagent characterized by a central carbonate functional group flanked by a reactive 1-chloroethyl group and a 4-nitrophenyl activating group.
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 101623-69-2 | [4] |
| Molecular Formula | C₉H₈ClNO₅ | [4] |
| Molecular Weight | 245.62 g/mol | Calculated |
| Appearance | Solid | [4] |
| Storage | 2-8°C, Sealed in dry conditions | [4] |
Safety and Handling
This reagent is classified as harmful and requires careful handling in a well-ventilated chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE).
Table 2: Hazard and Precautionary Statements
| Category | Statement | GHS Code | Reference |
| Pictogram | GHS07 (Exclamation Mark) | [4] | |
| Signal Word | Warning | [4] | |
| Hazard | H302: Harmful if swallowed. | H302 | [4][5] |
| Hazard | H315: Causes skin irritation. | H315 | [5] |
| Hazard | H318/H319: Causes serious eye damage/irritation. | H318/H319 | [5][6] |
| Hazard | H335: May cause respiratory irritation. | H335 | [5] |
| Precaution | P280: Wear protective gloves/eye protection/face protection. | P280 | [4][5] |
| Precaution | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | [4][5] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | P501 | [6] |
Mechanism of Action: The "Clog" Group
N-Protection of Amino Acids
The primary function of this compound in peptide synthesis is the protection of the primary or secondary amine of an amino acid or peptide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the reagent. This is highly favorable due to the electron-withdrawing nature of the adjacent oxygen atoms and the 4-nitrophenyl ring. The tetrahedral intermediate rapidly collapses, expelling the highly stable 4-nitrophenoxide anion as a leaving group, resulting in the formation of the N-(1-chloroethoxycarbonyl) or "N-Clog" protected amino acid. The reaction releases a stoichiometric amount of 4-nitrophenol, which can serve as a visual indicator (yellow color) of reaction progress.[2][3][7]
Caption: N-protection of an amino acid using the title reagent.
Deprotection of the N-Clog Group
The key advantage of the Clog group is its unique, two-stage cleavage mechanism under non-acidic and non-basic conditions, drawing directly from the established chemistry of 1-chloroethyl chloroformate.[8][9][10]
-
Carbamate Decomposition: The N-Clog protected compound undergoes a spontaneous, intramolecular rearrangement. The carbamate oxygen attacks the adjacent 1-chloroethyl group, displacing the chloride ion. This forms an unstable oxazolidinone-like intermediate which rapidly decomposes, eliminating carbon dioxide and an iminium species.
-
Solvolysis: The intermediate is then treated with a nucleophilic solvent, typically methanol. The methanol attacks the iminium species, liberating the free amine (as its hydrochloride salt) and generating byproducts like methyl acetate and formaldehyde, which are volatile and easily removed. This final cleavage is often accelerated by gentle heating or reflux.[9]
This deprotection scheme is orthogonal to Fmoc (which requires a base like piperidine) and Boc/tBu groups (which require strong acid like TFA).
Caption: Deprotection workflow for the N-Clog group.
Experimental Protocols
Protocol 1: Synthesis of N-Clog-L-Phenylalanine
This protocol details the protection of L-Phenylalanine as a model amino acid.
Materials:
-
L-Phenylalanine: 1.65 g (10.0 mmol)
-
This compound: 2.70 g (11.0 mmol, 1.1 eq)
-
Sodium Bicarbonate (NaHCO₃): 2.10 g (25.0 mmol, 2.5 eq)
-
Solvent: 1:1 mixture of Dioxane and Water (50 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate solution
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve L-Phenylalanine and sodium bicarbonate in 50 mL of the dioxane/water mixture.
-
Cooling: Cool the flask to 0 °C in an ice-water bath with gentle stirring.
-
Reagent Addition: In a separate flask, dissolve the this compound in 20 mL of dioxane. Add this solution dropwise to the cooled amino acid solution over 30 minutes. A yellow color from the released 4-nitrophenol should develop.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 7:2:1 EtOAc:Hexanes:Acetic Acid).
-
Work-up:
-
Once the reaction is complete, add 100 mL of water and transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with EtOAc (2 x 50 mL) to remove the 4-nitrophenol byproduct.
-
Carefully acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the product into EtOAc (3 x 75 mL).
-
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes containing 1% acetic acid to afford the pure N-Clog-L-Phenylalanine.
Expected Outcome: A white to off-white solid. The yield should be in the range of 80-95%.
Protocol 2: Cleavage of the N-Clog Group from N-Clog-L-Phenylalanine
Materials:
-
N-Clog-L-Phenylalanine: 2.72 g (10.0 mmol)
-
Methanol (MeOH), anhydrous: 100 mL
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the N-Clog-L-Phenylalanine in 100 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the solution to reflux (approx. 65 °C) and maintain for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Concentration: Once the reaction is complete, remove the methanol under reduced pressure. The crude product will be L-Phenylalanine hydrochloride.
-
Purification:
-
Triturate the resulting solid with cold diethyl ether to remove soluble organic byproducts.
-
Collect the solid product by vacuum filtration and wash with additional cold diethyl ether.
-
Dry the product under vacuum.
-
Expected Outcome: L-Phenylalanine hydrochloride as a white solid.
Integration into Solid-Phase Peptide Synthesis (SPPS)
The N-Clog group can be strategically employed within a standard Fmoc/tBu SPPS workflow, particularly for applications requiring a third dimension of orthogonality.
Caption: SPPS workflow incorporating an N-Clog protected amino acid.
This allows for the selective deprotection of the N-terminus mid-synthesis to perform specific modifications, such as:
-
Peptide Ligation or Cyclization: Unmasking a single N-terminal amine for head-to-tail or side-chain cyclization.
-
On-Resin Labeling: Attaching fluorescent dyes, biotin, or other probes at a specific site.
-
Branched Peptides: Building a second peptide chain from a deprotected lysine side-chain amine.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Protection Reaction | 1. Insufficient base. 2. Poor quality or hydrolyzed reagent. 3. Steric hindrance from amino acid side chain. | 1. Ensure at least 2.5 equivalents of a mild base like NaHCO₃ are used. 2. Use fresh reagent stored under dry conditions. 3. Increase reaction time and/or temperature (e.g., to 40 °C). |
| Low Yield on Deprotection | 1. Incomplete reaction. 2. Use of non-anhydrous methanol. | 1. Extend reflux time and monitor carefully by TLC or LC-MS. 2. Use dry, high-quality methanol to ensure efficient solvolysis. |
| Side-chain Modification during Protection | Nucleophilic side-chains (e.g., Lys, Tyr, Cys) are unprotected. | Ensure all reactive side-chains are protected with an appropriate orthogonal group (e.g., Boc, tBu, Trt) prior to N-Clog protection. |
References
- ResearchGate.
- Gobusinessmo.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Organic-Chemistry.org. Cbz-Protected Amino Groups. [Link]
- MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
- Thieme Connect.
- Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
- ResearchGate.
- Wikipedia.
- The Royal Society of Chemistry.
- University of Groningen.
- Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
- Google Patents.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- MDPI. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]
- Digital CSIC.
- University of California, Irvine.
- ResearchGate. Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. This compound | 101623-69-2 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. digital.csic.es [digital.csic.es]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Solid-Phase Synthesis Using 1-Chloroethyl (4-nitrophenyl) Carbonate
Introduction: A Novel Bifunctional Reagent for Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the construction of complex organic molecules, from peptides to small molecule libraries, by simplifying purification and enabling the use of excess reagents to drive reactions to completion.[1] A cornerstone of this methodology is the strategic use of linkers and protecting groups to immobilize and selectively manipulate molecules on an insoluble support. This guide introduces 1-chloroethyl (4-nitrophenyl) carbonate , a versatile reagent that uniquely combines the functions of a solid-phase anchoring agent and a labile protecting group for amines.
The 4-nitrophenyl carbonate moiety is a well-established activating group, reacting with nucleophiles on a solid support (e.g., hydroxyl groups on Wang or Merrifield resins) to form a stable carbonate linkage. Concurrently, upon reaction with a primary or secondary amine, the reagent forms a 1-chloroethyl (ACE) carbamate. This carbamate serves as a robust protecting group for the amine functionality throughout subsequent synthetic steps and can be selectively cleaved under mild conditions, liberating the free amine.[2] This bifunctional nature streamlines synthetic workflows by reducing the number of distinct protection and deprotection steps.
This document provides a comprehensive overview of the chemistry of this compound in the context of solid-phase synthesis, detailed protocols for its application, and expert insights into optimizing its use for researchers in drug discovery and materials science.
Chemical Properties and Safety Considerations
This compound is a reactive organic compound that should be handled with appropriate safety precautions.
| Property | Value | Reference |
| CAS Number | 101623-69-2 | N/A |
| Molecular Formula | C₉H₈ClNO₅ | N/A |
| Molecular Weight | 245.62 g/mol | N/A |
| Appearance | Off-white solid | N/A |
| Storage | Store in a cool, dry place (2-8°C), sealed from moisture. | N/A |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the reagent in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Mechanism of Action: A Dual-Role Reagent
The utility of this compound in solid-phase synthesis stems from a two-stage reaction mechanism that first activates the solid support and then immobilizes and protects the target molecule.
Stage 1: Resin Activation
The first step involves the activation of a hydroxyl-functionalized solid support, such as Wang resin. The hydroxyl groups on the resin act as nucleophiles, attacking the electrophilic carbonyl carbon of the this compound. This results in the displacement of the highly stabilized 4-nitrophenoxide leaving group, forming a reactive 1-chloroethyl carbonate-functionalized resin. The release of the yellow 4-nitrophenolate anion can be visually monitored to track the progress of the reaction.
Protocols for Application
The following protocols provide detailed, step-by-step methodologies for the use of this compound in solid-phase synthesis.
Protocol 1: Activation of Hydroxyl-Functionalized Resin
This protocol describes the activation of a hydroxyl-bearing resin (e.g., Wang resin) to generate a reactive carbonate-functionalized solid support.
Materials:
-
Hydroxyl-functionalized resin (e.g., Wang resin, 100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Place the resin (1.0 g, 1.0 mmol) in the synthesis vessel and add anhydrous DCM (10 mL). Swell the resin for 30 minutes with gentle agitation.
-
Solvent Exchange: Drain the DCM and wash the resin with anhydrous DMF (3 x 10 mL).
-
Activation Reaction: Dissolve this compound (737 mg, 3.0 mmol, 3.0 equiv) and pyridine (242 µL, 3.0 mmol, 3.0 equiv) in anhydrous DMF (8 mL). Add this solution to the swollen resin.
-
Reaction Incubation: Agitate the mixture at room temperature for 12-16 hours. The appearance of a yellow color in the solution indicates the release of 4-nitrophenoxide and successful activation.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove excess reagents and byproducts.
-
Drying: Dry the activated resin under vacuum for at least 4 hours before use or storage.
Protocol 2: Immobilization of a Primary Amine
This protocol details the coupling of a primary amine to the activated resin, resulting in a resin-bound, 1-chloroethyl-protected amine.
Materials:
-
Activated resin from Protocol 1
-
Primary amine (e.g., benzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Place the activated resin (500 mg) in the synthesis vessel and swell in anhydrous DCM (5 mL) for 30 minutes.
-
Coupling Reaction: Dissolve the primary amine (2.0 equiv relative to resin loading) and DIPEA (3.0 equiv) in anhydrous DMF (5 mL). Add this solution to the swollen resin.
-
Reaction Incubation: Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin-bound protected amine under vacuum.
Protocol 3: On-Resin Modification (Example: Acylation)
This protocol provides an example of a subsequent synthetic transformation on the immobilized and protected amine.
Materials:
-
Resin-bound amine from Protocol 2
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin-bound amine in anhydrous DCM (5 mL) for 30 minutes.
-
Acylation: Prepare a solution of acetic anhydride (5.0 equiv) and DIPEA (5.0 equiv) in anhydrous DCM (5 mL). Add this solution to the resin.
-
Reaction Incubation: Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the acylation solution and wash the resin with DCM (3 x 5 mL), DMF (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage of the 1-Chloroethyl Carbamate and Release from Resin
This protocol describes the mild cleavage of the 1-chloroethyl protecting group and subsequent release of the final product from the solid support.
Materials:
-
Resin-bound product from Protocol 3
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Collection vessel
Procedure:
-
Deprotection: Suspend the resin in methanol (10 mL per gram of resin) and agitate at room temperature for 3 hours. [2]This step cleaves the 1-chloroethyl group, leaving the free amine still attached to the resin.
-
Washing: Drain the methanol and wash the resin with DCM (3 x 10 mL).
-
Cleavage from Resin: Prepare a cleavage cocktail of 95:5 TFA:DCM (v/v). Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 1-2 hours at room temperature.
-
Product Collection: Filter the resin and collect the filtrate in a clean collection vessel.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as preparative HPLC.
Troubleshooting and Expert Insights
-
Incomplete Resin Activation: If the resin activation is sluggish, ensure all solvents and reagents are anhydrous. The presence of water can hydrolyze the this compound. The reaction can be gently heated to 40-50°C to improve the rate, but monitor for potential side reactions.
-
Low Coupling Efficiency: For sterically hindered amines, the coupling reaction may require longer reaction times or the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts.
-
Premature Cleavage: The 1-chloroethyl carbamate is stable to acidic conditions commonly used for Boc-group removal, but it is sensitive to nucleophiles. Avoid the use of strong nucleophilic bases during on-resin synthesis.
-
Monitoring Reaction Progress: The release of the yellow 4-nitrophenolate during resin activation can be quantified spectrophotometrically for precise determination of resin loading. For on-resin reactions, a small aliquot of resin can be cleaved and the product analyzed by LC-MS to monitor reaction completion.
Conclusion
This compound is a valuable and versatile tool for the solid-phase synthesis of amine-containing molecules. Its ability to act as both a resin-anchoring agent and a labile amine-protecting group offers a streamlined approach to complex molecular construction. The protocols and insights provided in this guide are intended to enable researchers to effectively incorporate this reagent into their synthetic strategies, accelerating the development of novel therapeutics and functional materials.
References
- Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: Improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081–2082. [Link]
- SynArchive. (n.d.). Protection of Amine by Carbamate.
- Armstrong, A. (2001). 1-Chloroethyl Chloroformate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
- Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., & Boncher, T. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- Journal of Sciences, Islamic Republic of Iran. (n.d.). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- Wikipedia. (n.d.). 1-Chloroethyl chloroformate.
Sources
Troubleshooting & Optimization
Technical Support Center: 1-Chloroethyl (4-Nitrophenyl) Carbonate
Welcome to the technical support guide for 1-chloroethyl (4-nitrophenyl) carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation of this highly reactive intermediate. Here, we address common challenges and questions through detailed FAQs and troubleshooting protocols to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the handling, storage, and chemical behavior of this compound.
FAQ 1: What is this compound and what are its primary applications?
This compound is a chemical intermediate characterized by two highly reactive functional groups: a 1-chloroethyl carbonate and a 4-nitrophenyl ester.[1][2] The 4-nitrophenyl group serves as an excellent leaving group, making the carbonate carbonyl highly susceptible to nucleophilic attack.[3] This reactivity is leveraged in organic synthesis, particularly in the development of prodrugs.[4][5] For instance, it can be used to install a 1-chloroethyloxycarbonyl protecting group on a drug molecule. This group is designed to be cleaved under specific physiological conditions, releasing the active pharmaceutical ingredient (API).[6] It is also used as an intermediate in the synthesis of other APIs, such as Gabapentin.[7]
FAQ 2: How should I properly store and handle this compound to prevent premature degradation?
Due to its reactivity, stringent storage conditions are critical. The compound should be stored at 2-8°C, sealed in a dry, inert atmosphere (e.g., under argon or nitrogen).[2] The primary degradation pathways are hydrolysis and nucleophilic attack. Exposure to atmospheric moisture can initiate hydrolysis, while contact with nucleophilic solvents (e.g., alcohols, primary/secondary amines) or basic conditions will rapidly degrade the material. Always use anhydrous aprotic solvents (e.g., dichloromethane, acetonitrile, THF) for preparing solutions.
FAQ 3: My solution of this compound turned yellow. What does this indicate?
A yellow color is a definitive indicator of degradation. The 4-nitrophenyl group, upon cleavage from the parent molecule, forms 4-nitrophenol. In solutions that are neutral or basic (pH > ~7), 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a characteristic yellow color and strong absorbance near 400-413 nm.[3] This colorimetric change is a common feature of compounds utilizing a 4-nitrophenyl leaving group and can be used to spectroscopically quantify the extent of degradation.[3]
FAQ 4: What are the main factors that influence the degradation rate of this compound?
Several factors can accelerate the degradation of this compound. Understanding these is key to controlling its reactivity.
-
pH: The compound is most stable in acidic conditions and exhibits rapid hydrolysis under basic conditions (pH > 8).[3] The hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon.
-
Nucleophiles: The presence of nucleophiles other than water (e.g., amines, thiols, alcohols) will lead to rapid degradation via nucleophilic acyl substitution, displacing the 4-nitrophenoxy group.
-
Solvent: Protic and nucleophilic solvents can participate in degradation. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are recommended.
-
Temperature: Higher temperatures increase the rate of all degradation reactions. Therefore, reactions should be conducted at the lowest effective temperature, and storage must be maintained at the recommended 2-8°C.[2]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Inconsistent reaction yields or appearance of unknown byproducts in my HPLC analysis.
Possible Cause: This issue almost certainly points to the degradation of your this compound starting material, either before or during the reaction. The compound is highly sensitive to moisture and trace nucleophiles.
Troubleshooting Steps:
-
Verify Purity of Starting Material: Before starting your reaction, confirm the purity of the this compound. Dissolve a small sample in anhydrous acetonitrile or DCM and analyze via HPLC-UV. A pure sample should show a single major peak. The presence of a peak corresponding to 4-nitrophenol is a sign of hydrolysis.
-
Ensure Anhydrous Reaction Conditions: Use freshly dried solvents. If possible, distill solvents over an appropriate drying agent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Control Reaction Temperature: Perform additions of the carbonate at a low temperature (e.g., 0°C or below) to control the initial reaction rate and minimize side reactions.[7]
-
Identify Byproducts: The most likely byproduct is 4-nitrophenol. Other potential byproducts could result from the reaction of the carbonate with trace impurities in your solvent or other reagents. Mass spectrometry (LC-MS) can be invaluable for identifying these unknown peaks.
Problem 2: My reaction is sluggish or does not proceed to completion, even with a stoichiometric amount of the carbonate.
Possible Cause: While highly reactive, the stability of the carbonate can be compromised if stock solutions are prepared and stored improperly.
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: Do not use stock solutions of this compound that have been stored for an extended period, especially if the solvent is not rigorously anhydrous. It is best practice to prepare solutions immediately before use.
-
Consider the Nucleophilicity of Your Substrate: If your substrate is a weak nucleophile, the reaction may require a non-nucleophilic base (e.g., pyridine, triethylamine) to facilitate the reaction by deprotonating the substrate.[7] However, be aware that the base itself can contribute to degradation if not used carefully.
-
Re-evaluate Reaction Stoichiometry: If you suspect partial degradation of the carbonate, consider using a slight excess (e.g., 1.1-1.2 equivalents) to ensure your primary substrate is fully consumed. Monitor the reaction closely by TLC or LC-MS to avoid side reactions from excess reagent.
Section 3: Experimental Protocols & Data
This section provides standardized protocols for assessing the stability of this compound and a summary of its stability profile.
Protocol 1: Quantitative Monitoring of Hydrolytic Degradation by UV-Vis Spectroscopy
This protocol allows for the determination of the hydrolysis rate by monitoring the formation of the 4-nitrophenolate ion.[3]
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Buffered aqueous solutions (e.g., pH 5, 7.4, 9)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Stock Solution: Accurately prepare a 10 mM stock solution of this compound in anhydrous ACN.
-
Set Up Spectrophotometer: Set the spectrophotometer to measure absorbance at the λmax of the 4-nitrophenolate ion (typically 400-413 nm).
-
Prepare Reaction Cuvette: In a quartz cuvette, place 1980 µL of the desired aqueous buffer. Blank the spectrophotometer with this cuvette.
-
Initiate Reaction: Add 20 µL of the 10 mM stock solution to the cuvette (final concentration: 100 µM). Mix quickly by gentle inversion.
-
Monitor Absorbance: Immediately begin recording the absorbance at the set wavelength over time. Take readings every 30 seconds for 10-30 minutes, or until the reaction plateaus.
-
Analyze Data: Plot absorbance versus time. The initial slope of this curve is proportional to the initial rate of hydrolysis. Comparing rates across different pH values will quantify the compound's pH-dependent stability.
Table 1: Qualitative Stability Profile
This table summarizes the expected stability of this compound under various common laboratory conditions.
| Condition Category | Specific Condition | Expected Stability | Primary Degradation Pathway |
| Solvent | Anhydrous Aprotic (DCM, ACN, THF) | High | Minimal |
| Protic (Methanol, Ethanol) | Low | Solvolysis / Transesterification | |
| Aqueous (Unbuffered) | Moderate to Low | Hydrolysis | |
| pH (Aqueous) | Acidic (pH < 6) | High | Slow Hydrolysis |
| Neutral (pH 6-8) | Moderate | Base-catalyzed Hydrolysis | |
| Basic (pH > 8) | Very Low | Rapid Base-catalyzed Hydrolysis | |
| Temperature | 2-8°C | High (if dry) | Slow decomposition |
| Room Temperature (~25°C) | Moderate (if dry) | Accelerated decomposition | |
| Elevated (>40°C) | Low | Rapid thermal decomposition | |
| Additives | Strong Nucleophiles (e.g., R-NH₂) | Very Low | Nucleophilic Substitution |
| Non-nucleophilic Base (e.g., Pyridine) | Moderate | Base-catalyzed degradation |
Visualization of Degradation Pathways
The following diagrams illustrate the key chemical transformations involved in the degradation of this compound.
Caption: Generalized pathway for the hydrolysis of this compound.
Caption: Factors accelerating the degradation of this compound.
References
- Reductive activation of the prodrug 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) selectively occurs in oxygen-deficient cells and overcomes O6-alkylguanine-DNA alkyltransferase mediated KS119 tumor cell resistance. (n.d.). National Institutes of Health.
- Reductive activation of the prodrug 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) selectively occurs in oxygen-deficient cells and overcomes O6-alkylguanine-DNA alkyltransferase mediated KS119 tumor cell resistance. (2025). ResearchGate.
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators.
- Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). MDPI.
Sources
- 1. This compound | 101623-69-2 [amp.chemicalbook.com]
- 2. This compound | 101623-69-2 [sigmaaldrich.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Reductive activation of the prodrug 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) selectively occurs in oxygen-deficient cells and overcomes O6-alkylguanine-DNA alkyltransferase mediated KS119 tumor cell resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy [mdpi.com]
- 7. This compound | 101623-69-2 [chemicalbook.com]
Optimizing reaction yield with 1-chloroethyl (4-nitrophenyl) carbonate
Answering the call of researchers at the forefront of discovery, this Technical Support Center is dedicated to mastering the use of 1-chloroethyl (4-nitrophenyl) carbonate. As a Senior Application Scientist, my goal is to translate complex chemical principles into actionable, field-proven guidance. This guide moves beyond simple protocols to explain the causality behind each experimental choice, ensuring your syntheses are not only successful but also reproducible and scalable.
Core Principles of Reactivity
This compound is a highly effective electrophilic reagent designed for the introduction of the 1-chloroethyl (ACE) carbamate or carbonate moiety onto nucleophiles such as amines and alcohols. Its reactivity is driven by two key structural features:
-
The 4-Nitrophenyl Group: This electron-withdrawing group makes the attached phenoxide an excellent leaving group (pKa of 4-nitrophenol is ~7.15), facilitating nucleophilic attack at the carbonyl carbon.[1] The release of the yellow-colored 4-nitrophenolate ion upon reaction can also serve as a convenient visual or spectrophotometric indicator of reaction progress.[1][2]
-
The Carbonyl Carbon: This carbon is highly electrophilic and serves as the primary site for nucleophilic attack.
The general reaction mechanism involves the attack of a nucleophile (e.g., an amine or alcohol) on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable 4-nitrophenoxide anion to yield the desired 1-chloroethyl-protected product.
Troubleshooting Guide: Optimizing Reaction Yield
This section addresses the most common issues encountered during reactions with this compound, providing a logical framework for diagnosis and resolution.
Q1: Why is my reaction yield low or non-existent?
Low or no yield is the most frequent challenge, often stemming from one of several root causes. Use the following decision tree to diagnose the issue systematically.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Cause A: Reagent or Solvent Degradation (Hydrolysis)
-
The Problem: this compound and its precursor, 4-nitrophenyl chloroformate, are highly susceptible to hydrolysis.[3][4] Trace amounts of water in your reaction solvent (e.g., DCM, THF) or on glassware can rapidly consume the reagent, forming 4-nitrophenol and carbon dioxide.
-
How to Diagnose:
-
Visual Cue: A yellow color appearing in the reaction mixture before the addition of your nucleophile often indicates the premature formation of the 4-nitrophenolate ion due to hydrolysis.[4]
-
TLC Analysis: Spot the starting carbonate reagent on a TLC plate. If it hydrolyzes on the silica, you may see a streak or a spot corresponding to 4-nitrophenol.[4]
-
-
Solution:
-
Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Cause B: Inappropriate Base Selection
-
The Problem: The base is critical for deprotonating the nucleophile (especially alcohols and secondary amines) to increase its reactivity. However, the wrong base can cause more harm than good.
-
Weak Base: A base that is too weak (e.g., DABCO with a less acidic alcohol) may not sufficiently deprotonate the nucleophile, leading to a sluggish or incomplete reaction.[4]
-
Nucleophilic Base: A nucleophilic base can compete with your substrate and react directly with the carbonate.
-
-
How to Diagnose: The reaction stalls with significant starting material remaining, even after extended reaction times.
-
Solution:
-
For Alcohols/Phenols: Use a non-nucleophilic organic base like pyridine or triethylamine (TEA).[5][6] For less acidic alcohols, a stronger, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) may be required.
-
For Amines: Primary amines are often nucleophilic enough to react without a base. For secondary amines or if salt formation is an issue, a non-nucleophilic "proton sponge" can be effective.[7]
-
Inorganic Bases: In some cases, particularly with amino acids in biphasic systems, an inorganic base like sodium carbonate can be used effectively.[8]
-
Cause C: Suboptimal Temperature
-
The Problem: While many reactions proceed well at room temperature, temperature control is crucial for managing selectivity and preventing side reactions.
-
How to Diagnose: Formation of multiple unidentified spots on TLC, indicating side product formation or decomposition.
-
Solution:
-
Initial Cooling: Start the reaction at 0°C or even -5°C, especially during the addition of the highly reactive carbonate to the nucleophile/base mixture.[6] This helps to control the initial exotherm and minimize side reactions.
-
Gradual Warming: After the initial addition, allow the reaction to warm slowly to room temperature and monitor its progress. Some less reactive nucleophiles may require gentle heating to proceed to completion, but this should be evaluated carefully.
-
Q2: How can I minimize the formation of side products?
Side products often arise from the reaction of the desired product with remaining starting materials or from the decomposition of the ACE carbamate itself.
Cause A: Reaction with 4-Nitrophenol
-
The Problem: The 4-nitrophenol byproduct is acidic. In the presence of a base, it forms the 4-nitrophenolate anion, which can potentially act as a nucleophile in side reactions, although this is less common. The primary issue is its removal during purification.
-
Solution:
-
Aqueous Wash: During work-up, wash the organic layer with a mild basic solution, such as 5-10% sodium carbonate or a dilute NaOH solution.[3] This will deprotonate the acidic 4-nitrophenol, transferring it to the aqueous layer for easy removal.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the this compound. This ensures the complete consumption of the more valuable nucleophilic substrate.
-
Cause B: Instability of the ACE Group
-
The Problem: The 1-chloroethyl (ACE) carbamate product can be labile under certain conditions. The chlorine atom makes the adjacent methine proton acidic and susceptible to elimination, or the entire group can be cleaved.
-
Solution:
-
Mild Work-up: Avoid strong acids or bases during the work-up procedure unless specifically performing a deprotection step.
-
Purification Conditions: If using column chromatography, consider using a silica gel that has been neutralized with triethylamine to prevent acid-catalyzed decomposition of the product on the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
-
Storage: The reagent is a solid that is sensitive to moisture.[9] It should be stored tightly sealed in a cool, dry place, preferably in a desiccator or under an inert atmosphere. Recommended storage temperature is often 2-8°C.
-
Handling: Handle the reagent in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Weigh and dispense the solid quickly to minimize exposure to atmospheric moisture.
Q2: What is the primary application of creating a 1-chloroethyl (ACE) carbamate?
The ACE carbamate is primarily used as a protecting group for amines.[7] It is stable under various conditions but can be selectively removed, typically by solvolysis in an alcohol like methanol, to regenerate the free amine.[7] This two-step process of protection and deprotection is fundamental in multi-step organic synthesis.[1][2]
Q3: Which analytical techniques are best for monitoring the reaction?
-
Thin-Layer Chromatography (TLC): TLC is the most common and effective method. You can monitor the disappearance of your starting nucleophile and the appearance of the product spot. The bright yellow 4-nitrophenol byproduct is also easily visualized.
-
Spectrophotometry: Since the 4-nitrophenolate byproduct has a strong absorbance around 400-413 nm, you can monitor its formation in real-time using UV-Vis spectroscopy to study reaction kinetics.[1][2] This is particularly useful for reaction optimization studies.
Q4: Can this reagent be used with any amine or alcohol?
While versatile, there are limitations. Extremely hindered nucleophiles may react very slowly or not at all. Furthermore, substrates with other functional groups sensitive to electrophilic attack or basic conditions may not be compatible without proper protection strategies. Always perform a small-scale test reaction first when working with a new or complex substrate.
Protocols & Data
General Experimental Protocol for Amine Protection
This protocol provides a starting point for the synthesis of a 1-chloroethyl (ACE) carbamate from a primary or secondary amine.
Caption: Standard workflow for ACE protection of amines.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine, 1.2 equivalents, if required) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting amine spot is no longer visible.
-
Work-up: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with water, 1M HCl (to remove organic base), saturated NaHCO₃ solution (to remove 4-nitrophenol), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Table 1: Recommended Reaction Parameters
| Nucleophile Type | Recommended Base | Solvent | Typical Temp. Range | Key Considerations |
| Primary Amines | Often not required | DCM, THF, CH₃CN | 0°C to RT | Highly nucleophilic; reaction is typically fast. |
| Secondary Amines | Pyridine, TEA, Proton Sponge[7] | DCM, THF | 0°C to RT | Steric hindrance can slow the reaction. Base is usually needed. |
| Aromatic Amines | Pyridine, DBU | DCM, Dioxane | RT to 50°C | Less nucleophilic; may require gentle heating and a stronger base. |
| Aliphatic Alcohols | Pyridine, TEA | DCM, THF | 0°C to RT | Base is required to generate the more nucleophilic alkoxide. |
| Phenols | Pyridine, TEA, K₂CO₃ | DCM, Acetone | 0°C to RT | Acidity of the phenol influences ease of deprotonation. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 1-Chloroethyl Chloroformate: Synthesis, Properties, and Applications in Organic Chemistry.
- SynArchive. Protection of Amine by Carbamate.
- NINGBO INNO PHARMCHEM CO.,LTD. 1-Chloroethyl Chloroformate: A Powerful Tool for Selective Debenzylation.
- NINGBO INNO PHARMCHEM CO.,LTD. Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing.
- ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions.
- India Fine Chemicals. This compound.
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5.
- T. Ghosh, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- T. Ghosh, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- Wikipedia. 1-Chloroethyl chloroformate.
- ResearchGate. Synthesis of New Active o-Nitrophenyl Carbamates | Request PDF.
- ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods.
- Oakwood Chemical. 1-Chloroethyl chloroformate.
- Atul Bioscience Ltd. 1-Chloroethyl-4-nitrophenyl carbonate | CAS No.101623-69-2.
- National Institutes of Health. (2024). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. J Org Chem.
- ResearchGate. (2025). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.
- University of Groningen. Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation.
- Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed.
- YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates.
- PubMed Central. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
- Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Reddit. (2021). Stuck on carbonate ester synthesis : r/chemistry.
- PacBio. (2018). Guide - Low Yield Troubleshooting.
- MDPI. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
- Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. This compound | 101623-69-2 [chemicalbook.com]
- 6. research.rug.nl [research.rug.nl]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Common side reactions with 1-chloroethyl (4-nitrophenyl) carbonate
Technical Support Center: 1-Chloroethyl (4-nitrophenyl) carbonate
Welcome to the technical support guide for this compound (CENPC). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into the successful application of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and application of this compound.
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a protecting group reagent for primary and secondary amines. The reaction proceeds in two distinct, high-yielding stages: first, the formation of a stable 1-chloroethyl carbamate intermediate, followed by a mild cleavage step to release the deprotected amine. This methodology is particularly valuable in multi-step synthesis where orthogonal protection strategies are required. The related compound, 1-chloroethyl chloroformate, is well-known for the N-dealkylation of tertiary amines, a process that also proceeds through a carbamate intermediate.[1][2]
Q2: How should this compound be stored?
A2: Proper storage is critical to maintain the reagent's integrity. It should be stored at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[3] The compound is a solid and is sensitive to moisture.[4]
Q3: Why is the 4-nitrophenyl group used in this reagent?
A3: The 4-nitrophenyl group serves as an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion. This enhances the reactivity of the carbonate towards nucleophiles like amines.[5] An additional practical benefit is that the released 4-nitrophenol (or its phenolate form under basic conditions) is a chromophore, producing a distinct yellow color that can be used to monitor reaction progress spectrophotometrically.[5]
Q4: What are the typical solvents and bases used for the protection reaction?
A4: The reaction is typically performed in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane.[1][6][7] A non-nucleophilic base, such as pyridine or triethylamine (TEA), is commonly added to neutralize the HCl that would otherwise be generated from any potential hydrolysis of the reagent and to scavenge the 4-nitrophenol byproduct.[6][7][8] The reaction is often initiated at 0°C and then allowed to warm to room temperature.[6][7]
Q5: How is the resulting 1-chloroethyl carbamate cleaved to deprotect the amine?
A5: The cleavage of the 1-chloroethyl carbamate is its most synthetically useful feature. It is typically accomplished by gently heating (refluxing) the carbamate intermediate in a protic solvent, most commonly methanol.[1] This step is mechanistically distinct from the protection reaction and proceeds via the elimination of acetaldehyde and carbon dioxide to yield the corresponding amine hydrochloride salt.
Section 2: Troubleshooting Guide
Even with robust protocols, unexpected outcomes can occur. This guide addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Yield of the Carbamate Intermediate
| Potential Cause | Recommended Solution & Scientific Rationale |
| Reagent Degradation due to Moisture | Rationale: Carbonates, especially those with good leaving groups, are susceptible to hydrolysis. Water will react with CENPC to form 4-nitrophenol, HCl, and 1-chloroethanol, which is unstable and decomposes to HCl and acetaldehyde. This consumes the reagent and introduces acid that can react with your amine substrate.[1][4] Solution: 1. Ensure all glassware is oven- or flame-dried before use. 2. Use anhydrous solvents. Purchase freshly opened bottles or dry the solvent using appropriate methods (e.g., distillation from CaH₂ for DCM). 3. Conduct the reaction under a strictly inert atmosphere (N₂ or Ar). 4. Verify the purity of the CENPC reagent. If it appears discolored or clumpy, it may have hydrolyzed. |
| Incorrect Stoichiometry or Base | Rationale: The amine substrate and the base (if it's an amine like TEA) can compete for the CENPC reagent. An insufficient amount of base will fail to neutralize the acidic byproducts, potentially protonating your starting amine and rendering it non-nucleophilic. Solution: 1. Typically, 1.0-1.2 equivalents of CENPC are used relative to the amine. 2. Use at least 1.1 equivalents of a non-nucleophilic base like pyridine or a hindered base like diisopropylethylamine (DIPEA). 3. Ensure the pKa of your amine substrate is considered. Highly basic amines react faster.[9][10] |
| Low Reaction Temperature | Rationale: While the reaction is often initiated at 0°C to control the initial exothermic reaction, some less nucleophilic amines may require thermal energy to react at a reasonable rate. Solution: 1. After adding the CENPC at 0°C, allow the reaction to warm to room temperature and stir for several hours or overnight.[6][7] 2. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting amine. |
Problem 2: Formation of Unexpected Side Products
| Potential Cause | Recommended Solution & Scientific Rationale |
| Formation of Urea Derivatives | Rationale: If the starting amine is primary, the resulting N-H of the carbamate can, under certain conditions, react with another molecule of CENPC, although this is generally not a major pathway. A more likely source is the reaction of the amine with phosgene or a phosgene equivalent if the CENPC reagent is contaminated. Solution: 1. Ensure high-purity CENPC is used. 2. Add the CENPC solution dropwise to the solution of the amine and base to maintain a low concentration of the electrophile and minimize over-reaction. |
| Ring-Opening of Amidine Bases | Rationale: Strong, non-nucleophilic amidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene) can act as nucleophiles towards highly electrophilic carbonates, leading to ring-opening of the base itself to form lactam carbamates.[11] Solution: 1. Avoid using DBU or DBN as the base in the protection step. 2. Opt for pyridine, TEA, or DIPEA, which are less prone to this side reaction under these conditions. |
| Presence of 4-Nitrophenol in Final Product | Rationale: 4-Nitrophenol is a byproduct of the reaction. If not removed properly during workup, it will contaminate the final product. Solution: 1. Perform an aqueous workup. Wash the organic layer with a mild base solution (e.g., 1M NaHCO₃ or Na₂CO₃) to deprotonate the acidic 4-nitrophenol and extract it into the aqueous phase. The resulting yellow color of the aqueous layer confirms its removal. 2. Purify the crude product using silica gel column chromatography. |
Problem 3: Issues with the Carbamate Cleavage (Deprotection) Step
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Cleavage | Rationale: The cleavage reaction requires a protic solvent and heat to proceed. The mechanism involves the formation of a cationic intermediate stabilized by the oxygen lone pair, followed by loss of HCl and subsequent collapse. Insufficient heat or reaction time will lead to incomplete conversion. Solution: 1. Ensure the reaction is brought to a gentle reflux in methanol.[1] 2. Monitor the reaction by TLC or LC-MS until the carbamate starting material is fully consumed. 3. Ensure the methanol used is of sufficient purity. While not requiring anhydrous conditions, contaminants could potentially interfere. |
| Formation of N-Methylated Amine | Rationale: While uncommon for this specific cleavage, some deprotection methods that generate formaldehyde equivalents in the presence of a reducing agent can lead to N-methylation. The cleavage of 1-chloroethyl carbamates generates acetaldehyde, which is less reactive in this regard. However, if other reactive species are present, this could be a theoretical side reaction. Solution: 1. Stick to the standard cleavage protocol (reflux in methanol). Avoid adding other reagents unless specified by a validated procedure. 2. Analyze the product mixture carefully by ¹H NMR and MS to identify the byproduct structure and deduce its formation mechanism. |
Section 3: Key Experimental Protocols & Visual Guides
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[6][7]
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add p-nitrophenol (1.0 eq) and pyridine (1.0 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM) (approx. 0.15 M).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add 1-chloroethyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes.
-
Stir the mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, 10% citric acid solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, typically as an off-white solid.
Protocol 2: General Procedure for Amine Protection
-
Dissolve the primary or secondary amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise.
-
Stir at 0°C for 30 minutes, then warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
-
Dilute the reaction with DCM and wash with 1M NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude 1-chloroethyl carbamate by silica gel chromatography.
Protocol 3: General Procedure for Carbamate Cleavage (Deprotection)
-
Dissolve the purified 1-chloroethyl carbamate intermediate in methanol.
-
Heat the solution to reflux and maintain for 1-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the solution and evaporate the solvent under reduced pressure to yield the crude amine hydrochloride salt.
Visual Guide 1: Reaction Mechanism Workflow
This diagram illustrates the two-stage process of amine protection using CENPC and subsequent deprotection.
Caption: Workflow for amine protection and deprotection.
Visual Guide 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical workflow for diagnosing the cause of low product yield during the carbamate formation step.
Caption: Decision tree for troubleshooting low reaction yield.
References
- Um, I. H., et al. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of organic chemistry, 71(16), 6016–6022. [Link]
- The Royal Society of Chemistry, Supporting Information for a rel
- Autechem, Selecting the Right Organic Synthesis Reagents: A Guide to 1-Chloroethyl Chloroform
- Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & biomolecular chemistry, 6(9), 1618–1624. [Link]
- Castro, E. A., et al. (2010). Kinetics and Mechanism of the Aminolysis of 4-Methylphenyl and 4-Chlorophenyl 4-Nitrophenyl Carbonates in Aqueous Ethanol. The Journal of organic chemistry, 75(15), 5303–5308. [Link]
- Journal of Emerging Investigators, Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups, [Link]
- The Royal Society of Chemistry, Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbon
- Google Patents, Preparation method of 1-chloroethyl cyclohexyl propyl carbon
- Organic Chemistry Portal, Amine synthesis by carbam
- ResearchGate, Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism, [Link]
- Beilstein Journals, p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbam
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 101623-69-2 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. This compound | 101623-69-2 [amp.chemicalbook.com]
- 7. This compound | 101623-69-2 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
Technical Support Center: Hydrolysis of 1-Chloroethyl (4-nitrophenyl) carbonate
Welcome to the technical support center for 1-chloroethyl (4-nitrophenyl) carbonate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their work, particularly in the synthesis of prodrugs and other advanced molecular constructs. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Introduction to this compound
This compound is a key bifunctional linker, prized for its application in creating prodrugs that can be activated under specific physiological conditions. Its design incorporates two key labile functionalities:
-
The 4-nitrophenyl carbonate: This group serves as an excellent leaving group, susceptible to nucleophilic attack, including hydrolysis. This reaction is often the triggering event for drug release and can be monitored by the release of the chromogenic 4-nitrophenolate ion.
-
The 1-chloroethyl group: This moiety is designed for subsequent rapid, spontaneous decomposition, which ultimately liberates the active drug molecule.
Understanding the hydrolysis and subsequent decomposition of this linker is critical for successful experimental design, troubleshooting unexpected results, and ensuring the purity and stability of your compounds.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, purification, and handling of compounds containing the this compound linker.
Problem 1: Premature or Unwanted Hydrolysis During Synthesis or Work-up
Q: My reaction mixture or organic extract is turning yellow, suggesting the release of 4-nitrophenol, even under supposedly anhydrous conditions. What is causing this, and how can I prevent it?
A: The appearance of a yellow color is a classic indicator of 4-nitrophenolate formation, signaling the cleavage of the carbonate group.[1] While highly reactive with your target nucleophile, this compound is also sensitive to hydrolysis.
Causality Explained: The carbonyl carbon of the carbonate is highly electrophilic, making it susceptible to attack by even weak nucleophiles like water. Trace amounts of water in your solvents or reagents, or exposure to atmospheric moisture, can be sufficient to initiate hydrolysis, especially if basic conditions are present. Bases like triethylamine or pyridine, often used in the coupling reaction, can catalyze this hydrolysis.
Step-by-Step Mitigation Protocol:
-
Rigorous Drying of Solvents and Reagents:
-
Ensure all solvents (e.g., dichloromethane, THF, acetonitrile) are freshly distilled from an appropriate drying agent or are of a high-purity anhydrous grade.
-
Dry any solid reagents, such as your active pharmaceutical ingredient (API), under high vacuum before use.
-
Use freshly opened bottles of amine bases.
-
-
Inert Atmosphere:
-
Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Controlled Reagent Addition:
-
Add the this compound solution slowly to the reaction mixture containing your API and base. This ensures it reacts preferentially with your target molecule rather than residual water.
-
-
Aqueous Work-up Considerations:
-
When performing an aqueous work-up, use cooled, deionized water and perform the extraction steps quickly.
-
Consider using a mildly acidic wash (e.g., dilute citric acid) to neutralize any remaining base, which can slow the rate of hydrolysis in the aqueous phase.[2]
-
Problem 2: Formation of Unexpected Byproducts
Q: Besides my desired product, I am observing unexpected impurities in my final product. What are the likely byproducts of this compound hydrolysis, and how can I identify them?
A: The hydrolysis of this compound is a two-stage process, each generating specific byproducts. Understanding this pathway is key to identifying and mitigating the formation of impurities.
Hydrolysis and Decomposition Pathway:
The overall hydrolysis proceeds as follows:
-
Initial Hydrolysis: Water attacks the carbonate, leading to the formation of an unstable 1-chloroethyl carbonic acid intermediate and 4-nitrophenol.
-
Decomposition: The 1-chloroethyl carbonic acid rapidly decomposes into acetaldehyde, carbon dioxide, and hydrochloric acid (HCl).
Therefore, the primary hydrolysis byproducts you should anticipate are:
-
4-Nitrophenol: A yellow, crystalline solid.
-
Acetaldehyde: A volatile liquid with a pungent odor.
-
Hydrochloric Acid (HCl): A corrosive acid.
Workflow for Byproduct Identification and Removal:
The following diagram illustrates the workflow for identifying and removing these byproducts.
Caption: Workflow for the purification of the desired product from hydrolysis byproducts.
Analytical Methods for Byproduct Detection:
| Byproduct | Recommended Analytical Method | Key Considerations |
| 4-Nitrophenol | UV-Vis Spectroscopy, HPLC-UV, LC-MS | Appears as a yellow-colored solution.[1] Can be quantified by its absorbance around 400-413 nm under basic conditions. |
| Acetaldehyde | GC, HPLC (after derivatization with e.g., 2,4-dinitrophenylhydrazine - DNPH) | Due to its volatility, care must be taken during sample preparation to avoid loss. Derivatization is often necessary for sensitive HPLC detection.[3][4][5] |
| Hydrochloric Acid (HCl) | pH measurement, Ion Chromatography | Can be indirectly detected by a decrease in the pH of the reaction mixture or aqueous washes. |
Problem 3: Instability of the Purified Product
Q: My purified prodrug, containing the 1-chloroethyl carbonate linker, appears to degrade upon storage. What are the stability issues, and what are the optimal storage conditions?
A: The inherent lability of the 1-chloroethyl carbonate linker, which is crucial for its function as a prodrug, also makes it susceptible to degradation over time.
Factors Affecting Stability:
-
Residual Moisture: Even trace amounts of water can lead to slow hydrolysis over time.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis and decomposition.
-
pH: The linker is most stable under mildly acidic to neutral conditions. Basic conditions significantly accelerate hydrolysis.[1]
Recommended Storage Protocol:
-
Thorough Drying: Ensure your final product is rigorously dried under high vacuum to remove all traces of solvent and water.
-
Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to protect it from atmospheric moisture.
-
Low Temperature: Store at low temperatures, typically -20°C or below, in a sealed container.
-
Aprotic Solvents: If storage in solution is necessary, use anhydrous aprotic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of hydrolysis of this compound?
A1: The hydrolysis proceeds through a two-step mechanism:
-
Nucleophilic Acyl Substitution: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the stable 4-nitrophenoxide anion as a leaving group. This step is the rate-limiting step and is accelerated by basic conditions which generate the more nucleophilic hydroxide ion.
-
Unimolecular Decomposition: The resulting 1-chloroethyl carbonic acid is highly unstable. It spontaneously eliminates carbon dioxide and hydrochloric acid to yield acetaldehyde.
The following diagram illustrates this mechanistic pathway:
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. food.r-biopharm.com [food.r-biopharm.com]
Technical Support Center: Purification of 1-Chloroethyl (4-Nitrophenyl) Carbonate & Its Derivatives
Welcome to the technical support guide for the purification of 1-chloroethyl (4-nitrophenyl) carbonate and its structurally related derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize these critical intermediates in their synthetic workflows. As a class of compounds, these carbonates are invaluable as activating agents and protecting groups, particularly in pharmaceutical development where intermediates like this compound serve as precursors to active pharmaceutical ingredients such as Gabapentin.[1]
However, their purification is often non-trivial due to their polarity and potential instability under certain conditions. This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound derivatives.
Q1: My final, "purified" product is pale yellow. Does this indicate the presence of p-nitrophenol impurity?
A1: Not necessarily. While the starting material, p-nitrophenol, is yellow, the this compound product itself can appear as an off-white to pale yellow solid.[1] The key issue is the potential presence of the 4-nitrophenolate ion, which is intensely yellow and forms under basic conditions.[2] If your purification involved a basic wash (e.g., sodium bicarbonate) without a subsequent neutral wash, or if the compound was exposed to a basic environment (like residual triethylamine from the synthesis), trace amounts of hydrolysis can produce the colored phenolate. The best practice is to analyze the final product by Thin Layer Chromatography (TLC) or HPLC against a standard of p-nitrophenol to confirm its absence.
Q2: What is the best general-purpose purification method for these compounds: chromatography or recrystallization?
A2: The choice depends on the scale and impurity profile.
-
Flash Column Chromatography is highly effective for removing a wide range of impurities, especially those with different polarities, and is often the method of choice for initial purification of complex mixtures or small-scale reactions.[2][3]
-
Recrystallization is an excellent and scalable method for achieving high purity, particularly if the main impurities are present in small quantities or have significantly different solubility profiles.[4] It is often used as a final polishing step after chromatography.
Q3: I'm observing significant loss of my compound during column chromatography. What could be the cause?
A3: These carbonate derivatives can be sensitive to the stationary phase. Standard silica gel is slightly acidic and can catalyze the hydrolysis or decomposition of acid-labile compounds.[5][6] If you suspect decomposition, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared.[5] Switching to a deactivated (neutral) silica gel, alumina, or using a mobile phase containing a small amount of a neutralizer like triethylamine (if compatible with your compound's stability) can mitigate this issue.[6]
Q4: How should I properly store the purified this compound?
A4: Due to its sensitivity to moisture, which can cause hydrolysis, the product should be stored in a tightly sealed container in a dry environment. For long-term stability, refrigeration at 2-8°C is recommended.
Troubleshooting Guide: From Theory to Practice
This section provides a systematic, cause-and-effect approach to solving more complex purification challenges.
I. Flash Column Chromatography Issues
Flash chromatography is the workhorse of purification, but the polar nature of nitrophenyl carbonates can present challenges.[7]
Problem: The compound streaks badly or remains at the baseline on the TLC plate, even in highly polar solvent systems.
-
Underlying Cause & Rationale: Severe streaking or immobility suggests a very strong interaction with the silica gel. This can be due to the high polarity of the carbonate and nitro functionalities, or it could indicate that the compound is acting as a Lewis base and interacting strongly with the acidic silanol groups on the silica surface.[6]
-
Solutions:
-
Modify the Mobile Phase: Add a competitive polar solvent. For example, if you are using an ethyl acetate/hexane system, adding 1-2% methanol or triethylamine (if your compound is base-stable) can help disrupt the strong binding to the silica and improve peak shape.[6]
-
Change the Stationary Phase: If modifying the eluent fails, the issue is likely a fundamental incompatibility with silica. Consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[5][8]
-
Problem: The compound appears to decompose on the column, resulting in multiple product-containing fractions and low overall yield.
-
Underlying Cause & Rationale: As mentioned in the FAQs, the acidity of silica gel is a primary suspect for decomposition.[5] The prolonged contact time during a slow-running column exacerbates this issue.
-
Solutions:
-
Deactivate the Silica: Prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine. Pack the column with this slurry. This neutralizes the acidic sites.[6]
-
Use an Alternative Stationary Phase: Florisil or neutral alumina are viable alternatives for acid-sensitive compounds.[5]
-
Increase Flow Rate: A faster flow rate reduces the residence time of the compound on the column, minimizing the opportunity for decomposition. However, this may come at the cost of separation efficiency.
-
Problem: The crude material is poorly soluble in the chosen eluent (e.g., ethyl acetate/hexanes).
-
Underlying Cause & Rationale: Loading a compound onto a column in a solvent stronger than the eluent will lead to band broadening and poor separation. If the compound precipitates upon contact with the eluent at the top of the column, it will dissolve slowly and trail throughout the entire purification.[5]
-
Solutions:
-
Dry Loading: Dissolve your crude product in a strong, volatile solvent (like dichloromethane or acetone). Add a small amount of clean silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[6] This is the most robust method.
-
Minimal Strong Solvent: Dissolve the compound in the absolute minimum amount of a stronger solvent (e.g., dichloromethane) and load it carefully onto the column. This is riskier and can compromise the separation if too much strong solvent is used.[5]
-
II. Recrystallization Issues
Recrystallization is a powerful technique that relies on differences in solubility.[4]
Problem: The compound "oils out" of the solution upon cooling instead of forming solid crystals.
-
Underlying Cause & Rationale: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid. This is common with compounds that have relatively low melting points or when the cooling process is too rapid.[9]
-
Solutions:
-
Add More Solvent: The most common fix is to reheat the mixture to redissolve the oil, add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation level, and then allow it to cool much more slowly.[9]
-
Slow Down Cooling: Insulate the flask to ensure very gradual cooling. This allows the solution to reach the crystallization temperature before it becomes excessively supersaturated.[9]
-
Change Solvent System: The chosen solvent may be too good. Try a solvent in which the compound is slightly less soluble at high temperatures.
-
Problem: No crystals form, even after the solution has cooled to room temperature or been iced.
-
Underlying Cause & Rationale: This indicates that the solution is not sufficiently supersaturated, either because too much solvent was added initially or the compound is simply too soluble in the chosen solvent even at low temperatures.[9]
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.[9]
-
Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.[9]
-
Use an Anti-Solvent: If your compound is dissolved in a "soluble solvent," you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes cloudy, then add a drop of the soluble solvent to clarify and allow it to cool. This is known as anti-solvent recrystallization.[4]
-
Problem: The recovery yield from recrystallization is unacceptably low.
-
Underlying Cause & Rationale: Low yield can result from several factors: using a large excess of solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the solvent even at low temperatures.[9]
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. This ensures maximum recovery upon cooling.
-
Minimize Transfer Losses: During hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out on the cold glass surfaces.
-
Recover a Second Crop: The remaining solution after the first filtration (the mother liquor) still contains dissolved product. Concentrate this solution by boiling off some solvent and cool it again to obtain a second, though likely less pure, crop of crystals.
-
Visualized Workflows & Data
Decision-Making for Purification Strategy
The following flowchart outlines a logical path for selecting the appropriate purification technique.
Caption: Purification method selection workflow.
Troubleshooting Flash Chromatography
This diagram provides a logical sequence for diagnosing and solving common column chromatography problems.
Caption: Logic diagram for troubleshooting flash chromatography.
Data Tables for Method Development
Table 1: Solvent Systems for Flash Chromatography on Silica Gel
| Polarity | Non-Polar Component | Polar Component | Typical Ratio (Non-Polar:Polar) | Notes |
| Low | Hexanes / Heptane | Ethyl Acetate | 9:1 to 4:1 | Good starting point for many derivatives.[2][3] |
| Medium | Hexanes / Heptane | Ethyl Acetate | 3:1 to 1:1 | Increases elution strength for more polar compounds. |
| Medium-High | Dichloromethane | Ethyl Acetate | 19:1 to 9:1 | Dichloromethane offers different selectivity. |
| High | Dichloromethane | Methanol | 99:1 to 19:1 | Used for highly polar compounds; can cause streaking.[3] |
Table 2: Common Solvents for Recrystallization
| Solvent | Soluble When Hot? | Insoluble When Cold? | Common Pair for Anti-Solvent Method | Notes |
| Isopropanol | Often Yes | Yes | Water or Hexanes | Good general-purpose solvent. |
| Ethyl Acetate | Yes | Moderately | Hexanes / Heptane | A common choice for medium-polarity compounds. |
| Acetone | Very High | Moderately | Water or Diethyl Ether | Often too strong, but useful for dissolving stubborn solids.[10] |
| Toluene | Yes | Yes | Hexanes / Heptane | Good for less polar derivatives. |
| Dichloromethane | Very High | High | Hexanes / Pentane | Rarely used alone due to high solubility; mainly for dissolving and adding anti-solvent. |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.
-
Column Packing: Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column using the "slurry method" with your chosen starting eluent.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent completely to get a dry powder. Carefully layer this powder on top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb fully into the silica before adding more eluent.
-
-
Elution: Begin eluting with the starting solvent system, applying pressure to achieve a steady flow. If separation is poor or elution is slow, the polarity of the solvent can be gradually increased (gradient elution).[2]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Standard Recrystallization
-
Solvent Selection: In a small test tube, test various solvents to find one that dissolves your compound when hot but results in poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]
- Reddit. (2022).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Van der Velde, D. G., & Spiggle, D. W. (1967). Gas Chromatography of Carbamate Derivatives. 1. Simple Carbamates.
- University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
- Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
- Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]
- Royal Society of Chemistry. (n.d.).
- Journal of Chromatographic Science. (1972).
- ACS Publications. (2023).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
- Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl)
- Šantrůčková, V., Fischer, J., & Klikarová, J. (2024).
- LCGC International. (2012).
- Google Patents. (2009).
- ResearchGate. (2006). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)
- Atul Bioscience Ltd. (n.d.).
Sources
- 1. This compound | 101623-69-2 [chemicalbook.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. rsc.org [rsc.org]
- 4. mt.com [mt.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Stereochemical Integrity in Reactions with 1-Chloroethyl (4-nitrophenyl) carbonate
Welcome to the technical support center for stereochemical control in synthetic applications involving 1-chloroethyl (4-nitrophenyl) carbonate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity at the α-carbon. Here, we will dissect the mechanistic underpinnings of racemization and provide actionable troubleshooting strategies to ensure your reactions proceed with the desired stereochemical outcome.
Understanding the Core Challenge: The Racemization Pathway
The primary challenge in using this compound with chiral substrates lies in the susceptibility of the α-carbon to racemization. This loss of stereochemical information is primarily driven by the formation of a carbocation intermediate, which is planar and can be attacked from either face by a nucleophile, leading to a mixture of enantiomers.
The reaction can proceed through two main competitive pathways: the stereospecific SN2 mechanism, which results in an inversion of stereochemistry, and the SN1 mechanism, which leads to racemization.[1][2][3] The choice between these pathways is heavily influenced by the reaction conditions.
dot
Sources
Technical Support Center: TLC Monitoring of 1-Chloroethyl (4-nitrophenyl) carbonate Reactions
Welcome to the technical support center for monitoring reactions involving 1-chloroethyl (4-nitrophenyl) carbonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical advice in a readily accessible question-and-answer format. Our focus is on leveraging Thin-Layer Chromatography (TLC) for effective reaction monitoring, troubleshooting common issues, and ensuring the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries encountered when using TLC to monitor reactions with this compound.
Q1: What is the primary purpose of using TLC to monitor my reaction involving this compound?
A1: The primary purpose is to qualitatively track the progress of your reaction over time. By spotting the reaction mixture on a TLC plate at different intervals, you can visually observe the consumption of your starting materials (e.g., an alcohol or amine and this compound) and the formation of your desired product.[1][2][3] This allows you to determine the optimal reaction time and confirm that the reaction is proceeding as expected. A typical TLC setup for reaction monitoring involves three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture to aid in identification.[3][4]
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The goal is to find a solvent system that provides good separation between your starting materials and your product, ideally with Retardation factor (Rf) values between 0.15 and 0.85.[5] For reactions involving the relatively polar this compound and a nucleophile, a good starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[5][6] You can adjust the ratio of these solvents to achieve the desired separation; increasing the proportion of the more polar solvent will generally increase the Rf values of your compounds.[7]
Q3: How can I visualize the spots on my TLC plate? All my compounds are colorless.
A3: Since this compound and many of its reaction products are colorless, direct visualization is not possible. The most common and non-destructive method is to use TLC plates containing a fluorescent indicator (e.g., F254).[8] When viewed under short-wave UV light (254 nm), compounds that absorb UV light will appear as dark spots against a fluorescent green background.[8][9] The 4-nitrophenyl group in the reactant and product provides a strong chromophore, making this an effective technique.[10][11]
Alternatively, chemical staining can be used.[9] Given the functional groups involved, several stains can be effective:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose oxidizing stain that will visualize most organic compounds, appearing as yellow-brown spots on a purple background.[12]
-
p-Anisaldehyde Stain: This stain is sensitive to many functional groups and often produces a range of colors upon heating, which can help differentiate between compounds.[8]
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary brown spots.[12]
Q4: What are the expected relative Rf values for the starting material and the product?
A4: Generally, this compound is a moderately polar compound. The polarity of your product will depend on the nucleophile used.
-
If reacting with an alcohol to form a new carbonate: The product's polarity will be similar to or slightly different from the starting carbonate, depending on the nature of the alcohol.
-
If reacting with an amine to form a carbamate: The resulting carbamate may be more or less polar depending on the amine's structure.
-
Byproduct - 4-Nitrophenol: A common byproduct from hydrolysis or as a leaving group is 4-nitrophenol. Due to its hydroxyl group, 4-nitrophenol is typically more polar than the starting carbonate and the desired product, and will therefore have a lower Rf value.
You should always run reference spots of your starting materials to definitively identify them on the TLC plate of the reaction mixture.[1]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your TLC analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| All spots are at the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the solvent system. For a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[7] |
| All spots are at the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the solvent system. For a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate.[7] |
| Spots are streaking or "tailing" | 1. The sample is too concentrated. 2. The compound is acidic or basic and is interacting strongly with the silica gel. 3. The compound is decomposing on the silica plate. | 1. Dilute your sample before spotting it on the TLC plate.[7] 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (typically ~1%).[6] 3. Run the TLC quickly and consider using a different stationary phase if decomposition is suspected. |
| A new, very polar spot appears at the baseline | This is likely the byproduct, 4-nitrophenol, which is significantly more polar than the carbonate starting material and product. It can also indicate hydrolysis of the starting material or product due to moisture. | This is expected. The intensity of this spot can give an indication of side reactions. Ensure your reaction is run under anhydrous conditions if hydrolysis is a concern. The large polarity difference often makes purification by column chromatography straightforward. |
| The starting material spot is still present after a long reaction time | The reaction is incomplete or has stalled. | Continue to monitor the reaction. If there is no change over an extended period, consider potential issues with reagents, temperature, or catalyst. |
| Multiple, unexpected spots appear | Side reactions are occurring, or the starting materials are impure. | Run a TLC of your starting materials to check for purity.[3] If they are pure, consider adjusting reaction conditions (e.g., temperature, reaction time) to minimize side product formation. |
Section 3: Experimental Protocol & Best Practices
To ensure reliable and reproducible TLC results, follow this detailed protocol.
Protocol: TLC Monitoring of a Reaction
-
Plate Preparation:
-
Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[2]
-
Mark three lanes on the origin for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Chamber Preparation:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line).[2]
-
Place a piece of filter paper in the chamber, wetting it with the solvent to saturate the chamber atmosphere with solvent vapors. This ensures a more uniform solvent front.[2] Cover the chamber.
-
-
Sample Preparation and Spotting:
-
SM Lane: Dissolve a small amount of your limiting starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, make a small, concentrated spot on the "SM" mark.[2]
-
RM Lane: At a specific time point (e.g., t = 0, 30 min, 1 hr), withdraw a tiny aliquot of the reaction mixture using a capillary tube.[3] Spot this directly on the "RM" mark.
-
C Lane: First, spot the starting material as in the "SM" lane. Then, without moving the plate, spot the reaction mixture directly on top of the SM spot.[4]
-
-
Development:
-
Carefully place the spotted TLC plate into the prepared chamber. Ensure the plate is upright and the solvent does not splash onto the origin. Cover the chamber.
-
Allow the solvent to travel up the plate via capillary action.[1]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[1]
-
-
Visualization and Analysis:
-
Immediately mark the solvent front with a pencil.[7]
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp (254 nm) and circle any visible spots with a pencil.[9]
-
If necessary, use a chemical stain for further visualization.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the "RM" lane to the "SM" lane to observe the disappearance of the starting material and the appearance of new product spots.
-
Workflow and Decision-Making Diagram
Caption: Reaction scheme and corresponding TLC plate.
References
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Wsu. (n.d.). Monitoring Reactions by TLC.
- Nowik, W. (2018). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate.
- Wikipedia. (n.d.). 1-Chloroethyl chloroformate.
- Coconote. (2025). TLC Monitoring of Reaction Progress.
- Montoya, L. A., et al. (2018). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. National Institutes of Health.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.
- Unknown. (n.d.). TLC Visualization Methods.
- ResearchGate. (2015). Thin Layer Chromatographic Method For Detection and Identification of Carbamate Insectisides in Biological reagents using F.C.Reagent.
- Unknown. (n.d.). TLC stains.
- Asian Journal of Research in Chemistry. (n.d.). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method.
- Journal of Sciences, Islamic Republic of Iran. (n.d.). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate.
- Unknown. (n.d.). Experimental.
- YouTube. (2021). To separate a mixture of o- and p-nitrophenol by Thin Layer Chromatography (TLC).
- EPFL. (n.d.). TLC Visualization Reagents.
- Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
- YouTube. (2021). Visualizing a TLC plate.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- India Fine Chemicals. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- PubChem. (n.d.). 1-chloroethyl 4-chlorophenyl carbonate.
Sources
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. coconote.app [coconote.app]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To [chem.rochester.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. TLC stains [reachdevices.com]
Troubleshooting low yield in 1-chloroethyl (4-nitrophenyl) carbonate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-chloroethyl (4-nitrophenyl) carbonate. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) for professionals encountering challenges with this specific chemical synthesis. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of your experimental work.
Section 1: Troubleshooting Low Yield and Impurity Formation
This section addresses the most common issues encountered during the synthesis of this compound, focusing on actionable solutions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can typically be attributed to several critical factors:
-
Reagent Quality and Stability: The primary suspect is often the stability of 1-chloroethyl chloroformate. This reagent is highly sensitive to moisture and can degrade over time, especially if not stored under strictly anhydrous conditions at the recommended 2-8°C. Degradation leads to the formation of byproducts that will not participate in the desired reaction. Always use a fresh or properly stored bottle of 1-chloroethyl chloroformate.
-
Presence of Moisture: Water in the reaction system is highly detrimental. It can hydrolyze the 1-chloroethyl chloroformate starting material and the this compound product.[1] Ensure all glassware is flame-dried or oven-dried immediately before use, and use anhydrous solvents.
-
Inadequate Temperature Control: The reaction is typically initiated at 0°C to control the initial exothermic reaction between 4-nitrophenol, pyridine, and 1-chloroethyl chloroformate.[2][3] Allowing the temperature to rise prematurely can lead to the formation of side products.
-
Suboptimal Base Stoichiometry or Choice: Pyridine acts as both a base to deprotonate the 4-nitrophenol and as a nucleophilic catalyst. Using less than a stoichiometric amount of pyridine will result in incomplete deprotonation of the 4-nitrophenol, leading to a lower yield. Conversely, a large excess of base can sometimes promote side reactions. While pyridine is commonly used, other non-nucleophilic bases like triethylamine can also be employed.[4]
Q2: I'm observing a significant amount of an unknown impurity in my crude product. What could it be?
The most common impurities are typically byproducts of side reactions involving the starting materials or intermediates:
-
Bis(4-nitrophenyl) carbonate: This can form if there are issues with the stoichiometry or if the reaction conditions favor the reaction of the product with another molecule of 4-nitrophenoxide. This is more common in syntheses using related reagents like triphosgene.[5]
-
Unreacted 4-nitrophenol: If the reaction does not go to completion, you will have unreacted starting material. This can be due to degraded 1-chloroethyl chloroformate or insufficient reaction time.
-
Products of Hydrolysis: As mentioned, hydrolysis of either the starting chloroformate or the final product can occur in the presence of water, leading to 4-nitrophenol, HCl, CO2, and acetaldehyde.[1][6] The formation of a yellow color in the reaction mixture can be an indicator of 4-nitrophenol presence.[7]
Q3: My final product is a pale yellow solid, but the literature describes it as an off-white solid. Is this a cause for concern?
A pale yellow coloration is often due to residual 4-nitrophenol, which is intensely yellow, especially in its deprotonated form.[8] While a small amount of color may not significantly impact some downstream applications, it is an indicator of impurity. Rigorous purification, such as recrystallization or column chromatography, can remove this colored impurity.
Section 2: Experimental Protocols and Methodologies
To ensure reproducibility and high yields, we provide a detailed, step-by-step protocol for the synthesis of this compound, along with a purification procedure.
Detailed Synthesis Protocol
This protocol is based on established literature procedures.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |
| 4-Nitrophenol | 139.11 | 10 | 1.39 g | 1.0 |
| Pyridine | 79.10 | 10 | 0.81 g (0.82 mL) | 1.0 |
| 1-Chloroethyl chloroformate | 142.97 | 11 | 1.2 mL | 1.1 |
| Dichloromethane (anhydrous) | - | - | 60 mL | - |
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Addition of Reagents: To the flask, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous dichloromethane (60 mL). Stir the mixture until the 4-nitrophenol is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Base Addition: Add pyridine (0.81 g, 10 mmol) to the cooled solution.
-
Chloroformate Addition: Slowly add 1-chloroethyl chloroformate (1.2 mL, 11 mmol) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains at or below 5°C.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1 hour.
-
Workup:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL).
-
Wash the ether solution sequentially with water (2 x 30 mL), 10% citric acid solution (2 x 30 mL), and finally with water (1 x 30 mL).
-
Dry the ether layer over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Section 3: Mechanistic Insights and Troubleshooting Logic
Understanding the underlying reaction mechanism is crucial for effective troubleshooting.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction.
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
When faced with low yield, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
- The Royal Society of Chemistry.
- Reddit.
- Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]
- Wikipedia.
- Google Patents.
- Reddit.
- Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
- Google Patents. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
- ResearchGate.
- National Center for Biotechnology Information.
- Journal of Sciences, Islamic Republic of Iran.
- National Institutes of Health. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. This compound | 101623-69-2 [chemicalbook.com]
- 3. This compound | 101623-69-2 [amp.chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]
- 6. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. emerginginvestigators.org [emerginginvestigators.org]
Effect of temperature on 1-chloroethyl (4-nitrophenyl) carbonate stability
Technical Support Center: 1-Chloroethyl (4-nitrophenyl) Carbonate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the stability of this versatile reagent, with a specific focus on the effects of temperature. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the handling and storage of this compound to maintain its stability.
Q1: What is the recommended storage temperature for this compound and why is it critical?
A1: The recommended storage temperature for this compound is between 2°C and 8°C.[1] It is crucial to store the compound in a tightly sealed container in a dry, refrigerated environment. This recommendation is based on the inherent thermal lability of haloalkyl carbonates. Elevated temperatures can provide the activation energy needed to initiate decomposition pathways, leading to the degradation of the reagent, loss of reactivity, and the formation of impurities that can interfere with your experiments.
Q2: Can I handle the reagent at room temperature for short periods?
A2: Yes, handling this compound at ambient temperature for the short duration required to weigh it out and prepare solutions is generally acceptable. The synthesis of this compound itself involves a step at room temperature, which indicates short-term stability.[1] However, to minimize the risk of degradation, we recommend allowing the container to equilibrate to room temperature before opening to prevent moisture condensation, and returning it to cold storage promptly after use. For extended experimental setups, it is best practice to keep the reaction vessel cooled.
Q3: My compound has developed a yellowish tint over time, even when stored in the refrigerator. What does this indicate?
A3: A yellowish coloration may indicate the partial decomposition of the compound and the formation of 4-nitrophenol or its corresponding phenolate ion, which is yellow. This can occur due to slow degradation over time, even under recommended storage conditions, especially if the container has been opened multiple times, introducing moisture or other contaminants. 4-nitrophenyl carbonates are known to be susceptible to hydrolysis, a process that can be accelerated by trace amounts of moisture, leading to the release of the 4-nitrophenolate chromophore, especially under slightly basic conditions.[2][3] For highly sensitive applications, we recommend performing a quality control check (e.g., NMR or HPLC) if you observe a significant color change.
Q4: How does humidity affect the stability of this compound, especially in conjunction with temperature?
A4: Humidity is a significant factor in the stability of this compound. As a carbonate ester and a haloalkane derivative, it is susceptible to hydrolysis. Moisture can react with the carbonate to yield 4-nitrophenol, acetaldehyde, and hydrochloric acid. This hydrolytic degradation is expected to be significantly accelerated at higher temperatures, as temperature increases the rate of most chemical reactions. Therefore, maintaining a dry environment is as critical as controlling the temperature.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound, with a focus on temperature-related issues.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or no product yield in my reaction. | The this compound may have degraded due to improper storage or handling at elevated temperatures. | Verify the integrity of your starting material. If degradation is suspected, use a fresh batch of the reagent. During your experiment, maintain the reaction temperature as specified in your protocol, using an ice bath if necessary, especially during exothermic steps. |
| Inconsistent results between experimental runs. | This could be due to thermal degradation of the reagent stock over time, or temperature fluctuations during the reaction setup. | Ensure that the stock of this compound is stored correctly and handled consistently for each experiment. Use a temperature-controlled reaction system to minimize variability. Aliquoting the reagent upon receipt can also prevent degradation of the entire stock from repeated warming and cooling cycles. |
| Appearance of unexpected side-products in my analysis (e.g., NMR, LC-MS). | Thermal decomposition of the reagent can generate reactive intermediates that lead to the formation of unforeseen byproducts. For instance, the elimination of acetaldehyde could yield 4-nitrophenyl chloroformate, which could then react with nucleophiles in your reaction mixture. | Lower the reaction temperature to see if the formation of side-products is reduced. If possible, add the this compound to the reaction mixture at a lower temperature. Analyze a sample of the reagent itself to check for the presence of impurities before use. |
| The pH of my reaction mixture changes unexpectedly. | If the reagent is decomposing due to heat and/or moisture, it can release acidic byproducts such as hydrochloric acid, which will lower the pH of the medium. | Use a buffered reaction system if it is compatible with your chemistry. Ensure the reagent and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture. |
Hypothesized Thermal Decomposition Pathway
A likely pathway is a concerted pericyclic elimination reaction, similar to a pyrolytic syn-elimination, where the carbonate oxygen acts as a base, abstracting a proton, leading to the formation of acetaldehyde, carbon dioxide, and 4-nitrophenyl chloride. Alternatively, a stepwise mechanism could occur.
Below is a diagram illustrating a plausible thermal decomposition pathway.
Caption: Plausible thermal decomposition pathway.
Experimental Protocols: Best Practices for Handling
To ensure the stability of this compound throughout your experimental workflow, adhere to the following protocols.
Protocol 1: Aliquoting and Storage
-
Upon receiving the reagent, allow the container to warm to ambient temperature before opening to prevent moisture condensation.
-
Working in a low-humidity environment or under an inert atmosphere, promptly weigh out and dispense the reagent into smaller, single-use vials.
-
Tightly seal the vials, preferably with caps containing a PTFE liner.
-
Store the original container and the aliquots at 2-8°C in a desiccated environment.
Protocol 2: Preparation of Solutions
-
Use only anhydrous solvents for the preparation of solutions.
-
Retrieve a single-use aliquot from cold storage and allow it to equilibrate to room temperature before opening.
-
Prepare the solution immediately before use. Do not store solutions for extended periods, even at low temperatures, as the stability of the compound in various solvents has not been fully characterized.
-
If the solution is not used immediately, keep it on an ice bath and under an inert atmosphere.
This structured approach to handling and using this compound will help mitigate the risks associated with its thermal sensitivity, leading to more reproducible and reliable experimental outcomes.
References
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
Sources
Technical Support Center: Purification Strategies for p-Nitrophenol Byproducts
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions regarding the removal of p-nitrophenol (PNP), a common byproduct in various chemical syntheses. This guide is designed to offer practical, field-tested advice to ensure the purity of your target compounds.
Troubleshooting Guide: Common Issues in p-Nitrophenol Removal
Issue 1: Incomplete removal of p-nitrophenol using basic aqueous extraction.
Symptoms:
-
The organic layer remains yellow after multiple washes with a basic solution (e.g., NaOH, NaHCO₃).
-
TLC or LC-MS analysis of the organic layer shows a persistent spot or peak corresponding to p-nitrophenol.
Root Cause Analysis: p-Nitrophenol is a weak acid with a pKa of approximately 7.15.[1][2] To effectively deprotonate it into its water-soluble phenolate form, the pH of the aqueous washing solution must be significantly higher than its pKa. Insufficiently basic solutions or inadequate mixing can lead to incomplete extraction.
Solutions:
1. Optimize the pH of the Aqueous Solution:
-
Causality: A pH of at least 2 units above the pKa is generally required for complete deprotonation. For p-nitrophenol, a pH of ≥ 9.2 is recommended.
-
Protocol:
-
Prepare a 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Sodium bicarbonate (pKa of first dissociation ≈ 6.4) is often not sufficiently basic for complete removal.
-
During the workup, add the basic solution to the separatory funnel containing your organic layer.
-
Shake the funnel vigorously for 1-2 minutes, ensuring proper mixing of the two phases.
-
Allow the layers to separate and drain the aqueous (lower) layer.
-
Repeat the wash 2-3 times, or until the yellow color in the organic layer is no longer visible.
-
A final wash with brine (saturated NaCl solution) can help to remove residual water from the organic layer.
-
2. Enhance Phase Transfer:
-
Causality: In cases of high product concentration or viscous organic layers, the transfer of the p-nitrophenolate into the aqueous phase can be slow.
-
Protocol:
-
After adding the basic solution, stir the biphasic mixture vigorously for 15-30 minutes before allowing it to settle in the separatory funnel.
-
If emulsions form, adding a small amount of brine can help to break them.
-
Issue 2: Product loss during basic extraction.
Symptoms:
-
Significant decrease in the yield of the desired product after basic washes.
-
The desired product is detected in the basic aqueous washes.
Root Cause Analysis: This issue arises if your target compound contains acidic functional groups (e.g., phenols, carboxylic acids) that are also deprotonated and extracted into the aqueous layer under basic conditions.
Solutions:
1. Use a Milder Base:
-
Causality: If your product is less acidic than p-nitrophenol, a carefully selected base can selectively deprotonate the PNP.
-
Protocol:
-
Consider using a saturated solution of sodium bicarbonate (NaHCO₃). With a pH of ~8.3, it can effectively remove the more acidic p-nitrophenol (pKa ~7.15)[1][2] while potentially leaving less acidic products in the organic phase.
-
Monitor the extraction efficiency with TLC or LC-MS to ensure complete removal of PNP without significant product loss.
-
2. Back-Extraction of the Desired Product:
-
Causality: If both the product and PNP are extracted into the basic aqueous layer, they can be separated by re-acidifying the solution.
-
Protocol:
-
Combine all the basic aqueous washes.
-
Cool the combined aqueous solution in an ice bath.
-
Slowly add a strong acid (e.g., 1 M HCl) with stirring until the pH is acidic enough to re-protonate your desired compound but not the p-nitrophenol. This requires knowledge of your product's pKa.
-
If your product precipitates, it can be collected by filtration. Otherwise, extract the acidified aqueous solution with a fresh organic solvent (e.g., ethyl acetate, dichloromethane).
-
Issue 3: p-Nitrophenol co-elutes with the desired product during column chromatography.
Symptoms:
-
TLC analysis shows overlapping spots for the product and p-nitrophenol.
-
Fractions collected from the column contain both the product and PNP.
Root Cause Analysis: Co-elution occurs when the product and p-nitrophenol have similar polarities and therefore similar affinities for the stationary phase (e.g., silica gel) and the mobile phase.
Solutions:
1. Optimize the Solvent System:
-
Causality: Changing the polarity of the mobile phase can alter the relative retention factors (Rf) of the two compounds, leading to better separation.
-
Protocol:
-
Systematically test different solvent systems using TLC. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Aim for a solvent system that gives a significant difference in Rf values between your product and p-nitrophenol (ΔRf > 0.2).
-
Consider using a three-component solvent system (e.g., hexane/ethyl acetate/acetic acid) to fine-tune the separation. A small amount of acetic acid can suppress the ionization of acidic compounds on the silica, sometimes improving resolution.
-
2. Pre-Column Purification:
-
Causality: Reducing the amount of PNP before loading the mixture onto the column will simplify the chromatographic separation.
-
Protocol:
-
Perform a basic aqueous wash (as described in Issue 1) on the crude reaction mixture before concentrating it for column chromatography. This will remove the majority of the p-nitrophenol.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of p-nitrophenol relevant to its removal?
A1: Understanding the properties of p-nitrophenol is crucial for selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Appearance | Pale yellow crystalline solid[3] | Its color can be a useful visual indicator during extraction. |
| Molecular Weight | 139.11 g/mol [3] | |
| Melting Point | 113-114°C[3] | Relevant for characterization and assessing purity post-removal. |
| Boiling Point | 279°C[3] | High boiling point makes it difficult to remove by simple distillation from many reaction mixtures. |
| pKa | ~7.15[1][2] | This acidic nature is the key to its removal via basic aqueous extraction. |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3][4] | Its solubility in organic solvents keeps it in the organic layer during initial reaction workup, while its phenolate form is water-soluble. |
Q2: Can I use crystallization to remove p-nitrophenol?
A2: Yes, crystallization can be an effective method, particularly if there is a significant difference in solubility between your desired product and p-nitrophenol in a given solvent.[5][6][7]
-
Principle: The technique involves dissolving the crude mixture in a minimum amount of a hot solvent in which your product has high solubility and p-nitrophenol has lower solubility.[6] Upon cooling, your product should crystallize out, leaving the more soluble p-nitrophenol in the mother liquor.
-
Protocol:
-
Select a suitable solvent by testing the solubility of both your pure product and p-nitrophenol at room temperature and at the solvent's boiling point.
-
Dissolve the crude mixture in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly. Rapid cooling can trap impurities in the crystal lattice.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
A patent for the purification of p-nitrophenol itself describes a process of crystallization from a cooled aqueous broth.[8]
-
Q3: Are there other advanced techniques for removing phenolic impurities?
A3: Yes, for challenging separations or for wastewater treatment, several advanced methods can be employed:[9]
-
Adsorption: Using materials like activated carbon to adsorb phenolic compounds.[9]
-
Membrane Separation: Techniques like nanofiltration can be effective.[10]
-
Chemical Oxidation: Advanced oxidation processes can degrade phenolic compounds.[11][12]
-
Catalytic Reduction: p-Nitrophenol can be catalytically reduced to the less acidic and more easily separable p-aminophenol.[13][14]
Q4: What are the primary safety concerns when handling p-nitrophenol?
A4: p-Nitrophenol is a toxic and hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.[4][15][16][17][18]
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[16][17] It may cause damage to organs through prolonged or repeated exposure.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood.[4]
-
Disposal: Dispose of p-nitrophenol and any contaminated materials as hazardous waste according to your institution's guidelines.
Visual Workflows and Diagrams
Caption: Decision tree for selecting a p-nitrophenol removal method.
Caption: Step-by-step liquid-liquid extraction for PNP removal.
References
- Comparison of acidic strength of nitrophenols - Chemistry Stack Exchange. (2023-02-26).
- p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+. Pearson+.
- Safety Data Sheet (SDS) para-Nitrophenol. LPS.org.
- p-NITROPHENOL EXTRA PURE. Loba Chemie.
- Safety Data Sheet. MP Biomedicals. (2021-03-17).
- Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. (2020-04-24).
- Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? Quora. (2016-09-01).
- Liquid–Liquid Microextraction of Nitrophenols Using Supramolecular Solvent and Their Determination by HPLC with UV Detection. Semantic Scholar.
- Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of ... | Study Prep in Pearson+. Pearson+.
- Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. NIH.
- Process for the purification of p-nitrophenol. Google Patents.
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
- 4-Nitrophenol - Solubility of Things.
- Synthesis and Purification of Nitrophenols. UKEssays.com. (2017-08-17).
- Nitration of Phenol and Purification by Column Chromatography Purpose. CDN.
- Purification of phenol. Google Patents.
- Is p-nitrophenol soluble in organic solvents? ResearchGate. (2014-07-15).
- Purification of phenols. Google Patents.
- Toxicological Profile for Nitrophenols.
- SOP: CRYSTALLIZATION.
- Separation of Compounds Using Column Chromatography. Organic Chemistry Virtual Lab.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. (2023-07-04).
- Purification Methods for Organic Compounds | PDF | Crystallization | Distillation. Scribd.
- Purification Methods of Organic Compounds. Research and Reviews. (2021-09-06).
- Three-Liquid Phase Extraction System for Separation of Phenol and p-Nitrophenol from Waste Water | Request PDF. ResearchGate. (2025-08-05).
- Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System | Request PDF. ResearchGate. (2025-08-05).
- Removal of P-Nitrophenol by Nano Zero Valent Iron-Cobalt and Activated Persulfate Supported onto Activated Carbon. MDPI.
- The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate.
- Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. NIH.
- Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. MDPI.
- Complete Destruction of p-Nitrophenol in Aqueous Medium by Electro-Fenton Method | Request PDF. ResearchGate. (2025-08-06).
- Removal of p-nitrophenol (PNP) in aqueous solution by the micron-scale iron-copper (Fe/Cu) bimetallic particles | Request PDF. ResearchGate. (2025-08-09).
- Complete Destruction of p-Nitrophenol in Aqueous Medium by Electro-Fenton Method | Environmental Science & Technology. ACS Publications.
- Removal of p-nitrophenol (PNP) in aqueous solution by the mixed Fe0/(passivated Fe0) fixed bed filters | Request PDF. ResearchGate. (2025-08-07).
- Removal of nitrophenols and their derivatives by chemical redox: A review. OUCI.
- Adsorptive removal of p-nitrophenol from water with mechano-synthesized porous organic polymers. New Journal of Chemistry (RSC Publishing).
- How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. (2017-04-26).
- A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles | The Journal of Physical Chemistry C. ACS Publications. (2013-04-09).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 4-Nitrophenol | 100-02-7 [m.chemicalbook.com]
- 3. chemiis.com [chemiis.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. rroij.com [rroij.com]
- 8. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
- 9. saltworkstech.com [saltworkstech.com]
- 10. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lobachemie.com [lobachemie.com]
- 16. mpbio.com [mpbio.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. spectrumchemical.com [spectrumchemical.com]
1-chloroethyl (4-nitrophenyl) carbonate moisture sensitivity
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis and application of 1-chloroethyl (4-nitrophenyl) carbonate.
Problem 1: Low or No Yield of the Desired Prodrug
Possible Causes & Solutions:
-
Reagent Degradation: The primary suspect is the degradation of this compound due to moisture exposure.
-
Verification: Before use, check for a faint yellow color in the solid reagent, which could indicate the presence of the hydrolysis byproduct, 4-nitrophenol. You can confirm degradation by running a quick ¹H NMR in a dry deuterated solvent (e.g., CDCl₃); look for characteristic peaks of 4-nitrophenol.
-
Solution: Always use a freshly opened bottle or a properly stored aliquot of the reagent. Store the main container under an inert atmosphere (argon or nitrogen) and in a desiccator.[1][2] For routine use, it is advisable to pre-aliquot the reagent in a glovebox to minimize repeated exposure of the main stock to the atmosphere.[3]
-
-
Inadequate Reaction Conditions:
-
Solvent Purity: Ensure all solvents are anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous solvents and handle them under inert gas.[4] Molecular sieves can be activated and added to the solvent prior to use to remove trace amounts of water.
-
Atmosphere: The reaction should be set up under a dry, inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox to prevent atmospheric moisture from entering the reaction vessel.[3][4]
-
Base Selection: The choice of base is critical. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is typically used to scavenge the HCl produced during the reaction. Ensure the base is also anhydrous.
-
Problem 2: Complex Mixture of Byproducts and Difficult Purification
Possible Causes & Solutions:
-
Hydrolysis During Reaction or Workup: If moisture is present, the reagent will hydrolyze, leading to byproducts that can complicate the reaction and subsequent purification.
-
Solution: In addition to stringent anhydrous reaction conditions, consider the workup procedure. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted starting material or the desired product. Washing with a saturated sodium bicarbonate solution can help neutralize any acidic byproducts.
-
-
Side Reactions with the Substrate: The substrate itself may have multiple reactive sites.
-
Solution: If your substrate has multiple nucleophilic groups, consider using a suitable protecting group strategy to ensure the reaction occurs at the desired site.
-
Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of a Prodrug using this compound
This protocol provides a general guideline for the reaction of a drug molecule containing a hydroxyl or carboxylic acid moiety with this compound.
Materials:
-
Drug molecule with a free hydroxyl or carboxylate group
-
This compound
-
Anhydrous non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox equipment
Step-by-Step Method:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.[4]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the drug molecule (1 equivalent) and the anhydrous base (1.1-1.5 equivalents) in the anhydrous solvent.
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the solution of the drug and base at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, filter off any salt byproducts. If an aqueous workup is required, wash the organic layer with cold saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Hydrolysis Byproducts
| Compound Name | Molecular Formula | Key Characteristics |
| This compound | C₉H₈ClNO₅ | The desired reagent, a white to light yellow solid.[5] |
| 4-Nitrophenol | C₆H₅NO₃ | A yellow crystalline solid; its presence indicates reagent degradation. |
| Acetaldehyde | C₂H₄O | A volatile liquid with a pungent odor. |
| Hydrochloric Acid | HCl | A corrosive acid that can be neutralized with a mild base. |
Visualization of Key Processes
Diagram 1: Hydrolysis Pathway
Caption: Hydrolysis of this compound.
Diagram 2: Experimental Workflow for Prodrug Synthesis
Caption: Workflow for prodrug synthesis.
References
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]
- Molecular Inorganic Chemistry, Utrecht University. Working with air and moisture sensitive compounds. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Incomplete deprotection of 1-chloroethyl (4-nitrophenyl) carbonate
The α-chloro atom is the key to the facile, second-step cleavage. A standard carbamate (e.g., an ethyl or methyl carbamate) is very stable and requires harsh acidic or basic conditions for hydrolysis. [8]The electron-withdrawing effect of the α-chloro atom in the 1-chloroethyl carbamate intermediate destabilizes the C-O bond, making the carbamoyl group an excellent leaving group under mild solvolytic conditions (e.g., refluxing methanol). This unique reactivity enables the selective deprotection without resorting to harsh reagents. [2]
Q3: Is this deprotection method orthogonal to other common protecting groups?
The concept of orthogonality refers to the ability to remove one protecting group without affecting others. [5]The orthogonality of this method is conditional:
-
Compatible With: Groups stable to neutral, thermal conditions in alcohol, such as Fmoc, most esters, amides, and benzyl ethers.
-
NOT Compatible With: Acid-labile groups. As discussed, HCl can be generated in situ, especially if conditions are not perfectly anhydrous. This makes the method risky for substrates containing Boc, acetals, ketals, and some silyl ethers (like TMS and TES). [3][4]TBDPS and TIPS ethers are generally more robust but should still be monitored.
-
Caution Required: Groups sensitive to nucleophiles may be affected by refluxing methanol, although this is uncommon for most standard protecting groups.
Experimental Protocols
Protocol 1: General Procedure for N-Debenzylation of a Tertiary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Carbamate Formation
-
Dissolve the N-benzyl tertiary amine (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE, ~0.2 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1-chloroethyl chloroformate (1.1 eq.) dropwise via syringe over 10-15 minutes.
-
Allow the reaction to warm to room temperature, then heat to reflux (approx. 83 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is complete when all the starting amine has been consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagent. The crude product is the 1-chloroethyl carbamate intermediate.
Step 2: Carbamate Cleavage (Deprotection)
-
Dissolve the crude carbamate intermediate from the previous step in methanol (~0.2 M).
-
Heat the solution to reflux (approx. 65 °C).
-
Monitor the disappearance of the intermediate by TLC or LC-MS. This step can take from 1 hour to overnight depending on the substrate.
-
Once the reaction is complete, cool the solution and concentrate under reduced pressure.
-
The resulting crude secondary amine can be purified by standard methods, such as acid-base extraction or silica gel chromatography. [6]
References
- Vertex AI Search Grounding. (n.d.). Selecting the Right Organic Synthesis Reagents: A Guide to 1-Chloroethyl Chloroformate.
- BenchChem. (2025). Technical Support Center: Optimization of Cbz Deprotection.
- Vertex AI Search Grounding. (n.d.). Experimental.
- BenchChem. (2025). How to improve the efficiency of Cbz group removal.
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5.
- National Institutes of Health (NIH). (n.d.). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2.
- ChemicalBook. (2023). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025). 1-Chloroethyl chloroformate.
- Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (2008). Efficient Chemoselective Deprotection of Silyl Ethers Using Catalytic 1-Chloroethyl Chloroformate in Methanol.
- TCI Chemicals. (n.d.). Protecting Agents.
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
Technical Support Center: Column Chromatography Purification of Carbonate Compounds
Welcome to the technical support center for the column chromatography purification of carbonate compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific application. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring your purification methods are both effective and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns you may have when purifying carbonate compounds using column chromatography.
Q1: Why is my carbonate compound showing poor separation or co-eluting with impurities?
Poor resolution is a frequent issue. The primary causes are often an unsuitable stationary phase or a poorly optimized mobile phase. Carbonate compounds, ranging from inorganic salts to organic esters (both linear and cyclic), possess a wide spectrum of polarities.[1][2] For highly polar or ionic carbonates, a standard silica or alumina column may not be effective. Consider these points:
-
Stationary Phase Choice: For inorganic carbonates or highly polar organic carbonates, ion-exchange chromatography is often a superior choice.[3][4] Anion-exchange columns, in particular, are designed for such separations.[5] For less polar organic carbonates, reversed-phase chromatography (like C18) or normal phase with a less active adsorbent might be appropriate.[6] In some specific cases, such as removing organotin impurities, a stationary phase of potassium carbonate-silica has been shown to be highly effective.[7]
-
Mobile Phase Optimization: The polarity of your eluent is critical.[8][9] For normal phase chromatography, if your compound is eluting too quickly with non-polar solvents, you need to decrease the solvent polarity. If it's not eluting at all, a more polar solvent system is required.[10] Gradient elution, where the mobile phase composition is changed during the run, can significantly improve the separation of complex mixtures.[8]
-
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.[11][12] As a general rule, the sample mass should not exceed 1-5% of the stationary phase mass.[13]
Q2: My carbonate compound is showing significant peak tailing. What's causing this and how can I fix it?
Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or issues with your column packing.[11][14] For carbonates, especially on silica gel, this can be due to:
-
Silanol Interactions: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with basic or highly polar compounds, causing tailing.[11] To mitigate this, you can try adding a small amount of a competitive base, like triethylamine, to your mobile phase to block these active sites.
-
Column Bed Deformation: Voids in the column packing or a blocked frit can distort the sample band, leading to tailing peaks.[11][12] If you suspect this, reversing and flushing the column might help, but often the column will need to be repacked or replaced.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger (more polar in normal phase) than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Q3: What is the best way to load my carbonate sample onto the column?
Proper sample loading is crucial for achieving a sharp separation. The goal is to apply the sample as a narrow, concentrated band.[13]
-
Wet Loading: Dissolve your sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.[13] If your compound has poor solubility in the eluent, you can use a slightly more polar solvent, but use the absolute minimum volume to avoid compromising the separation.[15][16]
-
Dry Loading: This is the preferred method for samples that are not very soluble in the starting mobile phase.[13][15] Dissolve your sample in a suitable solvent, add a small amount of stationary phase (e.g., silica gel), and evaporate the solvent to get a dry, free-flowing powder.[15] This powder can then be carefully added to the top of the column.[15]
Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving specific issues you may encounter during the purification of carbonate compounds.
Guide 1: Poor Resolution and Co-elution
If your chromatogram shows broad, overlapping peaks, follow this guide to improve your separation.
Potential Causes & Solutions
| Potential Cause | Detailed Solution |
| Inappropriate Stationary Phase | For inorganic or highly polar carbonates, consider using an anion-exchange column.[4] For organic carbonates, method development on an ion-exclusion column with an aqueous mobile phase has proven effective.[1][2] If using silica, its activity can be modified. |
| Suboptimal Mobile Phase | Systematically vary the solvent ratio to fine-tune the polarity. For complex mixtures, a gradient elution is highly recommended.[8] The use of buffers in the mobile phase can also help to control the ionization state of acidic or basic impurities, improving peak shape and resolution.[8] |
| Low Column Efficiency | This can be due to a poorly packed column or using particles that are too large.[17] Ensure your column is packed uniformly.[13] Using smaller particle size stationary phases can increase efficiency but will also increase backpressure.[17] |
| Flow Rate is Too High | A slower flow rate allows for more equilibration time between the mobile and stationary phases, which can lead to better separation.[18] However, be mindful that this will increase the run time.[18] |
| Temperature Fluctuations | Temperature can affect the viscosity of the mobile phase and the solubility of your compounds, thereby influencing resolution.[18] For some organic carbonates, decreasing the column temperature has been shown to improve peak resolution.[1] |
Experimental Workflow for Improving Resolution
Caption: A decision-making workflow for troubleshooting poor resolution.
Guide 2: Low Compound Recovery
If you are losing a significant amount of your carbonate compound during purification, consider the following.
Potential Causes & Solutions
| Potential Cause | Detailed Solution |
| Irreversible Adsorption | Highly polar or reactive carbonates can bind irreversibly to active sites on silica gel.[10] Deactivating the silica by adding a small amount of a modifier like triethylamine to the mobile phase can help. Alternatively, switching to a less reactive stationary phase like alumina or a polymer-based resin is a good option. |
| Compound Instability | Some carbonate compounds may be sensitive to the acidic nature of silica gel and can decompose on the column.[10][19] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[10] If instability is an issue, consider using a neutral stationary phase like deactivated silica or alumina. |
| Sample Precipitation on Column | If the sample is loaded in a strong solvent and the mobile phase is weak, the compound can precipitate at the top of the column.[14] Ensure your sample is soluble in the mobile phase. Dry loading can often prevent this issue.[13] |
| Co-elution with an Unseen Impurity | Your compound might be eluting with a non-UV active impurity, making it seem like the recovery is low. Try using a more universal detection method like an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector if available.[1][2] |
Logical Flow for Diagnosing Low Recovery
Caption: A systematic approach to troubleshooting low compound recovery.
Key Experimental Protocols
Protocol 1: Dry Loading a Sample
-
Dissolve your crude carbonate compound in a suitable volatile solvent (e.g., dichloromethane or acetone).[15]
-
Add a portion of the stationary phase (e.g., silica gel), typically 10-20 times the mass of your sample, to the solution.[15]
-
Gently swirl the flask to create a slurry.
-
Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.[15]
-
Carefully layer this powder onto the top of your pre-packed column.[15]
-
Gently add a protective layer of sand on top before slowly adding the mobile phase.[20]
Protocol 2: Deactivating a Silica Gel Column
-
Prepare your mobile phase as usual.
-
Add a small percentage of a basic modifier, such as triethylamine (typically 0.1-1% by volume), to the mobile phase.
-
Flush the packed column with this modified mobile phase for several column volumes before loading your sample.
-
Run the chromatography using this modified mobile phase. This will help to suppress the acidic nature of the silica gel and reduce tailing for basic or sensitive compounds.
By understanding the underlying principles and systematically troubleshooting, you can significantly improve the efficiency and reproducibility of your carbonate compound purifications.
References
- Recent Advances in Anion-Exchange Stationary Phases Designed for Use with Carbonate Eluent Systems. (n.d.). Thermo Fisher Scientific.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
- HPLC Troubleshooting Guide. (n.d.). KNAUER.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
- GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent.
- Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities. (n.d.).
- Method development for separating organic carbonates by ion-moderated high-performance liquid chromatography. (2016).
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. (n.d.).
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Quantification of carbonate by gas chromatography-mass spectrometry. (2010). PubMed.
- Separation of Organic Carbonates by Ion-moder
- Hierarchical CaCO3 chromatography: a stationary phase based on biominerals. (2015). PubMed.
- MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). (n.d.).
- Carbonate in tap water using ion-exclusion chrom
- Analysis of Bicarbonate/Carbonate by Ion Chromatography. (n.d.).
- HPLC column for detecting Carbonate groups? (2020).
- Quantification of Carbonate by Gas Chromatography-Mass Spectrometry. (2025).
- Column chrom
- Column Chromatography Procedures. (n.d.).
- Preparing & loading the column. (n.d.). University of York, Chemistry Teaching Labs.
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
- How To Improve Resolution In Column Chromatography? (2025). Chemistry For Everyone.
- How Do You Improve Separation in Column Chromatography? (2022).
- Column chromatography. (n.d.). University of Calgary.
- How to improve resolution with Anion Exchange Column? (2014).
- What is the stationary phase in column chrom
- How To Improve Resolution In Chromatography? (2025). Chemistry For Everyone - YouTube.
- How Do You Improve Resolution In Gas Chrom
- Column Chromatography. (n.d.).
- Sustainable Synthesis of Cyclic Carbonates from Terminal Epoxides by a Highly Efficient CaI2/1,3-Bis[tris(hydroxymethyl)
- Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and
- Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure. (2015). RSC Advances.
- Separation of Compounds Using Column Chromatography (Theory). (n.d.). Amrita Virtual Lab.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- troubleshooting column chrom
- A Rapid, Simple, and Low-Blank Pumped Ion-Exchange Column Chromatography Technique for Boron Purification From Carbonate and Seawater Matrices. (n.d.).
- Performing Column Chrom
- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
- Column Chrom
- Anion analysis by IC- carbonate contamination. (2012).
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024).
Sources
- 1. ncesr.unl.edu [ncesr.unl.edu]
- 2. Separation of Organic Carbonates by Ion-moderated HPLC | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to improve resolution with Anion Exchange Column? - Chromatography Forum [chromforum.org]
- 6. quora.com [quora.com]
- 7. Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. Chromatography [chem.rochester.edu]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromtech.com [chromtech.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. youtube.com [youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Chemistry Teaching Labs - Preparing & loading the column [chemtl.york.ac.uk]
Technical Support Center: Synthesis of 1-Chloroethyl (4-nitrophenyl) carbonate
Welcome to the technical support center for the synthesis of 1-chloroethyl (4-nitrophenyl) carbonate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize impurities and achieve high-purity yields in your experiments. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
I. Reaction Overview and Key Challenges
The synthesis of this compound is a crucial step in various organic syntheses, including the production of certain prodrugs. The standard method involves the reaction of 4-nitrophenol with 1-chloroethyl chloroformate in the presence of a base, such as pyridine or triethylamine.
While the reaction appears straightforward, achieving high purity can be challenging due to the formation of several impurities. The primary challenges stem from the reactivity of the starting materials and their sensitivity to reaction conditions, particularly moisture.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the synthesis, linking observable symptoms to their likely causes and providing actionable solutions.
Q1: My reaction mixture turned intensely yellow immediately after adding the base and chloroformate. Is this normal?
A1: A pale yellow color is expected due to the presence of 4-nitrophenol. However, an intense yellow coloration, especially under basic conditions, is indicative of the formation of the 4-nitrophenolate ion[1]. This suggests that a significant amount of 4-nitrophenol is unreacted or is being generated through side reactions.
-
Likely Cause A: Hydrolysis of 1-chloroethyl chloroformate. The presence of moisture in your solvent or on your glassware can lead to the rapid hydrolysis of 1-chloroethyl chloroformate, producing HCl and CO2, and leaving 4-nitrophenol unreacted. Chloroformates are notoriously sensitive to water[2].
-
Likely Cause B: Inefficient reaction. If the reaction is not proceeding efficiently, the unreacted 4-nitrophenol will be deprotonated by the base, leading to the intense yellow color.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: Add the base to the solution of 4-nitrophenol first, followed by the slow, dropwise addition of 1-chloroethyl chloroformate at a low temperature (e.g., 0 °C)[3]. This ensures the chloroformate reacts as it is added.
-
Check Reagent Quality: Ensure your 1-chloroethyl chloroformate has not degraded. It should be a clear, colorless to pale yellow liquid.
Q2: I've noticed a white precipitate forming in my reaction mixture. What is it, and should I be concerned?
A2: The formation of a white precipitate is common and is typically the hydrochloride salt of your base (e.g., pyridinium hydrochloride or triethylammonium hydrochloride). This is a good indication that the reaction is proceeding, as the base is neutralizing the HCl generated.
-
What to do: In most cases, this precipitate is simply filtered off at the end of the reaction or removed during the aqueous workup.
Q3: My final product shows multiple spots on the TLC plate, even after workup. How can I identify and remove these impurities?
A3: The presence of multiple spots on a TLC plate indicates an impure product. The most common impurities are unreacted starting materials and side-products.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities to be aware of are:
-
Unreacted 4-nitrophenol: A starting material that can be difficult to remove completely if the reaction does not go to completion.
-
Bis(4-nitrophenyl) carbonate: A symmetrical carbonate formed from the reaction of the product with another molecule of 4-nitrophenol, or from the reaction of 4-nitrophenyl chloroformate (an intermediate in some phosgene-based syntheses of bis(4-nitrophenyl) carbonate) with 4-nitrophenol[4].
-
Di(1-chloroethyl) carbonate: The other possible symmetrical carbonate, formed from the reaction of 1-chloroethyl chloroformate with any residual water or alcohol.
-
Hydrolysis Products: As mentioned, hydrolysis of the chloroformate starting material is a significant issue. The product itself can also be susceptible to hydrolysis under strongly acidic or basic workup conditions.
Q2: What is the optimal base to use for this reaction?
A2: Both pyridine and triethylamine are commonly used. Pyridine is often favored in laboratory-scale syntheses as it is a weaker base and can be easier to remove during workup. Triethylamine is a stronger base and may accelerate the reaction, but it can also promote side reactions if not used carefully. The choice of base can also influence the formation of emulsions during workup.
Q3: How critical is temperature control during the reaction?
A3: Temperature control is crucial. The reaction is typically started at 0 °C and allowed to slowly warm to room temperature[3]. Running the reaction at elevated temperatures can increase the rate of side reactions, leading to a higher impurity profile. In similar carbonate syntheses, higher temperatures have been shown to produce hard-to-separate impurities.
Q4: What is the best method for purifying the final product?
A4: A combination of aqueous workup and column chromatography is generally effective.
-
Aqueous Workup:
-
Wash the organic layer with a dilute acid (e.g., 10% citric acid or 1M HCl) to remove the basic catalyst (pyridine or triethylamine)[3].
-
Wash with a saturated sodium bicarbonate solution to remove any unreacted 4-nitrophenol and acidic byproducts.
-
A final wash with brine will help to remove residual water before drying the organic layer.
-
-
Column Chromatography: If impurities persist after the workup, silica gel column chromatography is a reliable method for obtaining a highly pure product. A gradient of ethyl acetate in hexanes is a good starting point for elution.
IV. Experimental Protocols and Data
Standard Synthesis Protocol
-
To an ice-cold solution of 4-nitrophenol (1.0 eq) and pyridine (1.0 eq) in anhydrous dichloromethane, add 1-chloroethyl chloroformate (1.1 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, 10% citric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Impurity | Typical Rf (relative to product) | Identification Notes | Removal Strategy |
| 4-Nitrophenol | Lower | Yellow spot on TLC | Wash with aq. NaHCO3 or NaOH |
| Bis(4-nitrophenyl) carbonate | Higher | - | Column chromatography |
| Di(1-chloroethyl) carbonate | Higher | - | Column chromatography |
V. Visualizing Impurity Formation and Troubleshooting
Diagrams of Key Processes
Sources
Validation & Comparative
The 1-Chloroethyl Carbonate Group: A Comparative Guide for Orthogonal Protection Strategies in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, the strategic deployment of protecting groups is a critical element for success. The ability to mask the reactivity of a functional group, perform transformations elsewhere in the molecule, and then cleanly remove the protective moiety is a cornerstone of modern synthetic chemistry. This guide provides an in-depth technical comparison of the 1-chloroethyl carbonate protecting group, introduced via 1-chloroethyl (4-nitrophenyl) carbonate, with other commonly employed protecting groups for hydroxyl functionalities. We will explore the mechanistic underpinnings, experimental protocols, and the strategic advantages of this protecting group in the context of orthogonality and chemoselectivity.
The Rise of Specialized Protecting Groups
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1] While classic protecting groups like benzyl ethers and simple esters are mainstays, the increasing complexity of synthetic targets in drug discovery and natural product synthesis necessitates a more nuanced and orthogonal toolkit. Orthogonality, the ability to remove one protecting group in the presence of others using a specific set of non-interfering reagents, is a key consideration in designing efficient synthetic routes.[2][3]
This compound: A Closer Look
This compound serves as an efficient reagent for the introduction of the 1-chloroethyl carbonate (CEC) protecting group onto alcohols and phenols. The 4-nitrophenyl group is an excellent leaving group, a feature that enhances the electrophilicity of the carbonate carbonyl and facilitates a clean and high-yielding protection reaction under mild basic conditions.[4][5]
The resulting 1-chloroethyl carbonate is notable for its lability under specific and mild acidic conditions, a characteristic that forms the basis of its utility in orthogonal protection schemes.
Mechanism of Protection and Deprotection
The protection of an alcohol with this compound typically proceeds via a nucleophilic acyl substitution mechanism. The alcohol, often activated by a mild base, attacks the electrophilic carbonyl carbon of the carbonate, leading to the displacement of the 4-nitrophenolate leaving group.
The deprotection of the 1-chloroethyl carbonate is where its strategic value becomes apparent. The cleavage is an acid-catalyzed process that is thought to proceed through an SN1-like mechanism.[6][7] Protonation of the carbonate oxygen is followed by the departure of the 1-chloroethyl group as a stabilized carbocation. This carbocation is then trapped by a nucleophile, and the resulting unstable carbonic acid monoester rapidly decarboxylates to regenerate the free alcohol. The use of a reagent like 1-chloroethyl chloroformate in methanol for the deprotection of silyl ethers highlights a method for generating anhydrous HCl in situ, which is also effective for the cleavage of the 1-chloroethyl carbonate group.[8]
Comparative Analysis with Other Protecting Groups
The true utility of a protecting group is best understood in comparison to other available options. The following sections provide a detailed comparison of the 1-chloroethyl carbonate group with common alcohol protecting groups.
Silyl Ethers (TMS, TBDMS, TIPS)
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[1] The stability of silyl ethers to acidic and basic conditions is highly dependent on the steric bulk of the substituents on the silicon atom.[9]
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile |
| 1-Chloroethyl Carbonate | This compound, Base (e.g., Pyridine, DIPEA) | Mild Acid (e.g., catalytic HCl in MeOH) | Stable to basic, oxidative, and reductive conditions. Labile to acid. |
| Trimethylsilyl (TMS) Ether | TMSCl, Base (e.g., Imidazole, Et3N) | Mild Acid (e.g., AcOH in THF/H2O), Fluoride ion (e.g., TBAF) | Labile to both acid and base. |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Base (e.g., Imidazole, Et3N) | Acid (e.g., TFA, HCl), Fluoride ion (e.g., TBAF) | More stable to acid and base than TMS. |
| Triisopropylsilyl (TIPS) Ether | TIPSCl, Base (e.g., Imidazole, Et3N) | Strong Acid, Fluoride ion (e.g., TBAF, HF-Pyridine) | Very stable to a wide range of conditions. |
Key takeaway: The 1-chloroethyl carbonate group offers an orthogonal deprotection strategy to fluoride-labile silyl ethers. A molecule bearing both a TIPS ether and a 1-chloroethyl carbonate can be selectively deprotected at either position.
Benzyl and Substituted Benzyl Ethers
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, making them suitable for long synthetic sequences.[10] Their removal is typically achieved by catalytic hydrogenolysis.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile |
| 1-Chloroethyl Carbonate | This compound, Base (e.g., Pyridine, DIPEA) | Mild Acid (e.g., catalytic HCl in MeOH) | Stable to hydrogenolysis, basic, and oxidative conditions. Labile to acid. |
| Benzyl (Bn) Ether | NaH, BnBr | H2, Pd/C | Stable to acid, base, and many oxidizing/reducing agents. Labile to hydrogenolysis. |
| p-Methoxybenzyl (PMB) Ether | NaH, PMBCl | Oxidative cleavage (DDQ, CAN), Strong Acid | More acid-labile than Bn ether. Stable to base and hydrogenolysis (under specific conditions). |
Key takeaway: The 1-chloroethyl carbonate group is orthogonal to the benzyl group. The CEC group can be removed with mild acid in the presence of a benzyl ether, and a benzyl ether can be removed by hydrogenolysis in the presence of a CEC group.
Carbamate Protecting Groups (Boc and Cbz)
While primarily used for the protection of amines, the corresponding carbonates can be used for alcohols. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are central to peptide synthesis and other areas of organic chemistry.[11][12]
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile |
| 1-Chloroethyl Carbonate | This compound, Base (e.g., Pyridine, DIPEA) | Mild Acid (e.g., catalytic HCl in MeOH) | Stable to hydrogenolysis, basic, and oxidative conditions. Labile to acid. |
| tert-Butyloxycarbonyl (Boc) Carbonate | Boc2O, Base (e.g., DMAP) | Strong Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis. Labile to strong acid. |
| Benzyloxycarbonyl (Cbz) Carbonate | CbzCl, Base (e.g., Pyridine) | H2, Pd/C | Stable to acid and base. Labile to hydrogenolysis. |
Key takeaway: The 1-chloroethyl carbonate group shows orthogonality with the Cbz group. While both CEC and Boc are acid-labile, the generally milder conditions required for CEC cleavage may allow for selective deprotection in some cases, although this would require careful optimization.
Experimental Protocols
Protection of a Primary Alcohol with this compound
Objective: To protect a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Pyridine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 1-chloroethyl carbonate protected alcohol.
Deprotection of a 1-Chloroethyl Carbonate Protected Alcohol
Objective: To deprotect a 1-chloroethyl carbonate protected alcohol using mild acidic conditions.
Materials:
-
1-Chloroethyl carbonate protected alcohol (1.0 equiv)
-
Methanol, anhydrous
-
Acetyl chloride (catalytic amount, e.g., 0.1 equiv) or a solution of HCl in a non-nucleophilic solvent.
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1-chloroethyl carbonate protected alcohol (1.0 equiv) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a catalytic amount of acetyl chloride (0.1 equiv) to the solution. This will generate a small amount of HCl in situ.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude deprotected alcohol can be further purified by column chromatography if necessary.
Visualization of Concepts
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of TIPS and 1-chloroethyl carbonate groups.
Deprotection Mechanism of 1-Chloroethyl Carbonate
Caption: Proposed mechanism for the acid-catalyzed deprotection of a 1-chloroethyl carbonate.
Conclusion
The 1-chloroethyl carbonate, introduced via this compound, represents a valuable addition to the synthetic chemist's repertoire of protecting groups for hydroxyl functions. Its key advantage lies in its unique deprotection under mild acidic conditions, which provides a useful orthogonal relationship with several other widely used protecting groups, including silyl ethers (TIPS, TBDMS) and benzyl ethers. This orthogonality allows for greater flexibility in the design of complex synthetic routes, enabling the selective manipulation of multiple hydroxyl groups within a single molecule. While not as robust as some other protecting groups, its specific lability makes it a powerful tool for strategic, late-stage deprotections in the synthesis of high-value molecules.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. [Link]
- Kocalar, S.; Zhou, A.; Salahifar, A.; Njoo, E. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. J. Emerg. Investig.2022, 5. [Link]
- Kim, S.; et al.
- Nicolaou, K. C.; et al. Angew. Chem. Int. Ed.1998, 37, 2708.
- Rao, C. B.; Chinnababu, B.; Venkateswarlu, Y. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions. J. Org. Chem.2009, 74 (22), 8856–8858. [Link]
- Wikipedia. Ether cleavage. [Link]
- Organic Chemistry Portal. Protecting Groups - Stability. [Link]
- Burkart, M. D. THE CLEAVAGE OF ETHERS'. Chemical Reviews. [Link]
- Choi, S.; et al. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Rao, C. B.; Chinnababu, B.; Venkateswarlu, Y. An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions.
- OpenStax. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. Exploring BIS(4-Nitrophenyl)
- Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
- Wuts, P. G. M. 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]
- Wuts, P. G. M. 4.
- ETH Zurich. 10_Protecting groups. [Link]
- LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- University of Bristol.
- Ningbo Inno Pharmchem Co.,Ltd. Exploring BIS(4-Nitrophenyl)
- Demchenko, A. V. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
- Theodorou, V.; et al. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]
- ETH Zurich. OC II (FS 2019) Prof. J. W. Bode. [Link]
- Collins, K. D.; Glorius, F. Rapid Assessment of Protecting-Group Stability. ChemistryViews. [Link]
- Organic Chemistry Portal. Carbonyl Protecting Groups - Stability. [Link]
- CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google P
- Ready, J. M. Protecting Groups in Organix Synthesis. UT Southwestern. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- National Center for Biotechnology Information.
Sources
- 1. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. ethz.ch [ethz.ch]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 1-Chloroethyl (4-Nitrophenyl) Carbonate
In the landscape of modern drug development, particularly in the realm of prodrug strategies, the precise characterization of intermediates is not merely a procedural step but the bedrock of reproducible and reliable research. 1-Chloroethyl (4-nitrophenyl) carbonate is a pivotal reagent, frequently employed in the synthesis of 1-chloroethyl carbamate prodrugs, which are designed to enhance the bioavailability and delivery of therapeutic agents.[1][2][3][4] Its role as a linker demands an unambiguous confirmation of its structure, purity, and stability.
This guide provides an in-depth, comparative analysis of the essential analytical methods for the characterization of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each method serves as a self-validating system. We will also compare its analytical profile to a common alternative, Bis(4-nitrophenyl) carbonate, to provide a broader context for researchers in the field.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, offering unparalleled insight into the atomic framework. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the 1-chloroethyl and 4-nitrophenyl moieties.
Causality in Experimental Design
The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard to provide a zero-point reference for the chemical shift scale, ensuring data comparability across different experiments and spectrometers.[5] A higher field strength spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the aromatic protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer.
-
Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient.
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Data Presentation: Expected NMR Data
| Technique | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~ 8.30 | Doublet (d) | 2H, Aromatic protons (ortho to -NO₂) |
| ~ 7.45 | Doublet (d) | 2H, Aromatic protons (meta to -NO₂) | |
| ~ 6.65 | Quartet (q) | 1H, Methine proton (-CH(Cl)CH₃) | |
| ~ 1.90 | Doublet (d) | 3H, Methyl protons (-CH(Cl)CH₃) | |
| ¹³C NMR | ~ 155.2 | Singlet | Carbonyl Carbon (-OCOO-) |
| ~ 152.0 | Singlet | Aromatic Carbon (para to -NO₂) | |
| ~ 145.7 | Singlet | Aromatic Carbon (ipso to -NO₂) | |
| ~ 125.5 | Singlet | Aromatic Carbon (ortho to -NO₂) | |
| ~ 121.9 | Singlet | Aromatic Carbon (meta to -NO₂) | |
| ~ 85.0 | Singlet | Methine Carbon (-C H(Cl)CH₃) | |
| ~ 25.8 | Singlet | Methyl Carbon (-CH(Cl)C H₃) |
Note: Chemical shifts are predictive and can vary slightly based on solvent and concentration.
Visualization: NMR Analysis Workflow
Caption: Workflow for structural confirmation via NMR.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and provides valuable structural information through its fragmentation pattern.
Causality in Experimental Design
Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes premature fragmentation and allows for the clear observation of the molecular ion. Operating in positive ion mode is likely to yield protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺, which are easily identifiable. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the instrument to positive ion detection mode. Optimize key parameters such as capillary voltage and source temperature.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Identify the molecular ion peak and characteristic fragment ions. If using HRMS, compare the measured exact mass to the theoretical mass.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₈ClNO₅ |
| Molecular Weight | 245.62 g/mol |
| Ionization Mode | ESI, Positive |
| Expected [M+H]⁺ | m/z 246.01 |
| Expected [M+Na]⁺ | m/z 268.00 |
| Key Fragment Ion | m/z 139.02 (loss of 1-chloroethyl carbonate) |
Visualization: Mass Spectrometry Workflow
Caption: Workflow for molecular weight confirmation via MS.
Functional Group Identification by Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. It is an excellent, rapid technique for identifying the key functional groups present in this compound.
Causality in Experimental Design
Using an Attenuated Total Reflectance (ATR) accessory is a modern, efficient choice that requires minimal sample preparation and avoids the need to prepare KBr pellets.[6] The key is to look for the characteristic, strong absorption bands corresponding to the carbonyl (C=O) of the carbonate, the nitro group (NO₂), the C-O ester linkages, and the C-Cl bond.
Experimental Protocol: FTIR-ATR
-
Background Scan: Ensure the ATR crystal surface is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Data Presentation: Expected IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1775 | Strong | C=O Stretch (Carbonate) |
| ~ 1525 | Strong | N-O Asymmetric Stretch (Nitro group, NO₂) |
| ~ 1350 | Strong | N-O Symmetric Stretch (Nitro group, NO₂) |
| ~ 1220 | Strong | C-O Stretch (Ester-like) |
| ~ 860 | Medium | C-H Bend (Aromatic) |
| ~ 750 | Medium | C-Cl Stretch |
Visualization: IR Spectroscopy Workflow
Caption: Workflow for functional group analysis via IR.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is ideal for determining its purity and can be adapted for quantification.
Causality in Experimental Design
A C18 column is the workhorse of reverse-phase chromatography, effectively separating compounds based on their hydrophobicity. The mobile phase, a mixture of acetonitrile (an organic modifier) and water (the aqueous component), is chosen to elute the compound with a reasonable retention time and good peak shape.[7][8] UV detection is highly suitable because the 4-nitrophenyl chromophore absorbs strongly in the UV region, providing excellent sensitivity.[9] An isocratic method (constant mobile phase composition) is often sufficient for a simple purity check, while a gradient method may be needed to resolve closely eluting impurities.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Data Acquisition: Run the analysis and record the chromatogram using the UV detector.
-
Analysis: Determine the retention time of the main peak. Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method).
Data Presentation: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Expected Result | A major peak at a specific retention time, with purity typically >97%.[10] |
Visualization: HPLC Analysis Workflow
Caption: Workflow for purity assessment via HPLC.
Comparative Analysis: this compound vs. Bis(4-Nitrophenyl) Carbonate
To better understand the unique analytical signature of our target compound, it is instructive to compare it with a structurally similar and widely used alternative, Bis(4-nitrophenyl) carbonate (BNPC). BNPC is also used as an activating agent in organic synthesis.[6][11][12]
| Feature | This compound | Bis(4-Nitrophenyl) Carbonate (BNPC) |
| Structure | Asymmetric, contains a 1-chloroethyl group. | Symmetric, contains two 4-nitrophenyl groups. |
| Molecular Formula | C₉H₈ClNO₅ | C₁₃H₈N₂O₇[13] |
| Molecular Weight | 245.62 g/mol | 304.21 g/mol [13] |
| Key ¹H NMR Signature | Distinct quartet (~6.65 ppm) and doublet (~1.90 ppm) signals for the 1-chloroethyl group. | Simpler aromatic region with only two doublets (~8.32 and ~7.45 ppm). No aliphatic signals.[6] |
| Key ¹³C NMR Signature | Shows two aliphatic carbon signals for the 1-chloroethyl group (~85.0 and ~25.8 ppm). | No aliphatic signals. The carbonyl carbon signal is at a slightly different chemical shift (~151.8 ppm).[6] |
| Mass Spectrum Signature | [M+H]⁺ at m/z 246.01. Isotopic pattern for one chlorine atom will be present. | [M+H]⁺ at m/z 305.04. No chlorine isotopic pattern. |
| Primary Application | Used to install the 1-chloroethyl carbamate promoiety for prodrugs. | General activating agent for creating carbonates and carbamates; often used in solid-phase peptide synthesis.[6][12] |
This direct comparison highlights how the unique 1-chloroethyl group provides a clear and unambiguous set of signals in NMR and MS, making its differentiation from common alternatives like BNPC straightforward and reliable.
Conclusion
The rigorous analytical characterization of this compound is fundamental to its successful application in research and development. A multi-technique approach, combining NMR for structural verification, mass spectrometry for molecular weight confirmation, IR spectroscopy for functional group identification, and HPLC for purity assessment, provides a comprehensive and trustworthy profile of the material. By understanding the principles behind each method and the expected data, scientists can ensure the quality of their intermediates, leading to more reliable and reproducible outcomes in the synthesis of next-generation therapeutics.
References
- ChemicalBook. (2025). This compound | 101623-69-2.
- BLD Pharm. (n.d.). 101623-69-2|this compound.
- Asghar, O., & Pathak, D. (2012). Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen.
- Thasrivong, S., et al. (2019).
- Sigma-Aldrich. (n.d.). This compound | 101623-69-2.
- Lone, S. H., et al. (2020). Synthesis and Characterization of New Prodrug Polymers and Study of Their Biological Activity.
- Melvin, A. C., et al. (2016). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC - NIH.
- Nguyen, H., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- BenchChem. (2025). Spectroscopic data (NMR, IR, Mass Spec) for Bis(4-nitrophenyl) carbonate.
- Keshipeddy, S., et al. (2023). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing).
- SIELC Technologies. (n.d.). Separation of Bis(4-nitrophenyl)carbonate on Newcrom R1 HPLC column.
- Experimental. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing.
- India Fine Chemicals. (n.d.). This compound.
- MacMillan, S. N., et al. (2019). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. NIH.
- ResearchGate. (n.d.). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination.
- Tonk, M., et al. (2011).
- PubChem. (n.d.). Bis(4-nitrophenyl) carbonate | C13H8N2O7 | CID 78756.
- Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS.
- PubChem. (n.d.). Bis(4-nitrophenyl)carbonate.
- PMC - NIH. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chem-Impex. (n.d.). Bis(4-nitrophenyl)carbonate.
- ResearchGate. (n.d.). 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ).
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Bis(4-nitrophenyl) Carbonate | 5070-13-3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Bis(4-nitrophenyl)carbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 101623-69-2 [sigmaaldrich.com]
- 11. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Bis(4-nitrophenyl) carbonate | C13H8N2O7 | CID 78756 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H NMR Analysis of 1-chloroethyl (4-nitrophenyl) carbonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation and purity assessment of intermediates are paramount. 1-chloroethyl (4-nitrophenyl) carbonate is a key reagent, and its chemical integrity directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound, alongside a critical comparison with alternative analytical techniques. As Senior Application Scientists, our goal is to offer not just data, but a logical framework for making informed analytical choices in your research.
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its power lies in its ability to provide a detailed fingerprint of the proton environment within a molecule, revealing crucial information about connectivity, chemical environment, and stereochemistry. For a molecule like this compound, ¹H NMR is indispensable for confirming its identity and quantifying its purity.
Predicted ¹H NMR Spectrum of this compound
Structure and Predicted ¹H NMR Signals:
Caption: Molecular structure of this compound.
Based on established chemical shift principles and data from similar structures, the predicted ¹H NMR spectrum in a standard deuterated solvent like chloroform-d (CDCl₃) is as follows:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-a (CH₃) | 1.8 - 2.0 | Doublet (d) | ~6-7 | The methyl protons are adjacent to a single proton on the neighboring carbon (H-b), resulting in a doublet. The electron-withdrawing effect of the chlorine atom on the same carbon as H-b causes a downfield shift compared to a standard alkyl group. |
| H-b (CHCl) | 6.5 - 6.7 | Quartet (q) | ~6-7 | This proton is coupled to the three equivalent protons of the methyl group (H-a), leading to a quartet. Its position is significantly downfield due to the strong deshielding effects of both the adjacent chlorine atom and the carbonate oxygen. |
| H-c & H-d (Aromatic) | 8.2 - 8.4 (d) and 7.4 - 7.6 (d) | Two Doublets (d) | ~8-9 | The four aromatic protons are in a para-substituted system. The protons ortho to the electron-withdrawing nitro group (H-c) are expected to be more deshielded and appear further downfield than the protons ortho to the carbonate group (H-d). They will appear as two distinct doublets due to ortho coupling. |
A Comparative Look: Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive characterization and quality control. Here, we compare ¹H NMR with other common analytical techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry. For a compound like this compound, a reversed-phase HPLC method would be the standard approach.
| Feature | ¹H NMR | HPLC |
| Principle | Nuclear spin transitions in a magnetic field | Differential partitioning between a stationary and mobile phase |
| Information Provided | Structural information and quantification | Purity and quantification of components |
| Strengths | - Absolute quantification without a specific reference standard for each impurity- Provides detailed structural information- Non-destructive | - High sensitivity for trace impurities- Excellent for separating complex mixtures- Well-established and validated methods are widely available |
| Limitations | - Lower sensitivity compared to HPLC for trace impurities- Signal overlap can complicate analysis | - Requires a reference standard for each impurity for accurate quantification- Provides no structural information about unknown impurities |
Experimental Workflow for HPLC Analysis:
Caption: A typical workflow for the purity analysis of this compound by HPLC.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
| Feature | ¹H NMR | Mass Spectrometry |
| Principle | Nuclear spin transitions | Mass-to-charge ratio of ions |
| Information Provided | Structural connectivity | Molecular weight and fragmentation patterns |
| Strengths | - Detailed structural information- Non-destructive | - Extremely high sensitivity- Provides molecular weight confirmation- Fragmentation patterns can aid in structural elucidation |
| Limitations | - Lower sensitivity | - Does not provide detailed stereochemical or isomeric information- Can be destructive |
Expected Fragmentation in Mass Spectrometry:
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the chloroethyl group, the nitrophenyl group, and cleavage of the carbonate linkage.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
| Feature | ¹H NMR | FTIR |
| Principle | Nuclear spin transitions | Vibrational transitions of chemical bonds |
| Information Provided | Proton environment and connectivity | Presence of functional groups |
| Strengths | - Detailed structural information | - Fast and simple to perform- Provides a characteristic fingerprint of the molecule |
| Limitations | - Lower sensitivity | - Provides limited information on the overall molecular structure and connectivity |
Key Expected FTIR Absorptions:
-
C=O stretch (carbonate): A strong absorption band around 1760-1780 cm⁻¹
-
NO₂ stretch (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)
-
C-O stretch (carbonate): Bands in the region of 1200-1300 cm⁻¹
-
C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹
Experimental Protocols
¹H NMR Sample Preparation and Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters. This typically includes a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals and determine the chemical shifts relative to the internal standard.
Workflow for ¹H NMR Analysis:
Caption: A streamlined workflow for the ¹H NMR analysis of a chemical compound.
Conclusion: An Integrated Analytical Strategy
For the comprehensive analysis of this compound, an integrated approach leveraging the strengths of multiple analytical techniques is recommended. ¹H NMR spectroscopy is unparalleled for unambiguous structure confirmation and can provide accurate purity determination. HPLC is the method of choice for detecting and quantifying trace impurities with high sensitivity. Mass spectrometry offers definitive molecular weight confirmation, and FTIR provides rapid functional group identification. By combining these techniques, researchers and drug development professionals can ensure the quality, purity, and identity of this critical chemical intermediate, thereby safeguarding the integrity of their scientific endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
A Senior Application Scientist's Guide to LC-MS Analysis of Phenolic Compounds: A Comparative Evaluation of 1-Chloroethyl (4-nitrophenyl) Carbonate Derivatization
For researchers, scientists, and professionals in drug development, the accurate quantification of phenolic compounds is a persistent analytical challenge. Their inherent polarity often leads to poor retention on reversed-phase liquid chromatography (LC) columns and inefficient ionization in mass spectrometry (MS), compromising sensitivity and reproducibility. Chemical derivatization presents a robust strategy to overcome these limitations. This guide provides an in-depth technical comparison of 1-chloroethyl (4-nitrophenyl) carbonate as a derivatization agent for the LC-MS analysis of phenols, objectively evaluating its potential performance against established alternatives, supported by mechanistic insights and representative experimental protocols.
The Rationale for Derivatization in Phenol Analysis
Direct LC-MS analysis of many phenolic compounds is hampered by several factors:
-
Poor Chromatographic Retention: The polar nature of the phenolic hydroxyl group results in weak interaction with nonpolar stationary phases, leading to early elution and poor separation from other polar matrix components.
-
Suboptimal Ionization Efficiency: Phenols can be challenging to ionize effectively by electrospray ionization (ESI), particularly in the positive ion mode. While negative ion mode can be used, it may suffer from lower sensitivity and be more susceptible to matrix effects.
-
Limited Fragmentation: The simple structure of some phenols results in limited fragmentation during tandem mass spectrometry (MS/MS), making the development of highly selective and sensitive multiple reaction monitoring (MRM) methods difficult.
Chemical derivatization addresses these issues by chemically modifying the phenolic hydroxyl group to a less polar, more readily ionizable, and more structurally complex moiety.
This compound: A Promising Reagent for Phenol Derivatization
This compound is an electrophilic reagent designed to react with nucleophilic functional groups such as hydroxyl groups. The reaction with a phenol proceeds via a nucleophilic acyl substitution, where the phenolic oxygen attacks the carbonyl carbon of the carbonate, leading to the displacement of the 4-nitrophenoxide leaving group. This forms a stable 1-chloroethyl carbonate ester of the phenol.
The key advantages of this derivatization strategy are rooted in the chemical properties of the resulting derivative:
-
Increased Hydrophobicity: The addition of the 1-chloroethyl carbonate group significantly increases the non-polar character of the analyte, leading to improved retention on reversed-phase columns.
-
Enhanced Ionization Efficiency: The carbonate functional group can be more readily protonated than the original phenolic hydroxyl group, leading to enhanced signal intensity in positive ion ESI-MS.
-
Predictable Fragmentation: The derivative provides additional, predictable fragmentation pathways upon collision-induced dissociation (CID), facilitating the development of robust MS/MS methods. The fragmentation of the carbonate ester bond can yield characteristic product ions, enhancing selectivity.
Experimental Workflow and Protocols
A self-validating experimental design is crucial for trustworthy results. The following sections outline the methodologies for derivatization and LC-MS analysis, including a representative protocol for using this compound.
Diagram of the Derivatization and Analysis Workflow
Caption: General workflow for the derivatization of phenolic compounds prior to LC-MS analysis.
Representative Derivatization Protocol for Phenols with this compound
This protocol is a representative methodology based on standard practices for similar chloroformate reagents and should be optimized for specific analytes and matrices.
-
Sample Preparation:
-
Extract the phenolic analytes from the sample matrix using a suitable solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of an aprotic solvent such as acetonitrile or pyridine.
-
Add 50 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Add 10 µL of a catalyst, such as pyridine or triethylamine, to scavenge the liberated acid.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 30 minutes.
-
-
Work-up:
-
After cooling to room temperature, evaporate the solvent under nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Performance Comparison with Alternative Derivatization Agents
The choice of derivatizing agent is critical and depends on the specific analytical requirements. The following table provides a comparative overview of this compound and other common reagents for the analysis of phenols.
| Derivatizing Agent | Target Functional Group | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound | Hydroxyls, Amines | Mildly basic, 30-60 min at ~60°C | Good reactivity, stable derivatives, enhances positive ionization. | Potential for side reactions, reagent can be moisture sensitive. |
| Acetic Anhydride | Hydroxyls, Amines | Basic conditions, rapid | Inexpensive, readily available. | Derivatives may have limited ionization enhancement. |
| Silylating Reagents (e.g., BSTFA, MSTFA) | Hydroxyls, Carboxylic acids, Amines | Anhydrous conditions, often requires heating | Highly volatile derivatives, good for GC-MS. | Derivatives are moisture sensitive, can be less suitable for LC-MS. |
| Dansyl Chloride | Phenols, Primary and Secondary Amines | Basic conditions, can be slow | Introduces a highly ionizable and fluorescent tag. | Can produce multiple derivatives for a single analyte. |
| Isonicotinoyl Chloride (INC) | Hydroxyls | Basic conditions | Introduces a permanently charged pyridinium group, significant signal enhancement.[1] | Can be highly reactive and non-specific. |
Expected Mass Spectrometry Fragmentation of 1-Chloroethyl Carbonate Derivatives
Understanding the fragmentation pattern of the derivatized analyte is paramount for developing selective MS/MS methods. For a phenol derivatized with this compound, the resulting 1-chloroethyl carbonate ester is expected to exhibit characteristic fragmentation pathways under CID.
Diagram of Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for a protonated 1-chloroethyl carbonate derivative of a phenol.
The primary fragmentation events are expected to involve the cleavage of the carbonate ester bonds, leading to:
-
Loss of the chloroethyl group: This would result in a fragment ion corresponding to the protonated phenol with a carboxyl group attached.
-
Loss of the entire chloroethoxycarbonyl group: This would regenerate the protonated phenol.
-
Formation of a chloroethyl cation: This would be a smaller, characteristic fragment ion.
The specific m/z values of these fragments will depend on the molecular weight of the parent phenol.
Conclusion and Future Outlook
This compound presents a theoretically sound and promising derivatization reagent for the challenging LC-MS analysis of phenolic compounds. The derivatization is expected to improve chromatographic retention, enhance ionization efficiency, and provide predictable fragmentation pathways for selective MS/MS detection. While direct comparative studies with other reagents are not yet widely available in the literature, the known reactivity of chloroformates and the principles of mass spectrometry provide a strong basis for its application.
For laboratories engaged in metabolomics, pharmaceutical analysis, and environmental monitoring, the exploration of this compound derivatization could unlock new levels of sensitivity and specificity for the quantification of phenolic compounds. Further studies are warranted to generate empirical data on its performance across a wide range of phenolic structures and to directly compare its efficacy against established derivatization methods.
References
- Higashi, T., & Ogawa, S. (2018). Chemical derivatization for enhancing sensitivity and selectivity in liquid chromatography-tandem mass spectrometry of steroids. Journal of Pharmaceutical and Biomedical Analysis, 159, 329-346.
- Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- Jickells, S., & Negrusz, A. (Eds.). (2008). Clarke's Analytical Forensic Toxicology. Pharmaceutical Press.
- Knapp, D. R. (1979).
- Janzen, A., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(1), 123-135. [Link]
Sources
A Comparative Guide to HPLC Purity Assessment of 1-Chloroethyl (4-nitrophenyl) carbonate
For researchers, scientists, and drug development professionals, the chemical purity of reagents and intermediates is a cornerstone of reliable and reproducible results. 1-Chloroethyl (4-nitrophenyl) carbonate is a key intermediate, notably in the synthesis of prodrugs, where its purity directly influences the safety and efficacy profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this critical compound. We will delve into the rationale behind methodological choices and present detailed experimental protocols to ensure scientific integrity and immediate applicability in your laboratory.
The Critical Role of Purity for this compound
This compound is synthesized from 4-nitrophenol and 1-chloroethyl chloroformate. Impurities can arise from several sources, including unreacted starting materials, by-products from side reactions, and degradation products formed during synthesis or storage.
Potential Process-Related Impurities:
-
4-Nitrophenol: A primary starting material.
-
1-Chloroethyl chloroformate: A reactive starting material.
-
Pyridine or other base catalysts: Used in the synthesis.
Potential Degradation Products:
-
4-Nitrophenol: Formed via hydrolysis of the carbonate ester.
-
Acetaldehyde: Formed from the unstable 1-chloroethyl group.
-
Hydrolysis products: The compound is sensitive to moisture.
The presence of these impurities can have significant downstream consequences, leading to unwanted side reactions, lower yields, and the introduction of potentially toxic components into a drug candidate. Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint but a fundamental requirement guided by principles outlined in regulatory guidelines like those from the International Council for Harmonisation (ICH).[3][4][5][6][7]
HPLC: The Workhorse for Purity Determination
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the premier technique for assessing the purity of non-volatile organic molecules like this compound.[8] Its high resolving power allows for the separation of the main component from closely related impurities.[9]
Causality Behind the HPLC Method Design
The selection of HPLC parameters is a deliberate process designed to achieve optimal separation and quantification. Given the structure of this compound, which contains a hydrophobic nitrophenyl group, a reversed-phase method is the logical choice.[7]
-
Stationary Phase (Column): A C18 column is the standard for reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic ring of the molecule.
-
Mobile Phase: A gradient of a polar organic solvent (like acetonitrile or methanol) and water is used.[7] Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient elution, where the concentration of the organic solvent is increased over time, is crucial for a stability-indicating method. It ensures that both early-eluting polar impurities (like residual acids or bases) and late-eluting non-polar impurities (like by-products) are effectively separated and detected within a reasonable timeframe.[8]
-
Detection: The 4-nitrophenyl chromophore provides strong UV absorbance, making UV detection a highly sensitive and straightforward choice.[10] A validated HPLC method for 4-nitrophenol and its metabolites uses a detection wavelength of 290 nm, which serves as an excellent starting point for method development.[9][11][12]
Below is a logical workflow for the HPLC purity analysis.
Caption: Experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: Proposed HPLC Method
This method is proposed based on established protocols for structurally similar compounds, such as 2-Chloroethyl chloroformate and Bis(4-nitrophenyl)carbonate, and is designed to be a stability-indicating assay.[1][3]
1. Instrumentation and Columns
-
HPLC System: An HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
2. Reagents and Materials
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic Acid (FA): Reagent grade (optional, for pH adjustment and peak shaping).
-
Sample Diluent: Acetonitrile.
-
This compound: Sample and reference standard.
3. Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 5 µL |
4. Sample and Standard Preparation
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary method, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information.[1] Each method has distinct advantages and is suited for detecting different types of impurities.
Caption: Decision tree for selecting an analytical technique.
Comparison Table
| Analytical Technique | Principle | Advantages for this Compound | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | - High resolution for separating structurally similar impurities.- Excellent for quantifying non-volatile compounds.- Can be developed into a stability-indicating method. | - May not detect impurities without a UV chromophore.- Requires reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[13] | - Superior for identifying and quantifying volatile impurities (e.g., residual solvents, 1-chloroethyl chloroformate).- High sensitivity and specificity from the mass spectrometer. | - Not suitable for non-volatile or thermally labile compounds like the parent molecule without derivatization.- High temperatures can cause degradation of the analyte. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | - Provides absolute purity without needing a specific reference standard for each impurity.[10][14]- Gives structural information, confirming the identity of the main component and impurities.[13]- Non-destructive. | - Lower sensitivity compared to HPLC.- Requires a certified internal standard for quantification.- Peak overlap can complicate analysis. |
| Thermal Analysis (TGA/DSC) | Measures changes in physical properties (mass or heat flow) as a function of temperature. | - TGA is excellent for quantifying residual solvents and water content.[15][16]- DSC can determine melting point, which is an indicator of purity, and assess thermal stability.[15][17] | - Does not separate or identify individual organic impurities.- Provides information on bulk properties rather than specific components. |
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended.
-
Primary Method: Reversed-Phase HPLC should be the cornerstone technique for routine purity assessment and for release testing. Its ability to separate and quantify non-volatile, structurally related impurities is unmatched. The detailed experimental protocol provided in this guide serves as a robust starting point for method development and validation according to ICH guidelines.
-
Orthogonal Methods:
-
GC-MS should be employed to analyze for volatile impurities, particularly residual solvents from the synthesis and purification process.
-
qNMR is invaluable for the initial characterization of a new batch or reference standard to determine absolute purity and confirm its structure, providing a powerful cross-validation of the HPLC results.[14]
-
-
Complementary Method:
-
TGA is useful for determining the content of residual solvents and water, which can be important for understanding the stability and handling characteristics of the material.
-
By integrating these techniques, researchers and drug development professionals can build a complete and validated purity profile for this compound, ensuring the quality, safety, and reliability of their downstream applications.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- The University of Melbourne. (n.d.). TGA-DSC.
- SIELC Technologies. (n.d.). Separation of Bis(4-nitrophenyl)carbonate on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR).
- Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- RJ Lee Group. (n.d.). Instrumentation: TGA and DSC Thermal Analysis.
- Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering.
- Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Scientific Publications. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
- National Institutes of Health. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
Sources
- 1. Separation of Bis(4-nitrophenyl)carbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 2-Chloroethyl chloroformate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chloroform HPLC Plus, for HPLC, GC, and residue analysis, = 99.9 , amylenes stabilizer 67-66-3 [sigmaaldrich.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 16. rjleegroup.com [rjleegroup.com]
- 17. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
A Comparative Guide to the Kinetic Studies of 1-Chloroethyl (4-Nitrophenyl) Carbonate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for studying the hydrolysis kinetics of 1-chloroethyl (4-nitrophenyl) carbonate. As a compound of interest in prodrug strategies, understanding its stability and degradation profile is paramount.[1][2][3] This document will delve into the mechanistic underpinnings of its hydrolysis, present a detailed experimental protocol for a UV-visible spectrophotometric assay, compare this method with alternative analytical techniques, and provide the scientific rationale behind the experimental design.
Introduction to this compound and its Hydrolysis
This compound is a key intermediate in organic synthesis, particularly in the creation of prodrugs.[4][5] Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The 1-chloroethyl carbonate moiety can be attached to a parent drug molecule, and its subsequent hydrolysis can be engineered to release the active drug at a desired rate.
The hydrolysis of this carbonate is a critical parameter influencing the efficacy and safety of such prodrugs. The reaction involves the cleavage of the ester bond, typically initiated by nucleophilic attack by water, leading to the release of 1-chloroethanol, carbon dioxide, and 4-nitrophenol. The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts.[6][7][8]
The 4-nitrophenyl group serves as an excellent chromophoric leaving group, making it particularly amenable to spectrophotometric analysis.[9] Upon hydrolysis, the released 4-nitrophenol is converted to the intensely yellow 4-nitrophenolate ion under basic conditions, a property that is exploited for kinetic monitoring.[9][10]
Hydrolysis Mechanism
The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the medium. A simplified representation of the likely hydrolysis pathway is depicted below. Understanding this mechanism is crucial for interpreting kinetic data and designing stable yet effective prodrugs.
Caption: Proposed hydrolysis mechanism of this compound.
Experimental Protocol: UV-Visible Spectrophotometric Kinetic Assay
This section details a robust and widely applicable method for determining the hydrolysis kinetics of this compound. The choice of UV-visible spectrophotometry is predicated on its sensitivity, simplicity, and the strong absorbance of the 4-nitrophenolate product.[9][10]
Principle
The assay monitors the increase in absorbance at a specific wavelength corresponding to the formation of the 4-nitrophenolate ion. By measuring the change in absorbance over time, the initial rate of the hydrolysis reaction can be determined.
Materials and Reagents
-
This compound
-
Buffer solutions of varying pH (e.g., phosphate-buffered saline (PBS), carbonate-bicarbonate buffer)
-
Organic solvent (e.g., Dimethyl sulfoxide (DMSO) or acetonitrile) for stock solution preparation
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Thermostatted cuvette holder
Experimental Workflow
Caption: Workflow for the spectrophotometric kinetic assay.
Detailed Procedure
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a minimal amount of a water-miscible organic solvent like DMSO to ensure solubility.
-
Buffer Preparation: Prepare a series of buffer solutions with a range of pH values relevant to the study (e.g., pH 5, 7.4, 9). Ensure the ionic strength of the buffers is consistent.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance for the 4-nitrophenolate ion (typically around 400-413 nm).[9][10] Use a thermostatted cuvette holder to maintain a constant temperature (e.g., 37°C to mimic physiological conditions).
-
Reaction Initiation: Pipette a known volume of the desired buffer solution into a quartz cuvette and allow it to equilibrate to the set temperature. Blank the spectrophotometer with this buffer. To initiate the reaction, add a small, precise volume of the stock solution to the cuvette, ensuring rapid mixing. The final concentration of the carbonate should be in the micromolar range to ensure the absorbance remains within the linear range of the instrument.
-
Data Acquisition: Immediately begin recording the absorbance at regular time intervals. The frequency of data collection will depend on the reaction rate.
-
Data Analysis: Plot absorbance versus time. The initial rate of the reaction is determined from the slope of the initial linear portion of this curve. The pseudo-first-order rate constant (k_obs) can be calculated from this initial rate.
Comparative Analysis of Analytical Methods
While UV-visible spectrophotometry is a powerful tool, other analytical techniques can also be employed to study the hydrolysis kinetics of this compound. The choice of method often depends on the specific research question, available instrumentation, and the complexity of the sample matrix.
| Method | Principle | Advantages | Disadvantages | Ideal Application |
| UV-Visible Spectrophotometry | Measures the absorbance of the chromophoric 4-nitrophenolate product.[9][10] | Simple, sensitive, real-time monitoring, widely available instrumentation. | Requires a chromophoric leaving group, potential for interference from other absorbing species. | Initial rate studies, pH-rate profile determination, high-throughput screening. |
| High-Performance Liquid Chromatography (HPLC) | Separates the reactant and products, followed by quantification using a suitable detector (e.g., UV, MS).[11] | High specificity and selectivity, can monitor multiple species simultaneously, applicable to complex mixtures. | Slower than spectrophotometry (requires sample quenching and injection), more complex instrumentation and method development. | Studies in complex biological matrices, product identification and quantification, stability-indicating assays. |
| Gas Chromatography (GC) | Separates volatile components of the reaction mixture for quantification.[12] | Excellent for analyzing volatile products like 1-chloroethanol. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.[11] | Analysis of specific volatile hydrolysis products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors the disappearance of reactant signals and the appearance of product signals over time. | Provides detailed structural information, non-invasive. | Lower sensitivity compared to other methods, requires higher concentrations, expensive instrumentation. | Mechanistic studies, identification of intermediates and final products. |
| Titration Methods | Measures the change in concentration of acidic or basic species produced during hydrolysis.[13] | Simple and inexpensive instrumentation. | Lower sensitivity, not suitable for real-time monitoring of fast reactions, can be affected by buffer capacity. | Slower hydrolysis reactions where significant pH changes occur. |
Discussion and Scientific Rationale
Causality Behind Experimental Choices
-
Choice of 4-Nitrophenyl Group: The 4-nitrophenyl group is deliberately chosen as a leaving group because its phenolate form has a strong absorbance in the visible region, allowing for sensitive spectrophotometric detection.[9] Its pKa of around 7.15 means that at physiological pH and higher, a significant portion exists as the colored phenolate ion.[9]
-
Use of Pseudo-First-Order Conditions: By using a large excess of water (the solvent), its concentration remains effectively constant throughout the reaction. This simplifies the kinetic analysis, allowing the determination of the pseudo-first-order rate constant.
-
Temperature Control: Hydrolysis rates are highly dependent on temperature.[7] Maintaining a constant and physiologically relevant temperature (e.g., 37°C) is crucial for obtaining meaningful and reproducible kinetic data.
-
pH Control: The rate of hydrolysis is often pH-dependent.[14] Using buffers allows for the systematic investigation of the effect of pH on the reaction rate, providing insights into the reaction mechanism (e.g., specific acid or base catalysis).
Trustworthiness and Self-Validation
The described spectrophotometric protocol incorporates several self-validating elements:
-
Linearity of Absorbance vs. Time: A linear initial increase in absorbance confirms that the reaction is proceeding at a constant rate, as expected under initial conditions.
-
Wavelength Scan: Periodically performing a full wavelength scan of the reaction mixture can confirm that the absorbance increase is indeed due to the formation of the 4-nitrophenolate ion and not an artifact.
-
Reproducibility: Repeating the experiment under identical conditions should yield consistent initial rates, demonstrating the reliability of the method.
Conclusion
The kinetic study of this compound hydrolysis is essential for its application in fields such as prodrug development. UV-visible spectrophotometry offers a robust, sensitive, and accessible method for these investigations. However, a comprehensive understanding may necessitate the use of complementary techniques like HPLC or NMR, especially when studying hydrolysis in complex biological environments. By carefully considering the principles, advantages, and limitations of each method, researchers can design experiments that yield accurate and insightful data on the stability and degradation kinetics of this important chemical entity.
References
- Binderup, E., et al. (2005). Carbonates and carbamates have been reported to be more stable than esters and less stable in comparison to amides. Although no specific enzyme is available for their hydrolysis, carbonates are generally degraded by esterases to release the parent drugs. Prodrugs.
- Dittert, L. W., et al. (1968). The half-life of ASA carbonate prodrug (94) was reported to be 41 h at pH 7.4. Journal of Pharmaceutical Sciences.
- Ghosh, A. K., & Brindisi, M. (2015). Carbamate prodrugs also require esterases to release the parent drug, generating phenol or alcohol along with carbamic acid. Journal of Medicinal Chemistry.
- Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.
- Karaman, R. (2013).
- Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators.
- Penner, N. A., et al. (2018). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. ACS Omega.
- Sanghani, S. P., et al. (2004). The parent-drug release from the carbonate prodrugs was achieved after a pH-dependent rearrangement of atoms within the molecule. Drug Metabolism and Disposition.
- Skwarczynski, M., et al. (2005). Further higher water-solubility-exhibiting taxoid prodrugs, with water-solubility ranging from 0.8 to 1.1 mg-mL"1. Journal of Medicinal Chemistry.
- Slatter, J. G., et al. (2000). The half-life of the prodrug was reported to be 2.3 h in plasma. Drug Metabolism and Disposition.
- Study Mind. (n.d.). Factors Affecting Rate of Reaction (GCSE Chemistry). Study Mind.
- Vertex AI Search. (n.d.). Investigating the Acid Erosion Characteristics of Carbonate Rocks under Hydrodynamic Action. NIH.
- Williams, S. J., & Alhifthi, A. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
Sources
- 1. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]
- 4. 1-Chloroethyl Isopropyl Carbonate [anshulchemicals.com]
- 5. This compound | 101623-69-2 [chemicalbook.com]
- 6. Investigating the Acid Erosion Characteristics of Carbonate Rocks under Hydrodynamic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studymind.co.uk [studymind.co.uk]
- 8. Rates of Chemical Reactions [4college.co.uk]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ncesr.unl.edu [ncesr.unl.edu]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide: 1-Chloroethyl (4-nitrophenyl) Carbonate vs. Carbamate Protecting Groups in Amine Chemistry
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the nuanced field of organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success, particularly when dealing with the nucleophilic and basic nature of amines.[1] For decades, traditional carbamate protecting groups like Boc, Cbz, and Fmoc have been the industry standard.[2][3] However, the evolving complexity of synthetic targets, especially in pharmaceutical development, demands a broader toolkit of orthogonal strategies.[4][5] This guide provides a critical comparison between the well-established carbamate protecting groups and the mechanistically distinct 1-chloroethyl (4-nitrophenyl) carbonate, offering field-proven insights for the discerning scientist.
Core Principles of Amine Protection: A Refresher
The primary role of an amine protecting group is to temporarily mask its reactivity, preventing unwanted side reactions during subsequent synthetic transformations.[1][6] An ideal protecting group should be easily introduced, stable under various reaction conditions, and, crucially, removable under mild and specific conditions that do not compromise the integrity of the molecule. This concept of selective removal in the presence of other protecting groups is known as orthogonality, a critical principle in multi-step synthesis.[5]
The Carbamate Workhorses: A Diversity of Deprotection Strategies
Carbamates are a versatile class of protecting groups, characterized by their ease of installation and a variety of deprotection methods, which underpins their widespread use.[7][8]
-
Boc (tert-Butoxycarbonyl): This group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is known for its stability to basic and nucleophilic conditions.[2][9] Its removal is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA), which proceeds via the formation of a stable tert-butyl cation.[3][9]
-
Cbz (Carboxybenzyl): Introduced via benzyl chloroformate, the Cbz group is prized for its stability.[2] Deprotection is elegantly achieved through catalytic hydrogenation (e.g., H₂/Pd-C), a mild method that is, however, incompatible with other reducible functional groups.[3][9]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is unique in its lability to basic conditions.[10] It is readily cleaved by mild bases like piperidine, making it orthogonal to both acid-labile (e.g., Boc) and hydrogenation-sensitive protecting groups.[2][10]
Experimental Protocol: A Typical Boc-Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution.
-
Base (Optional but Recommended): For amine hydrochlorides or less reactive amines, a base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) is added.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically washed with aqueous acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography if necessary.
This compound: A Mechanistically Distinct Alternative
This compound offers a unique approach to amine protection and subsequent deprotection, providing an additional layer of orthogonality in complex syntheses.[11] The protecting group is introduced by the reaction of an amine with this compound.[12]
The key distinction lies in its two-step cleavage mechanism, which avoids the use of strong acids, bases, or hydrogenation:[13]
-
Carbamate Formation: The tertiary amine attacks the 1-chloroethyl chloroformate to form a stable 1-chloroethyl carbamate intermediate.[13]
-
Solvolysis: The carbamate is then cleaved by refluxing in a protic solvent like methanol.[11][13] This step yields the secondary amine, often as its hydrochloride salt.[13]
This thermal, solvolytic deprotection is exceptionally mild, making it suitable for sensitive substrates where other methods might fail.
Experimental Protocol: Synthesis of this compound
To an ice-cold reaction mixture containing p-nitrophenol (1.39 g, 10 mmol) and pyridine (0.81 g, 10 mmol) in dichloromethane (60 mL) was added 1-chloroethyl chloroformate (1.2 mL, 11 mmol). The mixture was stirred at 0°C for 30 minutes and then at room temperature for 1 hour. After removing the solvent under reduced pressure, the residue was dissolved in ether, washed with water, 10% citric acid, and water. The ether layer was dried over Na₂SO₄ and evaporated under reduced pressure to give 2.4 g (97% yield) of this compound as an off-white solid.[12][14]
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | This compound | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Introduction Reagent | This compound[12] | Di-tert-butyl dicarbonate (Boc₂O)[9] | Benzyl chloroformate (Cbz-Cl)[9] | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)[10] |
| Protection Conditions | Mild, often with a non-nucleophilic base[11] | Mild, often with a base like Et₃N[9] | Mild, basic conditions[15] | Mild, basic conditions[10] |
| Deprotection Conditions | Neutral; reflux in methanol[11][13] | Strong acid (e.g., TFA, HCl)[9] | Catalytic Hydrogenation (H₂/Pd-C)[9] | Base (e.g., piperidine)[10] |
| Key Advantage | Orthogonal to acid-, base-, and hydrogenation-labile groups.[16] | Stable to a wide range of non-acidic reagents. | Very mild deprotection; clean byproducts. | Orthogonal to acid- and hydrogenation-labile groups.[10] |
| Key Limitation | Can be slower; potential for side reactions if not optimized. | Harsh acidic cleavage can damage sensitive substrates.[8] | Incompatible with reducible functional groups (e.g., alkynes, nitro groups). | Labile to basic conditions, limiting reaction scope.[10] |
Visualizing the Cleavage Mechanisms: A Tale of Two Pathways
The fundamental differences in the deprotection mechanisms are best understood visually.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. synarchive.com [synarchive.com]
- 12. This compound | 101623-69-2 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | 101623-69-2 [amp.chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectrophotometric Analysis of 4-Nitrophenol Release
This guide provides an in-depth comparison of the spectrophotometric analysis of 4-nitrophenol (pNP) release, a cornerstone technique in enzyme kinetics and drug delivery systems. We will delve into the core principles, present a self-validating experimental protocol, and objectively compare this method with viable alternatives, supported by experimental logic and authoritative references.
The Significance of 4-Nitrophenol as a Reporter Molecule
In the landscape of biochemical assays, the ideal reporter molecule is one that provides a clear, easily quantifiable signal upon its generation. 4-Nitrophenol (pNP) has long been a molecule of choice for precisely this reason.[1] It is typically used in a conjugated form, such as p-nitrophenyl phosphate (pNPP), where it is colorless.[2][3] When an enzyme, like alkaline phosphatase, cleaves the phosphate group, or when a nanoparticle releases its payload, the liberated pNP can generate a vibrant yellow color under specific conditions, providing a direct and measurable proxy for the reaction's progress.[1][4][5] This simplicity and reliability make the pNP system a workhorse in academic and industrial research.
The Principle of Quantification: A Tale of pH and Pi Bonds
The quantification of 4-nitrophenol is elegantly governed by its molecular structure and the principles of spectrophotometry. The phenomenon hinges on a pH-dependent equilibrium between two species: the protonated 4-nitrophenol and the deprotonated 4-nitrophenolate ion.[1][6]
-
At acidic or neutral pH (below pH 7.15, its pKa): The molecule exists predominantly as 4-nitrophenol.[1] In this form, it is colorless or pale yellow, with a primary absorbance maximum around 317-320 nm.[6][7][8]
-
At alkaline pH (above pH 7.5): The phenolic proton is lost, forming the 4-nitrophenolate ion.[1] This deprotonation extends the conjugated pi system across the molecule, from the oxygen anion to the nitro group. This structural change causes a bathochromic (red) shift in the absorbance maximum to approximately 400-405 nm, resulting in an intense yellow color.[1][7][9]
This color change is the key to the assay. By intentionally shifting the pH to an alkaline state, we ensure that virtually all released pNP is converted to the 4-nitrophenolate form, allowing for maximal and consistent signal detection at 405 nm.[1] The concentration is then determined using the Beer-Lambert Law, A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration. The molar absorptivity for the 4-nitrophenolate ion is exceptionally high, in the range of 18,000 to 18,400 M⁻¹cm⁻¹, which imparts excellent sensitivity to the assay.[1][2][10]
Caption: The enzymatic conversion of pNPP to pNP and its subsequent pH-dependent equilibrium.
A Validated Experimental Protocol for 4-Nitrophenol Quantification
Trustworthiness in any assay is built upon a protocol that is not only repeatable but also self-validating. The inclusion of a standard curve is non-negotiable for ensuring accuracy, as it accounts for variations in instrumentation and buffer composition.
Experimental Workflow
Caption: Standard workflow for a 96-well plate-based pNP spectrophotometric assay.
Step-by-Step Methodology
This protocol is designed for a 96-well plate format, ideal for screening and dose-response studies.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for your enzyme or release system (e.g., for alkaline phosphatase, 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).[11] For neutral phosphatases, a buffer at pH 7.2 is suitable.[3][5]
-
Substrate Stock (10 mM pNPP): Dissolve p-nitrophenyl phosphate in your assay buffer. This solution should be prepared fresh or stored in aliquots at -20°C, protected from light.[12]
-
Stop Solution (1 N NaOH): Prepare a 1 N solution of sodium hydroxide in deionized water. This solution is stable at room temperature.[2]
-
4-Nitrophenol Standard (1 mM): Accurately weigh and dissolve high-purity 4-nitrophenol in the assay buffer to create a 1 mM stock solution.[10] This is your primary standard for the calibration curve.
2. Generation of Standard Curve:
-
In a 96-well plate, perform serial dilutions of the 1 mM pNP standard in the assay buffer to create a range of known concentrations (e.g., 0, 10, 25, 50, 100, 150, 200 µM).
-
Add an equal volume of Stop Solution to each standard well as will be used in the experimental samples. This ensures the matrix is identical.
-
The "0 µM" well serves as the blank for the standard curve.
3. Assay Procedure:
-
To appropriate wells in the 96-well plate, add 50 µL of your sample (e.g., purified enzyme, cell lysate, or nanoparticle suspension).
-
Prepare blank wells containing 50 µL of the sample buffer without the enzyme/nanoparticle.[12]
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.[4][12]
-
Incubate the plate for a predetermined time (e.g., 10-30 minutes) at the optimal temperature for your system (e.g., 37°C).[3][4] The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding 50 µL of 1 N NaOH Stop Solution to every well.[5][12] The development of a stable yellow color should be immediate.
4. Data Acquisition and Analysis:
-
Read the absorbance of the entire plate at 405 nm using a microplate reader.[2][3][4]
-
Subtract the absorbance of the blank from all sample and standard readings.
-
Plot the corrected absorbance of the pNP standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99 for a valid assay).
-
Use this equation to calculate the concentration of pNP produced in your experimental samples.
Comparative Analysis with Alternative Methodologies
While robust and cost-effective, the pNP spectrophotometric assay is not the only option. The choice of method should be dictated by the specific requirements of the experiment, such as the need for higher sensitivity or greater specificity.
| Feature | Spectrophotometry (pNP Assay) | Fluorometry (e.g., MUP Assay) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absorbance of a chromogenic product (4-nitrophenolate ion).[1] | Fluorescence of an enzymatic product (e.g., 4-methylumbelliferone).[13][14] | Chromatographic separation followed by UV or other detection.[15][16] |
| Sensitivity | Moderate (Micromolar range, ~3 ng of phosphatase).[3][4] | High (Nanomolar to Picomolar range). Significantly more sensitive than pNPP.[14] | High, depends on detector (Low micromolar to nanomolar range).[15][16] |
| Throughput | High (easily adaptable to 96- and 384-well plates).[3] | High (easily adaptable to microplate format).[14] | Low (serial sample injection, ~5-10 min per sample).[15] |
| Cost | Low (reagents and instrumentation are widely available and inexpensive).[14] | Moderate (fluorogenic substrates and fluorometers are more expensive). | High (requires expensive equipment, solvents, and specialized columns). |
| Interference | Potential for interference from colored compounds in the sample or light scattering. | Susceptible to fluorescent compounds and quenchers in the sample matrix. | High specificity; resolves pNP from interfering compounds and metabolites.[15][16] |
| Best For | Routine enzyme assays, high-throughput screening, kinetic studies.[3][12] | Assays requiring very high sensitivity, low enzyme concentrations.[14] | Analysis of complex mixtures, metabolic stability studies, validation of other methods.[15][16] |
Fluorometric Assays: Substrates like 4-methylumbelliferyl phosphate (MUP) or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) are cleaved by phosphatases to yield highly fluorescent products.[13][14] This approach offers a significant boost in sensitivity, allowing for the detection of much lower enzyme activities or release events. However, it comes at a higher cost and is more susceptible to interference from fluorescent compounds present in complex biological samples.
High-Performance Liquid Chromatography (HPLC): HPLC offers the highest degree of specificity.[15] A sample is injected into the system, and its components are separated on a column before being detected, typically by UV absorbance. This method can distinguish the parent compound (e.g., pNP) from its conjugates (e.g., glucuronide or sulfate metabolites) and other interfering substances in the matrix.[15][16] Its primary drawbacks are low throughput and high operational cost, making it better suited for detailed mechanistic studies or validation rather than primary screening.
Conclusion
The spectrophotometric analysis of 4-nitrophenol release remains an invaluable tool for researchers due to its exceptional balance of simplicity, cost-effectiveness, and robust performance. Its underlying principle is well-understood, and the protocol can be easily validated to ensure trustworthy and reproducible data. While alternative methods like fluorometry and HPLC offer superior sensitivity and specificity, respectively, they also introduce greater complexity and cost. For the majority of applications, including high-throughput screening and routine enzyme characterization, the pNP assay stands as the authoritative and pragmatic choice. Understanding its capabilities and limitations allows the discerning scientist to select the right tool for the task, ensuring the integrity and efficiency of their research.
References
- Bowers, G. N., Jr, McComb, R. B., & Kelley, T. F. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724-729. [Link]
- ScienCell Research Laboratories.
- BioAssay Systems.
- CliniSciences. p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR)
- ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... [Link]
- Wikipedia. 4-Nitrophenol. [Link]
- ResearchGate. Fig. 4 (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b).... [Link]
- MDPI.
- ResearchGate. UV-vis. absorption spectrum of (a) 4-nitrophenol and (b).... [Link]
- ACS Omega.
- ResearchGate. Which other substrates can be used in place of p-nitrophenyl-alpha-D-glucopyranoside in glucosidase inhibition assays?. [Link]
- NIST. Phenol, 4-nitro-. [Link]
- National Center for Biotechnology Information.
- MDPI. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. [Link]
- ResearchGate. Absorption spectra of 4-nitrophenol reduction in the presence of NaBH 4.... [Link]
- ResearchGate.
- ResearchGate.
- MDPI. Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. [Link]
- PubMed.
- National Center for Biotechnology Information. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. [Link]
Sources
- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. neb.com [neb.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A simple and rapid ion-pair HPLC method for simultaneous quantitation of 4-nitrophenol and its glucuronide and sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of 1-chloroethyl (4-nitrophenyl) carbonate Derivatives
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a mere academic curiosity but a critical determinant of its therapeutic efficacy and safety. A significant portion of pharmaceutical compounds are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The seemingly subtle difference in the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic agent and an inert, or even harmful, substance.
This guide focuses on the chiral High-Performance Liquid Chromatography (HPLC) analysis of 1-chloroethyl (4-nitrophenyl) carbonate and its derivatives. These compounds, often used as intermediates in organic synthesis, possess a stereocenter at the 1-chloroethyl group, necessitating precise enantiomeric separation to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a comprehensive understanding of the principles, practical considerations, and comparative analysis of techniques for the successful chiral resolution of these molecules. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are not just followed, but understood.
Pillar 1: Selecting the Optimal Chiral Stationary Phase (CSP)
The heart of a successful chiral HPLC separation lies in the selection of the appropriate chiral stationary phase (CSP).[1] The enantioselective recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[3] For molecules like this compound, which feature an aromatic ring, a nitro group, an ester, and a halogen, several types of interactions can be exploited for chiral recognition, including π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and often the first choice for screening chiral separations due to their broad applicability.[4] The following table compares the most relevant CSPs for the analysis of aromatic nitro compounds, based on literature for structurally analogous molecules.
| Chiral Stationary Phase (CSP) | Chiral Selector | Primary Interaction Mechanisms | Suitability for Aromatic Nitro Compounds |
| Polysaccharide-based (e.g., CHIRALPAK® series) | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | π-π interactions, hydrogen bonding, dipole-dipole interactions, steric hindrance | High: The aromatic and nitro groups of the analyte can engage in strong π-π and dipole-dipole interactions with the carbamate groups on the polysaccharide backbone.[4] |
| Pirkle-type (e.g., Whelk-O® 1) | π-acidic or π-basic aromatic rings with functional groups | π-π interactions (charge transfer), hydrogen bonding, dipole-dipole interactions | Moderate to High: The nitrophenyl group can act as a π-acceptor, interacting favorably with π-basic CSPs. |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® series) | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation, steric interactions | Moderate: While versatile, their primary strength lies in separating molecules with ionizable groups, which is not a primary feature of the target analyte. However, hydrogen bonding with the carbonate and nitro groups is possible. |
| Cyclodextrin-based (e.g., CYCLOBOND™ series) | α-, β-, or γ-cyclodextrin | Inclusion complexation, hydrogen bonding at the rim | Moderate: The nitrophenyl group can form an inclusion complex with the cyclodextrin cavity. The suitability depends on the size fit between the analyte and the cyclodextrin.[5] |
Expert Insight: For initial screening for the chiral separation of this compound, a polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is highly recommended. This is due to the high likelihood of favorable π-π and dipole-dipole interactions between the electron-deficient nitrophenyl ring of the analyte and the electron-rich phenyl groups of the CSP.
Pillar 2: A Detailed Experimental Protocol for a Structurally Analogous Compound
Step-by-Step Methodology
1. Sample Preparation:
-
Prepare a stock solution of racemic 3-nitroatenolol in ethanol at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of 10-20 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Rationale: Ethanol is a good solvent for many polar and non-polar compounds and is compatible with the mobile phase. Dilution with the mobile phase prevents peak distortion due to solvent mismatch. Filtration removes any particulates that could clog the column or instrument tubing.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Kromasil 5-Amycoat (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica), 150 mm x 4.6 mm.[6]
-
Mobile Phase: n-hexane / 2-propanol (IPA) / diethylamine (DEA) (80:20:0.1, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Rationale:
-
The Kromasil 5-Amycoat column is a polysaccharide-based CSP known for its broad enantioselectivity for aromatic compounds.[6]
-
The normal phase mobile phase (hexane/IPA) is a common starting point for polysaccharide CSPs, as it promotes the necessary polar interactions for chiral recognition.[1]
-
Diethylamine (DEA) is a basic additive often used to improve the peak shape of basic or neutral compounds by masking residual acidic silanols on the silica support.[6]
-
A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.
-
A constant temperature of 25 °C ensures reproducible retention times.
-
The nitrophenyl group provides strong UV absorbance at 254 nm, allowing for sensitive detection.
-
3. Data Analysis:
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Visualization of the Chiral HPLC Workflow
Caption: The Three-Point Interaction Model.
In the case of this compound on a polysaccharide CSP, these interactions could be:
-
π-π interaction: Between the electron-deficient nitrophenyl ring of the analyte and the electron-rich phenyl groups of the CSP.
-
Hydrogen bond: Between the carbonyl oxygen of the carbonate group and a hydrogen bond donor on the CSP.
-
Steric hindrance: The spatial arrangement of the chloroethyl group relative to the other functional groups allows one enantiomer to fit more favorably into the "chiral groove" of the polysaccharide than the other.
Pillar 3: Comparative Analysis with Supercritical Fluid Chromatography (SFC)
While chiral HPLC is a robust and widely used technique, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, particularly for preparative scale separations. [7]SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier.
| Feature | Chiral HPLC | Chiral SFC |
| Mobile Phase | Organic solvents (e.g., hexane, ethanol, IPA) or aqueous buffers. | Supercritical CO₂ with organic modifiers (e.g., methanol, ethanol). |
| Speed | Slower, due to higher viscosity of mobile phases. | Faster, due to lower viscosity and higher diffusivity of supercritical fluids, allowing for higher flow rates without significant loss of efficiency. [7] |
| Solvent Consumption | High, especially in normal phase. | Significantly lower, as the primary mobile phase is CO₂, which is recycled. This makes SFC a "greener" technique. |
| Cost | Can be high due to the cost of HPLC-grade solvents. | Lower operating costs due to reduced solvent consumption. |
| Sample Recovery | Can be time-consuming due to the need to evaporate large volumes of solvent. | Faster and easier, as CO₂ is removed by depressurization, leaving the analyte in a small volume of modifier. |
| Selectivity | Excellent, with a wide range of CSPs and mobile phases available. | Often provides different and complementary selectivity to HPLC, even with the same CSP. |
| Instrumentation | Widely available and well-established. | More specialized and less common than HPLC, but gaining popularity. |
Expert Insight: For analytical scale method development and routine analysis, chiral HPLC remains a workhorse. However, for high-throughput screening and preparative scale purification, the speed and environmental benefits of chiral SFC make it a highly attractive alternative.
Troubleshooting Common Issues in Chiral HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | - Incorrect CSP selection.- Inappropriate mobile phase composition.- Column temperature not optimized. | - Screen different types of CSPs (e.g., polysaccharide, Pirkle-type).- Vary the ratio of the mobile phase components.- Try different organic modifiers (e.g., ethanol instead of IPA).- Optimize the column temperature (lower temperatures often improve resolution). |
| Peak Tailing | - Secondary interactions with residual silanols on the silica support.- Column overload. | - Add a small amount of a basic (e.g., DEA) or acidic (e.g., trifluoroacetic acid) modifier to the mobile phase.- Reduce the sample concentration or injection volume. |
| Broad Peaks | - Extra-column band broadening.- Column degradation or contamination. | - Use shorter, smaller diameter tubing.- Ensure all fittings are properly tightened.- Flush the column with a strong, compatible solvent.- Consider using a guard column. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Mobile phase composition changing over time.- Fluctuations in column temperature. | - Equilibrate the column with at least 10-20 column volumes of the mobile phase before analysis.- Prepare fresh mobile phase daily.- Use a column thermostat to maintain a constant temperature. |
Conclusion
The successful chiral HPLC analysis of this compound derivatives is a critical step in ensuring the quality and safety of pharmaceutical products. While no single method is universally applicable, a systematic approach to method development, starting with the selection of an appropriate polysaccharide-based chiral stationary phase, is a sound strategy. By understanding the principles of chiral recognition and carefully optimizing the chromatographic conditions, robust and reliable separations can be achieved. Furthermore, considering alternative techniques like Supercritical Fluid Chromatography can offer significant advantages in terms of speed and sustainability, particularly for high-throughput and preparative applications. This guide provides the foundational knowledge and practical insights for researchers, scientists, and drug development professionals to confidently tackle the challenges of chiral analysis in this important class of compounds.
References
- Chirality. (2025). Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. PubMed. [Link]
- Journal of Chromatography A. (2015). Comparative HPLC enantioseparation on substituted phenylcarbamoylated cyclodextrin chiral stationary phases and mobile phase effects. PubMed. [Link]
- Chirality. (2025). Resolution Characteristics of Optically Active (1 S ,2 S )‐(+)‐1‐( p ‐Nitrophenyl)‐2‐Amino‐1,3‐Propanediol for trans ‐1,2‐Cyclohexanedicarboxylic Acid.
- Supercritical fluid chromatography - Wikipedia. (n.d.). Wikipedia. [Link]
- Molecules. (2024).
- Google Patents. (n.d.). US5661014A - Chiral compounds and their resolution synthesis using enantioselective esterases.
- Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]
- Cellulose. (2023). Synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) selectors. Åbo Akademi University Research Portal. [Link]
- Cellulose. (2021). Covalent anchoring of a cellulose per(phenyl carbamate) chiral selector onto silica gel through alkyne-azde click chemistry and its utilization in HPLC. IMC Krems University of Applied Sciences. [Link]
- Molecules. (2017).
- SIELC Technologies. (n.d.). Separation of Methyl (4-nitrophenyl)
- SIELC Technologies. (n.d.). Separation of Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester on Newcrom R1 HPLC column. [Link]
- Phenomenex. (n.d.). Chiral HPLC Column. [Link]
- Analytical and Bioanalytical Chemistry. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
- UNCW Institutional Repository. (n.d.).
- ChiralTek. (n.d.). chiral columns. HPLC.eu. [Link]
- ResearchGate. (2015). Enantioselective Synthesis of Allenecarboxylates from Phenyl Acetates Through C—C Bond Forming Reactions. [Link]
- SIELC Technologies. (n.d.). Separation of Bis(4-nitrophenyl)
- ResearchGate. (2022, October 13). (PDF) Synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)
- MDPI. (2021).
- Google Patents. (n.d.).
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative HPLC enantioseparation on substituted phenylcarbamoylated cyclodextrin chiral stationary phases and mobile phase effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Orthogonal Deprotection Strategies Featuring 1-Chloroethyl Carbamates
In the complex, multi-step syntheses that define modern drug development and materials science, the strategic use of protecting groups is paramount. The ability to mask a reactive functional group, perform chemistry elsewhere in the molecule, and then selectively unmask the original group is a cornerstone of synthetic efficiency. This guide provides an in-depth comparison of the 1-chloroethylcarbamate (Conec) protecting group, derived from 1-chloroethyl (4-nitrophenyl) carbonate, against common alternatives, focusing on the critical concept of orthogonal deprotection.
Section 1: The Principle of Orthogonal Protection
An orthogonal protection strategy employs multiple protecting groups within a single molecule, where each distinct group can be removed by a specific set of reagents that do not affect the others.[1] This allows for the sequential and selective deprotection of different functional groups, which is essential for building complex molecular architectures.[2] Imagine a series of locks on a vault, each opened by a unique key; one key (a specific chemical reagent) should not open any of the other locks (other protecting groups). This principle provides chemists with precise control over the synthetic sequence.
The most common classes of protecting groups are categorized by their cleavage conditions: acid-labile, base-labile, and those removed by hydrogenolysis.[2][3] A truly versatile protecting group is one that can be removed under conditions that fall outside of these common categories, offering a higher degree of orthogonality.
Caption: The concept of orthogonal deprotection.
Section 2: The 1-Chloroethylcarbamate (Conec) Group: A Unique Mechanism
This compound is a reagent used to install the 1-chloroethylcarbamate (Conec) protecting group onto primary and secondary amines.[4] The 4-nitrophenyl group acts as an excellent leaving group, facilitating the initial reaction.[5] While structurally similar to other carbamates, the Conec group's key advantage lies in its unique deprotection mechanism, which is initiated by nucleophilic attack on the chloroethyl moiety.[6]
This deprotection is typically a two-step process:
-
Nucleophilic Displacement: A soft nucleophile, such as thiourea or iodide, attacks the carbon bearing the chlorine atom.
-
Fragmentation: The resulting intermediate is unstable and rapidly fragments, releasing the free amine, carbon dioxide, and a vinyl byproduct.
This mechanism is fundamentally different from the acidolysis, basolysis, or hydrogenolysis pathways used for more common protecting groups, making the Conec group an exceptional candidate for complex orthogonal strategies.
Section 3: Comparative Analysis of Deprotection Conditions
The utility of a protecting group is defined by its stability and lability profile. The Conec group demonstrates broad stability across the conditions used to cleave many standard protecting groups, as summarized in the table below.
| Protecting Group | Abbreviation | Structure | Common Cleavage Conditions | Orthogonality with Conec |
| 1-Chloroethyl-carbamate | Conec | R-NHCOOCH(Cl)CH₃ | Thiourea, NaI, or other soft nucleophiles.[7] | - |
| tert-Butoxycarbonyl | Boc | R-NHCOOC(CH₃)₃ | Strong Acid (TFA, HCl).[8][9] | High: Conec is stable to acidic conditions. |
| 9-Fluorenylmethoxy-carbonyl | Fmoc | R-NHCOOCH₂-Fm | Base (e.g., 20% Piperidine in DMF).[10][11] | High: Conec is stable to standard basic conditions. |
| Carboxybenzyl | Cbz / Z | R-NHCOOCH₂Ph | H₂, Pd/C (Hydrogenolysis).[8] | High: Conec is stable to hydrogenolysis.[12][13] |
| Benzyl Ether | Bn | R-OCH₂Ph | H₂, Pd/C (Hydrogenolysis). | High: Conec is stable to hydrogenolysis. |
| Silyl Ethers | TBDMS, TIPS | R-OSiR₃ | Fluoride sources (TBAF).[1] | High: Conec is stable to fluoride ions. |
Section 4: Experimental Protocols & Validation
The following protocols illustrate the selective deprotection of the Conec group while leaving other common protecting groups intact.
Protocol 4.1: Selective Cleavage of a Conec Group in the Presence of a Boc Group
This procedure demonstrates the chemical orthogonality between nucleophilic cleavage (for Conec) and acid-labile cleavage (for Boc).
-
Rationale: Thiourea is a mild, neutral nucleophile that selectively attacks the chloroethyl group. These conditions will not cleave the acid-sensitive Boc group.
-
Materials:
-
Conec- and Boc-protected substrate (1.0 equiv)
-
Thiourea (2.0-3.0 equiv)
-
Ethanol or Isopropanol
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 equiv, optional base)
-
-
Procedure:
-
Dissolve the dual-protected substrate in ethanol (approx. 0.1 M).
-
Add thiourea and DIPEA to the solution.
-
Heat the reaction mixture to reflux (approx. 70-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting Boc-protected amine via flash column chromatography.
-
-
Validation: The final product should show the absence of the Conec group and the retention of the Boc group, verifiable by ¹H NMR and Mass Spectrometry.
Caption: Orthogonal deprotection of Conec vs. Boc.
Protocol 4.2: Selective Cleavage of a Conec Group in the Presence of an Fmoc Group
This procedure highlights the orthogonality between nucleophilic cleavage and the base-labile Fmoc group.
-
Rationale: While the Conec removal can be run with a mild base, the conditions are not sufficient to cause the rapid β-elimination required to cleave the Fmoc group, which typically requires a stronger amine base like piperidine.[11]
-
Materials:
-
Conec- and Fmoc-protected substrate (1.0 equiv)
-
Sodium Iodide (NaI) (5.0 equiv)
-
Acetone
-
-
Procedure:
-
Dissolve the dual-protected substrate in acetone (approx. 0.1 M).
-
Add sodium iodide to the solution.
-
Heat the reaction mixture to reflux (approx. 56 °C).
-
Monitor the reaction by TLC or LC-MS. The intermediate iodo-ethyl carbamate may be observed.
-
Upon consumption of the starting material, continue heating for an additional 2-4 hours to ensure complete fragmentation.
-
Cool the reaction, remove the acetone under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with sodium thiosulfate solution (to remove excess iodine) and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the resulting Fmoc-protected amine by flash column chromatography.
-
-
Validation: Analysis by NMR and MS should confirm the selective removal of the Conec group while the Fmoc group remains intact.
Section 5: Advantages, Limitations, and Alternatives
Advantages:
-
High Orthogonality: The Conec group is stable to a wide range of acidic, basic, and reductive conditions used for other protecting groups.[12][13]
-
Mild Cleavage: Deprotection is achieved under relatively mild, non-hydrolytic conditions, preserving sensitive functionalities within the substrate.
Limitations:
-
Nucleophile Sensitivity: The substrate must be stable to the soft nucleophiles used for deprotection.
-
Reagent Availability: this compound is a specialty reagent and may be less readily available or more costly than reagents for Boc or Fmoc protection.[4]
Alternatives:
-
Allyloxycarbonyl (Alloc): Cleaved by Pd(0) catalysis, offering orthogonality to acid- and base-labile groups. However, it is incompatible with substrates sensitive to transition metals.[14]
-
2,2,2-Trichloroethoxycarbonyl (Troc): Removed by reductive cleavage (e.g., Zn/acetic acid), providing another orthogonal option.[12] These conditions can sometimes affect other reducible functional groups.
Section 6: Conclusion
The 1-chloroethylcarbamate (Conec) protecting group represents a powerful tool for complex organic synthesis. Its unique nucleophile-initiated cleavage mechanism provides a high degree of orthogonality with respect to the most common amine protecting groups, including Boc, Fmoc, and Cbz. By enabling selective deprotection under mild conditions, the Conec group allows chemists to navigate intricate synthetic pathways with greater precision and control, making it an invaluable addition to the strategic toolbox for modern drug discovery and development.
References
- SynArchive.
- ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. [Link]
- Baran, P. S. Protecting Groups. [Link]
- Chem-Station. (2014).
- Bull, S. D., et al. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. J. Chem. Soc., Perkin Trans. 1, 3106-3111. [Link]
- Atul Bioscience Ltd.
- NINGBO INNO PHARMCHEM CO.,LTD. Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing. [Link]
- Science of Synthesis. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Mineno, T. (2005). A Mild Deprotection of Trichloroethyl Carbamates Using Indium Metal. Request PDF. [Link]
- Organic Chemistry Portal.
- Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed. [Link]
- University of Groningen.
- Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]
- Semantic Scholar. Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. [Link]
- The Royal Society of Chemistry.
- Organic Chemistry Portal.
- ResearchGate. One-Pot Selective Cleavage of Prenyl Carbamates Using Iodine in Methanol Followed by Zinc. [Link]
- ResearchGate.
- Master Organic Chemistry. (2018).
- Royal Society of Chemistry. (2019). Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry. [Link]
- ResearchGate. (2002). Methods for Removing the Fmoc Group. [Link]
- National Institutes of Health. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. [Link]
- PubMed. Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. This compound | 101623-69-2 [chemicalbook.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. benchchem.com [benchchem.com]
- 7. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Simple and efficient cleavage reaction of the boc group in heterocyclic compounds | Semantic Scholar [semanticscholar.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
A Researcher's Guide to Computationally Modeling the Reactivity of 1-Chloroethyl (4-nitrophenyl) carbonate
An In-Depth Comparison of DFT Approaches for Predicting Reaction Mechanisms and Kinetics
In the landscape of pharmaceutical development and organic synthesis, understanding the reactivity of key intermediates is paramount. 1-Chloroethyl (4-nitrophenyl) carbonate is a versatile reagent, notably used in the synthesis of prodrugs and for the dealkylation of tertiary amines.[1][2][3] Its reactivity stems from the interplay of the labile 1-chloroethyl group and the electron-withdrawing 4-nitrophenyl moiety, which acts as a good leaving group.[4] This guide provides a comprehensive framework for employing Density Functional Theory (DFT) calculations to investigate the reactivity of this carbonate and compare it with relevant alternatives, offering a powerful predictive tool to complement and guide experimental work.
Section 1: Theoretical Foundations for Reactivity Analysis
At its core, predicting chemical reactivity with DFT involves mapping the potential energy surface (PES) of a reaction. Key points on this surface—reactants, transition states, intermediates, and products—provide the thermodynamic and kinetic parameters that govern the reaction's course.
1.1 Transition State Theory: The Heart of Kinetic Analysis
Transition State Theory (TST) provides the conceptual basis for calculating reaction rates.[5] It posits a quasi-equilibrium between reactants and an "activated complex" at the transition state (TS), the saddle point on the PES connecting reactants and products.[5] The energy difference between the reactants and the TS is the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. DFT is exceptionally well-suited for locating these fleeting transition state structures and calculating their energies.[5][6]
1.2 Probing Electronic Structure: NBO and FMO Analysis
To understand why a reaction proceeds in a certain way, we must delve into the electronic structure.
-
Natural Bond Orbital (NBO) Analysis: This method transforms the complex wave function into a localized picture of Lewis-like bonds and lone pairs.[7][8] It allows for the quantification of donor-acceptor interactions, which are crucial in bond-forming and bond-breaking processes, providing deep mechanistic insights.[7][9][10]
-
Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[11] The energy gap and spatial overlap of these orbitals can predict the feasibility and regioselectivity of a reaction.
Section 2: A Practical Guide to DFT Calculations for Reactivity
The accuracy of DFT calculations is critically dependent on the choice of methodology. This section provides a validated protocol for studying the reactivity of this compound.
2.1 Choosing the Right Tools: Functionals and Basis Sets
The selection of a density functional and basis set is a compromise between accuracy and computational cost.[12][13] For organic reaction mechanisms, a well-balanced approach is essential.
-
Functionals: Hybrid meta-GGA functionals, such as the M06-2X, and range-separated hybrids like ωB97X-D, have consistently demonstrated high accuracy for thermochemistry and kinetic barriers in organic reactions.[14][15] These functionals incorporate a portion of exact Hartree-Fock exchange, which is crucial for describing transition states.[15][16]
-
Basis Sets: Pople-style basis sets like 6-311+G(d,p) or the more modern def2-TZVP are recommended for achieving a good balance of accuracy and efficiency.[14] The inclusion of polarization (d,p) and diffuse (+) functions is vital for accurately describing the electron distribution in anionic species and transition states.
Table 1: Recommended DFT Functionals and Basis Sets
| Functional Class | Recommended Functionals | Common Basis Sets | Key Considerations |
| Hybrid meta-GGA | M06-2X, M06-2X-D3 | 6-311+G(d,p), def2-TZVP | Good for general-purpose thermochemistry and kinetics.[14] |
| Range-Separated Hybrid | ωB97X-D, CAM-B3LYP | 6-311+G(d,p), def2-TZVP | Excellent for systems with charge-transfer character.[17] |
2.2 Step-by-Step Computational Protocol
Herein lies a self-validating workflow for investigating a representative reaction, such as the nucleophilic attack of a generic nucleophile (Nu⁻) on this compound.
Step 1: Geometry Optimization of Reactants and Products
-
Individually optimize the 3D structures of the reactants (this compound and the nucleophile) and the expected products.
-
Use a functional like M06-2X with a basis set such as 6-311+G(d,p).[15]
-
Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies).
Step 2: Locating the Transition State (TS)
-
Use a method like the Berny algorithm (OPT=TS) in Gaussian to find the saddle point connecting reactants and products.
-
A good initial guess for the TS geometry is crucial. This can be obtained from a relaxed scan of the forming/breaking bond.
-
Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Step 3: Intrinsic Reaction Coordinate (IRC) Calculation
-
Run an IRC calculation starting from the optimized TS. This traces the reaction path downhill to both the reactant and product minima, confirming that the located TS correctly connects the desired species.
Step 4: Single-Point Energy Refinement
-
To improve accuracy, perform single-point energy calculations on the optimized geometries using a larger, more robust basis set (e.g., def2-QZVP).
Step 5: Thermochemical Analysis
-
From the frequency calculations, extract the Gibbs free energies (G) of all species. The activation free energy is then calculated as: ΔG‡ = G(TS) - G(Reactants)
Step 6: Mechanistic Elucidation with NBO Analysis
-
Perform NBO analysis on the reactant, TS, and product structures to analyze charge distribution and key orbital interactions that drive the reaction.[7][8]
Diagram 1: Computational Workflow for Reactivity Analysis
Caption: A step-by-step workflow for DFT-based reactivity analysis.
Section 3: Comparative Reactivity Analysis
The true power of computational chemistry lies in its ability to perform comparative studies. We will now compare the reactivity of this compound with a common alternative, 1-chloroethyl chloroformate, in a model reaction.[3][18] The latter is also used for N-dealkylation but lacks the nitrophenyl leaving group.[18]
3.1 Model Reaction: N-dealkylation of a Tertiary Amine
We will model the first step of the N-dealkylation of N,N-dimethylbenzylamine with both carbonates. This involves the nucleophilic attack of the amine nitrogen onto the carbonyl carbon, leading to the cleavage of the C-O bond.
Table 2: Calculated Activation Free Energies (ΔG‡) for N-dealkylation
| Reagent | ΔG‡ (kcal/mol) |
| This compound | 18.5 |
| 1-Chloroethyl chloroformate | 22.1 |
| Bis(4-nitrophenyl) carbonate | 16.2 |
(Note: These are hypothetical values for illustrative purposes, calculated at the M06-2X/def2-TZVP level of theory in a simulated solvent environment.)
3.2 Interpretation of Results
The calculated activation barriers suggest that the reaction with this compound is kinetically more favorable than with 1-chloroethyl chloroformate. This can be attributed to the superior leaving group ability of the 4-nitrophenoxide anion, stabilized by the electron-withdrawing nitro group.[4]
Further comparison with bis(4-nitrophenyl) carbonate, a highly reactive carbonylation reagent, shows an even lower activation barrier, highlighting the significant electronic effect of the leaving group.[19]
3.3 Validating Computational Predictions
It is crucial to anchor computational results with experimental data.[20] While detailed kinetic studies for these specific reactions may be sparse, relative reactivity trends can often be inferred from experimental observations.[21][22] For instance, the faster reaction rates observed experimentally with reagents containing better leaving groups align with the computational predictions.[4][23] The development of automated computational tools for kinetic model discrimination can further bridge the gap between theoretical predictions and experimental data.[21]
Diagram 2: Reaction Coordinate Diagram
Caption: Illustrative reaction profile comparing activation barriers.
Section 4: Conclusion for the Practicing Scientist
DFT calculations provide an invaluable toolkit for the modern chemist, offering a lens into the intricate details of reaction mechanisms. For a molecule like this compound, these computational methods allow for:
-
Rationalizing Reactivity: By calculating activation barriers and analyzing electronic structure, we can understand why this reagent is effective and how its reactivity compares to other similar compounds.
-
Guiding Experimental Design: Computational screening of different substrates or alternative reagents can help prioritize experiments, saving time and resources.[20]
-
Optimizing Reaction Conditions: While beyond the scope of this guide, DFT can also be used to study the effects of solvent and catalysts on reaction pathways.
By integrating the computational protocols and theoretical frameworks presented here, researchers in drug development and organic synthesis can gain a deeper, predictive understanding of chemical reactivity, accelerating the pace of innovation.
References
- Natural Bond Orbital (NBO) Analysis. Gaussian.
- Integrating Computational & Experimental Data. Computational Chemistry Class Notes.
- Renningholtz, T., Lim, E. R. X., James, M. J., & Trujillo, C. (2024). Computational methods for investigating organic radical species.RSC.
- Natural Bond Orbital Analysis of Chemical Structure, Spectroscopy, and Reactivity: How it Works.ResearchGate.
- Classical Reaction Barriers in DFT: An Adiabatic-Connection Perspective.PubMed Central.
- Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications.Oreate AI Blog.
- Resonance Natural Bond Orbitals: Efficient Semilocalized Orbitals for Computing and Visualizing Reactive Chemical Processes.ACS Publications.
- Foundations of Chemical Kinetics Lecture 10: Transition-state theory in practice.
- Transition state theory and rate estimates.
- Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.PIPER: Resources for Teaching Physical Chemistry.
- Zhang, Y., et al. (2023). Revisiting the Mechanistic Pathway of Gas-Phase Reactions in InN MOVPE Through DFT Calculations.PMC - NIH.
- Transition state theory.Wikipedia.
- Taylor, C. J., et al. (2021). An automated computational approach to kinetic model discrimination and parameter estimation.Reaction Chemistry & Engineering.
- Calculation of Free-Energy Barriers with TD-DFT: A Case Study on Excited-State Proton Transfer in Indigo.
- Antle, J. P., et al. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.Journal of Chemical Education.
- How do I decide which method/functional/basis set to use when approaching computational chemistry?Reddit.
- Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions.MDPI.
- Theoretical Calculations in Reaction Mechanism Studies.
- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.PMC.
- Gaussian Tutorial for Organic Chemists.YouTube.
- How to determine or select a appropriate function and basis set to study a particular system according to the DFT?ResearchGate.
- Which functional should I choose?
- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.The Journal of Physical Chemistry C.
- Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction.PMC - NIH.
- WEBINAR | Developing Chemical Kinetic Mechanisms in the Computational Chemistry Consortium.YouTube.
- Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing.NINGBO INNO PHARMCHEM CO.,LTD.
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.Journal of Emerging Investigators.
- The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate.Journal of Sciences, Islamic Republic of Iran.
- The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate.
- 1-Chloroethyl chloroformate.Wikipedia.
- Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.Google Patents.
- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2.NIH.
- Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog.MDPI.
- SUPPORTING INFORMATION.The Royal Society of Chemistry.
- 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.ResearchGate.
- Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.Eureka.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Transition state theory - Wikipedia [en.wikipedia.org]
- 6. hj.hi.is [hj.hi.is]
- 7. NBO [cup.uni-muenchen.de]
- 8. Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications - Oreate AI Blog [oreateai.com]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the Mechanistic Pathway of Gas-Phase Reactions in InN MOVPE Through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Classical Reaction Barriers in DFT: An Adiabatic-Connection Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. liu.diva-portal.org [liu.diva-portal.org]
- 18. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 19. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 20. fiveable.me [fiveable.me]
- 21. An automated computational approach to kinetic model discrimination and parameter estimation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00098E [pubs.rsc.org]
- 22. Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Carbonate vs. Ester Protecting Groups
In the landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical development and complex molecule construction, the judicious selection of protecting groups is a critical determinant of success.[1][2][3] An ideal protecting group must be introduced selectively and in high yield, remain robust throughout various reaction conditions, and be removed cleanly and efficiently without affecting other functional groups.[1] This guide offers an in-depth comparison of two ubiquitous classes of protecting groups for hydroxyl and amino functionalities: carbonates and esters.
This analysis moves beyond a simple cataloging of cleavage conditions to explore the underlying principles of their differential stability. By understanding the electronic and steric factors that govern their reactivity, researchers can make more informed decisions, leading to optimized synthetic routes and higher overall yields.
Fundamental Structural and Electronic Differences
At first glance, esters and carbonates share the core carbonyl functional group. However, the seemingly subtle difference of a second alkoxy substituent on the carbonate carbonyl has profound implications for its electronic nature and, consequently, its stability.
-
Esters: Possess a carbonyl group bonded to one alkyl/aryl group (the acyl portion) and one alkoxy group. The carbonyl carbon is rendered electrophilic by the adjacent oxygen atom.
-
Carbonates: Feature a carbonyl group flanked by two alkoxy groups.[4] This structure is key to its distinct reactivity profile.
The primary electronic distinction lies in the degree of resonance stabilization. In a carbonate, the central carbonyl carbon is flanked by two oxygen atoms, both of which can donate lone-pair electron density. This extended resonance delocalization reduces the electrophilicity of the carbonyl carbon compared to that of an ester.[5] As a result, carbonates are generally less susceptible to nucleophilic attack at the carbonyl carbon.[5]
Caption: Resonance structures of ester and carbonate functional groups.
Comparative Stability Under Common Reaction Conditions
The practical utility of a protecting group is defined by its stability across a spectrum of chemical environments. The choice between a carbonate and an ester often hinges on the planned synthetic steps and the need for orthogonal deprotection strategies.[6]
Basic Conditions (Hydrolysis)
General Trend: Carbonates are generally more stable to basic hydrolysis than their corresponding ester analogues.[5][7]
Causality: The reduced electrophilicity of the carbonate carbonyl carbon, due to enhanced resonance stabilization, makes it a less favorable target for nucleophilic attack by hydroxide ions.[5] While both groups can be cleaved under basic conditions, esters will typically hydrolyze under milder conditions (e.g., LiOH, K2CO3 in aqueous solvent) than carbonates.[8] However, it is important to note that under strongly basic conditions, polycarbonates can be more readily degraded than polyesters.[9]
Acidic Conditions
General Trend: Stability under acidic conditions is highly dependent on the nature of the alkyl group (R' in R-O-C(O)-X, where X=R or OR').
Causality: Acid-catalyzed cleavage for both groups often proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack or, more commonly for bulky groups like tert-butyl, formation of a stable carbocation.
-
tert-Butyl (Boc) Carbonates and tert-Butyl Esters: Both are highly acid-labile and are readily cleaved by mild acids like trifluoroacetic acid (TFA).[8][10][11] The mechanism involves the formation of the stable tert-butyl cation.
-
Benzyl (Cbz/Bn) Carbonates and Benzyl Esters: Both are generally stable to mild acids but can be cleaved under stronger acidic conditions.[8]
-
Methyl/Ethyl Esters and Carbonates: These are typically stable to all but the strongest acidic conditions.
Studies have shown that phenolic carbonate esters appear to be less reactive towards specific acid catalysis than corresponding carboxylic acid esters like phenyl acetate.[12]
Reductive Cleavage (Hydrogenolysis)
General Trend: Benzyl-type esters and carbonates are uniquely susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][6][11]
Causality: This method cleaves the benzylic C-O bond. For a benzyl carbonate, this cleavage is particularly clean, yielding the deprotected alcohol, toluene, and carbon dioxide, which escapes as a gas.[5][13] This provides a powerful orthogonal deprotection strategy, as it allows for the removal of benzyl-type groups under neutral conditions that leave most other protecting groups, including other esters and carbonates, intact.[1]
Enzymatic Cleavage
General Trend: Both esters and carbonates can be designed as prodrugs that are cleaved by endogenous enzymes like carboxylesterases.[14][15] However, their relative rates of hydrolysis can differ significantly.
Causality: Enzyme active sites have specific steric and electronic requirements. Studies comparing naphthyl esters and carbonates have shown that the carbonate moiety generally lowered the specific activities of carboxylesterases by about fivefold compared to the corresponding carboxylates.[7] However, this can be advantageous, as carbonate-linked esters have displayed enhanced stability in human plasma compared to diester prodrugs.[14] This highlights that for biological applications, the "stability" of a group is context-dependent and can be tuned for specific pharmacokinetic profiles. Branching near the functional group can also decrease the rate of enzymatic hydrolysis for both carbonates and carbamates.[16]
Data Summary: Stability Profile
| Condition | Ester Protecting Group | Carbonate Protecting Group | Rationale & Key Considerations |
| Mild Base (e.g., K₂CO₃, MeOH/H₂O) | Labile (esp. Methyl, Ethyl) | Generally Stable | Carbonyl is less electrophilic in carbonates.[5] |
| Strong Base (e.g., LiOH, NaOH) | Labile | Labile | Both are susceptible, but carbonates may require harsher conditions. |
| Mild Acid (e.g., TFA, dil. HCl) | Stable (Methyl, Benzyl)Labile (t-Butyl) | Stable (Methyl, Benzyl)Labile (t-Butyl/Boc) | Cleavage mechanism is driven by carbocation stability (t-Bu) or strong acidolysis.[8] |
| Hydrogenolysis (H₂, Pd/C) | Labile (Benzyl)Stable (Alkyl) | Labile (Benzyl/Cbz)Stable (Alkyl) | Selective cleavage of the benzylic C-O bond under neutral conditions.[1] |
| Nucleophiles (e.g., RLi, RMgX) | Labile | Generally more stable | Reduced electrophilicity of the carbonate carbonyl offers greater resistance. |
| Enzymatic (e.g., Esterases) | Generally Labile | Generally more stable | Substrate specificity of enzymes; carbonates often hydrolyze slower than esters.[7] |
Experimental Section: Protocol for Comparative Stability Analysis
To provide a tangible measure of the principles discussed, the following protocol outlines a self-validating experiment to compare the stability of a model compound protected with a benzyl ester versus a benzyl carbonate under basic conditions.
Objective: To quantify the rate of cleavage of Benzyl Acetate versus Dibenzyl Carbonate under mild basic conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Benzyl Acetate
-
Dibenzyl Carbonate
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column and UV detector
Experimental Workflow Diagram
Caption: Workflow for comparative stability analysis via HPLC.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Accurately prepare 10 mM stock solutions of Benzyl Acetate and Dibenzyl Carbonate in methanol.
-
Prepare a 1 M stock solution of potassium carbonate in a 1:1 mixture of methanol and water.
-
-
Reaction Setup:
-
In two separate reaction vials at room temperature, place 1.0 mL of the Benzyl Acetate stock solution in one and 1.0 mL of the Dibenzyl Carbonate stock solution in the other.
-
To initiate the reaction (t=0), add 1.0 mL of the 1 M K₂CO₃ solution to each vial simultaneously. This results in a final substrate concentration of 5 mM and a base concentration of 0.5 M.
-
-
Time-Course Sampling:
-
Immediately after adding the base, withdraw a 100 µL aliquot from each reaction vial (this is the t=0 time point).
-
Quench this aliquot in an HPLC vial containing 900 µL of a 50:50 acetonitrile/water solution with 0.1% TFA. The acid will neutralize the base, stopping the reaction.
-
Repeat the sampling and quenching procedure at predetermined time points (e.g., 15, 30, 60, 90, 120, and 240 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
-
A suitable mobile phase would be a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Monitor the elution profile using a UV detector at a wavelength where both the starting materials and the product (benzyl alcohol) absorb (e.g., 254 nm).
-
Record the peak area of the starting material (Benzyl Acetate or Dibenzyl Carbonate) for each time point.
-
-
Data Interpretation:
-
Calculate the percentage of remaining starting material at each time point relative to the t=0 sample.
-
Plot the percentage of remaining starting material versus time for both the ester and the carbonate. The resulting curves will provide a direct visual and quantitative comparison of their stability under these basic conditions. The ester is expected to hydrolyze significantly faster than the carbonate.
-
Conclusion and Strategic Recommendations
The choice between a carbonate and an ester protecting group is a nuanced decision that must be guided by the overall synthetic strategy.[8]
-
Choose an Ester (e.g., methyl, ethyl) when subsequent steps involve acidic or hydrogenolysis conditions and a base-labile group is required for the final deprotection.
-
Choose a Carbonate (e.g., Cbz, Boc) when enhanced stability to basic conditions and nucleophiles is paramount. Carbonates offer a wider range of orthogonal removal strategies (acidolysis for Boc, hydrogenolysis for Cbz, reductive cleavage for Troc) that can be invaluable in complex syntheses.[5][17]
Ultimately, the enhanced stability of the carbonate linkage towards basic hydrolysis, stemming from its greater resonance stabilization, is its key differentiating feature from an ester. By leveraging this fundamental difference, chemists can design more robust, selective, and efficient synthetic routes for the development of novel therapeutics and complex molecular architectures.
References
- ResearchGate. (2021). Ester cleavage conditions?
- Wikipedia. (n.d.). Protecting group.
- Kocienski, P. J. (n.d.). 4.
- Wuts, P. G. M., & Greene, T. W. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbonate cleavage.
- Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from a professional networking site for scientists.
- WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection.
- Quora. (2019). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
- Nielsen, D. G., et al. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecular Pharmaceutics, 4(6), 924–932.
- Gillard, J. W., et al. (2002). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 67(8), 2585–2599.
- BOC Sciences. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- ResearchGate. (2025).
- Kim, I., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. European Journal of Medicinal Chemistry, 282, 117006.
- Google Patents. (n.d.). DE102009045969A1 - Cleavage of esters, amides or thioesters of formic acid, comprises converting ester, amide or thioester of formic acid to carbon dioxide and corresponding alcohol, amine or thiol by a formate dehydrogenase.
- Nassar, M. N., et al. (1992). Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters. Journal of Pharmaceutical Sciences, 81(3), 295-298.
- Wikipedia. (n.d.). Steric effects.
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.
- BenchChem. (2025). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Muttenthaler, M., et al. (2021). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 60(16), 8966-8987.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- The Journal of Organic Chemistry. (n.d.). Hydrolysis of Simple Aromatic Esters and Carbonates.
- National Institutes of Health. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development.
- D'Souza, R., et al. (2005). Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. Drug Metabolism and Disposition, 33(6), 820-827.
- Kocienski, P. J. (n.d.). Protecting Groups.
- Royal Society of Chemistry. (2017). Carbonic acid monoethyl ester as a pure solid and its conformational isomerism in the gas-phase.
- Wikipedia. (n.d.). Carbonate ester.
- Chemistry LibreTexts. (2020). 2: Carboxylic Acids and Esters.
Sources
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. Carbonate ester - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic acid monoethyl ester as a pure solid and its conformational isomerism in the gas-phase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02792C [pubs.rsc.org]
- 14. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alcohol or phenol synthesis by carbonate cleavage [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-chloroethyl (4-nitrophenyl) Carbonate
For professionals in research and drug development, the synthesis of novel compounds is paralleled by the critical responsibility of managing chemical waste. The proper disposal of reagents like 1-chloroethyl (4-nitrophenyl) carbonate is not merely a procedural task but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in its specific chemical properties.
This compound's structure presents a dual-hazard profile that dictates its disposal pathway. The presence of a chlorinated alkyl group and a nitrophenyl group classifies it as a hazardous substance that must be segregated and disposed of with meticulous care.[1][2][3] Simple disposal methods like drain discharge or commingling with general waste are strictly prohibited and can lead to environmental contamination and regulatory violations.[1][3]
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the compound's hazards is essential. This compound is classified as harmful if swallowed and is known to cause skin and eye irritation.[4] All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]
The primary risk during handling and storage is exposure to the solid compound and any dust it may generate. Furthermore, as a carbonate ester, it is susceptible to hydrolysis, particularly in the presence of moisture or basic conditions, which would yield 4-nitrophenol—a toxic compound in its own right.[6][7] Therefore, ensuring waste containers are kept dry and tightly sealed is a critical preventative measure.
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of contaminated solvents and fine dust particles.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact. Glove integrity must be inspected before each use.[1] |
| Body Protection | A buttoned, long-sleeved lab coat. | Provides a primary barrier against spills and contamination of personal clothing.[1] |
| Respiratory | A NIOSH-approved respirator for organic vapors and particulates. | Required if there is a tangible risk of generating dust or aerosols, or if working outside a fume hood.[1] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as a segregated hazardous waste stream, destined for high-temperature incineration by a licensed waste management facility.[2][6][8]
Experimental Protocol: In-Lab Waste Management
-
Designate a Waste Container:
-
Select a chemically compatible, leak-proof container with a secure, tight-fitting lid.[1] High-density polyethylene (HDPE) or glass containers are appropriate.
-
The container must be dedicated solely to this compound and associated contaminated materials. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state: "HAZARDOUS WASTE ".
-
List the full chemical name: "This compound ".[1]
-
Include relevant hazard pictograms (e.g., GHS07 for irritant/harmful).
-
-
Waste Collection:
-
Solid Waste: Carefully place all unused or expired this compound into the designated container. This includes any contaminated weighing papers or spatulas.
-
Contaminated Labware: Dispose of all single-use items that have come into contact with the compound (e.g., pipette tips, gloves, absorbent pads) in the same container.[1]
-
Solvent Rinsate: Glassware that needs to be cleaned must first be decontaminated. Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate is now considered hazardous waste and must be collected in a separate, clearly labeled container for halogenated organic waste.[1] After the initial solvent rinse, the glassware can be washed with soap and water.
-
-
Storage:
-
Final Disposal:
-
Once the container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.
-
The ultimate disposal method for chlorinated and nitrated organic compounds is typically high-temperature incineration, which ensures complete thermal destruction into less harmful components.[2][6]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.
-
Secure the Area: Prevent entry into the spill zone.
-
Handling a Small, Contained Spill:
-
Ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid any actions that could generate dust.[1][9]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1]
-
Decontaminate the spill area by wiping it down with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough cleaning with soap and water.[1]
-
All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container.[1]
-
Disclaimer: This guide is intended for informational purposes and should supplement, not replace, your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for guidance compliant with local, state, and federal regulations.
References
- Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
- This compound Safety Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fa362]
- Proper Disposal of Bis(2-nitrophenyl)amine: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
- Process for Disposal of Chlorinated Organic Residues. American Chemical Society. [URL: https://pubs.acs.org/doi/pdf/10.1021/es60065a006]
- Proper Disposal of C6HD4NO2 (Deuterated Nitrophenol): A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
- Recycling & Disposal - European Chlorinated Solvents Association. ECSA. [URL: https://www.chlorinated-solvents.eu/sustainability/recycling-disposal/]
- 2-Nitrophenol Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR1082_msds.pdf]
- Carbonic Acid Benzyl 4-Nitrophenyl Ester Safety Data Sheet. CATO Research Chemical Inc. [URL: https://www.research-chemical.
- Disposing of Chlorine: Pool and Cleaning Products. NEDT. [URL: https://www.nedt.org/hazardous-waste/disposing-of-chlorine-pool-and-cleaning-products/]
- Wastes forbidden from sink/sewer disposal. Department of Chemistry, University of Washington. [URL: https://chem.washington.
- Bis(p-nitrophenyl) carbonate Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC205980050]
- Bis(p-nitrophenyl) carbonate Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FAC205980050_MTR-NALT_EN.pdf]
- Disposal of Chlorine (Cl₂). Synergy Recycling. [URL: https://synergy-recycling.com/disposal-of-chlorine-cl%E2%82%82/]
- p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-msds/p-NITROPHENOL-EXTRA-PURE-04900-msds.aspx]
- This compound Information. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9258414.htm]
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [URL: https://emerginginvestigators.
- Bis(4-nitrophenyl) carbonate Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7258079_EN.htm]
- 4-Nitrophenyl chloroformate Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC170800250]
- This compound Product Information. BLD Pharm. [URL: https://www.bldpharm.com/products/101623-69-2.html]
- This compound. India Fine Chemicals. [URL: https://www.indiafinechem.
- Bis(4-nitrophenyl) carbonate Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR16983_msds.pdf]
- Proper Disposal of m-PEG7-4-nitrophenyl carbonate: A Step-by-Step Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4889502/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Operational Guide: Personal Protective Equipment and Safe Handling of 1-chloroethyl (4-nitrophenyl) Carbonate
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in the safest manner possible. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 1-chloroethyl (4-nitrophenyl) carbonate (CAS No. 101623-69-2), a valuable laboratory reagent.[1] The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.
Hazard Assessment & Risk Profile
Understanding the specific risks associated with a chemical is the foundation of safe handling. This compound is a solid, often a yellowish powder, that presents multiple hazards.[2] Its moisture-sensitive nature requires specific storage and handling conditions to maintain its integrity and prevent unforeseen reactions.[3][4]
The primary risks are associated with direct contact and inhalation. The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[2][5][6] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[5][6][7] |
| Serious Eye Damage/Irritation (Category 1/2) | GHS05 / GHS07 | Danger/Warning | H318/H319: Causes serious eye damage/irritation.[5][7] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation.[5][6][8] |
The Core Defense: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable. Each component serves a specific purpose, and the failure of one can be mitigated by another. This ensemble should be donned before entering the designated handling area and removed with care to prevent cross-contamination.
Table 2: Mandatory PPE Ensemble
| Protection Type | Specification | Rationale & Use Case |
|---|---|---|
| Hand Protection | Double-gloving: Inner glove (e.g., nitrile) + Outer glove (e.g., chemical-resistant nitrile or butyl rubber).[9][10] | The outer glove provides the primary chemical barrier. The inner glove protects against tears or permeation of the outer layer. Gloves must be inspected for integrity before use and changed immediately upon known or suspected contact.[4][11] |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or NIOSH standards.[4][6] | Protects against dust particles and accidental splashes. Safety glasses are insufficient. |
| Full-face shield. | Required over goggles when there is a significant splash hazard, such as when handling larger quantities or during spill cleanup.[9][11] | |
| Body Protection | Chemical-resistant lab coat with long sleeves and tight cuffs. | Provides a barrier against incidental contact and small splashes.[9] |
| Long pants and fully enclosed, chemical-resistant shoes. | Ensures no skin is exposed at the lower extremities.[9] |
| Respiratory Protection | Not required for small-scale use in a certified chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory if a fume hood is not available, if dust is generated, or during spill response.[6][8] |
Standard Operating Procedure (SOP) for Handling
This procedural workflow minimizes exposure at every stage of the process.
Preparation and Pre-Handling Checks
-
Designate the Area: All handling of this compound must occur within a certified chemical fume hood to control vapor and dust exposure.[2][12]
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and operational.[7][8]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, reaction vessels, and waste containers, and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Don PPE: Put on the complete PPE ensemble as detailed in Table 2 before handling the primary container.
Aliquoting and Use
-
Minimize Dust: Open the container inside the fume hood. Use smooth, deliberate motions when transferring the solid to avoid creating airborne dust.
-
Maintain Containment: Keep the primary container and any reaction vessels tightly closed when not in immediate use.[12]
-
Work Smart: Use the smallest practical quantities for the experiment to minimize the potential for exposure and waste generation.[12]
Post-Handling and Decontamination
-
Pre-Clean in Hood: Decontaminate any equipment used by carefully wiping it down. Place disposable materials directly into a designated hazardous waste container inside the hood.
-
Surface Decontamination: Wipe down the interior surfaces of the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by water, using disposable wipes.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][7]
Emergency Response & Disposal Plan
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate.
-
Don Additional PPE: If not already worn, don respiratory protection before re-entering the area.
-
Clean-Up (Dry Spill): Do not use a brush and dustpan, as this can create dust. Gently cover the spill with an inert absorbent material. Carefully sweep up the material using spark-proof tools and place it into a clean, dry, sealable, and labeled container for hazardous waste disposal.[6][7][8]
-
Decontaminate: Clean the spill surface thoroughly as described in the post-handling procedure.[6]
Waste Disposal
Proper disposal is a legal and ethical responsibility to protect laboratory personnel and the environment.
-
Waste Segregation: Never mix this compound waste with other waste streams.[13]
-
Containerization: All waste, including contaminated PPE and cleaning materials, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[13] The label must read "HAZARDOUS WASTE" and list the chemical constituents.[13]
-
Storage: Keep waste containers tightly sealed and store them in a designated satellite accumulation area away from incompatible materials.[13]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] Do not pour this chemical down the drain.[2][4]
Workflow Visualization
The following diagram outlines the critical path for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- Duke University. (n.d.). Chloroform Guidelines. Duke Safety.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
- CATO Research Chemical Inc. (n.d.). Safety Data Sheets.
- U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- Thermo Fisher Scientific. (2009, September 17). Safety Data Sheet - Bis(4-nitrophenyl) carbonate.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- CATO Research Chemical Inc. (n.d.). Safety Data Sheets.
Sources
- 1. 101623-69-2|this compound|BLD Pharm [bldpharm.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 11. pppmag.com [pppmag.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
